molecular formula C18H15Cl3N4O3 B15612586 HEI3090

HEI3090

Número de catálogo: B15612586
Peso molecular: 441.7 g/mol
Clave InChI: XFDLAUDFTNZPNJ-AWEZNQCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

HEI3090 is a useful research compound. Its molecular formula is C18H15Cl3N4O3 and its molecular weight is 441.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C18H15Cl3N4O3

Peso molecular

441.7 g/mol

Nombre IUPAC

(2S)-1-N-(6-chloro-3-pyridinyl)-2-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxamide

InChI

InChI=1S/C18H15Cl3N4O3/c19-11-2-1-10(13(20)7-11)8-23-17(27)14-4-6-16(26)25(14)18(28)24-12-3-5-15(21)22-9-12/h1-3,5,7,9,14H,4,6,8H2,(H,23,27)(H,24,28)/t14-/m0/s1

Clave InChI

XFDLAUDFTNZPNJ-AWEZNQCLSA-N

Origen del producto

United States

Foundational & Exploratory

HEI3090 mechanism of action in cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of HEI3090 in Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a novel small-molecule positive allosteric modulator (PAM) of the purinergic P2X7 receptor (P2RX7). In preclinical cancer models, this compound has demonstrated significant anti-tumor activity, primarily by augmenting the host's anti-tumor immune response. Its mechanism of action centers on the potentiation of the P2RX7 signaling pathway in dendritic cells within the tumor microenvironment. This leads to a cascade of immune activation, resulting in enhanced tumor cell recognition and killing, and sensitizes tumors to immune checkpoint blockade. This document provides a detailed overview of the molecular mechanism, preclinical efficacy, and experimental basis for this compound's therapeutic potential in oncology.

Core Mechanism of Action: P2RX7 Modulation

This compound does not activate the P2RX7 receptor on its own. Instead, it enhances the receptor's sensitivity to its endogenous ligand, extracellular adenosine (B11128) triphosphate (eATP).[1] Within the tumor microenvironment (TME), dying tumor cells release ATP, creating a localized high-concentration of eATP that is sufficient for this compound to amplify P2RX7 activation.[2] This targeted potentiation avoids potential adverse effects associated with systemic ATP level increases.[2]

The primary molecular consequence of this compound-mediated P2RX7 activation is the initiation of the eATP/P2RX7/NLRP3/IL-18 signaling pathway within P2RX7-expressing dendritic cells (DCs).[1][2] This leads to the processing and secretion of the pro-inflammatory cytokine Interleukin-18 (IL-18).

Figure 1: Core mechanism of this compound action on Dendritic Cells.

Immunomodulatory Cascade

The IL-18 secreted by dendritic cells orchestrates a downstream anti-tumor immune response by activating key effector cells:

  • NK and CD4+ T Cell Activation: IL-18 directly stimulates Natural Killer (NK) cells and CD4+ T helper cells within the tumor.[2][3]

  • IFN-γ Production: Activated NK and CD4+ T cells produce significant amounts of Interferon-gamma (IFN-γ).[2][4]

  • Enhanced Tumor Immunogenicity: IFN-γ upregulates the expression of Major Histocompatibility Complex class I (MHC-I) and Programmed Death-Ligand 1 (PD-L1) on the surface of tumor cells.[2]

  • Sensitization to Immunotherapy: The increased PD-L1 expression makes tumor cells more susceptible to immune checkpoint inhibitors, such as anti-PD-1 antibodies.[2][5] This provides a strong rationale for combination therapy.

  • Long-Term Immune Memory: In preclinical models, combination treatment with this compound and αPD-1 that resulted in complete tumor regression also established a long-lasting, CD8-dependent protective immune response against tumor re-challenge.[2][6]

Immune_Cascade cluster_ImmuneCells Immune Effector Cells cluster_TumorCell Tumor Cell IL18 IL-18 NK NK Cells IL18->NK activates CD4 CD4+ T Cells IL18->CD4 activates IFNg IFN-γ NK->IFNg CD4->IFNg MHC1 MHC-I Expression ↑ IFNg->MHC1 PDL1 PD-L1 Expression ↑ IFNg->PDL1 Tumor Recognition ↑ Tumor Recognition ↑ MHC1->Tumor Recognition ↑ Sensitization to αPD-1 Sensitization to αPD-1 PDL1->Sensitization to αPD-1

Figure 2: Downstream immunomodulatory cascade initiated by this compound.

Preclinical Efficacy Data

This compound has been evaluated in syngeneic mouse models of non-small cell lung cancer (LLC) and melanoma (B16-F10). The key findings are summarized below.

In Vitro Activity
AssayCell LineConditionsResult
P2RX7 Activation HEK mP2RX7333 µM ATP + 250 nM this compoundSignificant increase in intracellular Ca²⁺ concentration.[2][6]
Large Pore Formation HEK mP2RX7eATP + this compound2.5-fold increase in TO-PRO-3 dye uptake.[2]
In Vivo Monotherapy Efficacy
Cancer ModelAdministrationThis compound DoseKey Outcomes
LLC (Prophylactic) Daily, concomitant with tumor injection1.5 mg/kgSignificantly reduced tumor growth; >4-fold decrease in tumor weight.[2]
LLC (Therapeutic) Daily, from tumor size 10-15 mm²3 mg/kgInhibited tumor growth; 2-fold increase in median survival.[2]
In Vivo Combination Therapy Efficacy (with αPD-1)
Cancer ModelTreatmentKey Outcomes
LLC Allograft This compound + αPD-1Complete tumor regression in 80% of mice.[2][3]
LSL-KrasG12D (genetic) This compound + αPD-1Increased PD-L1 expression on tumor cells compared to αPD-1 alone.[2]

Experimental Protocols and Methodologies

The mechanism of this compound was elucidated through a series of in vitro and in vivo experiments. Below are summaries of the key methodologies employed.

In Vitro Assays
  • Cell Lines: HEK293T cells were transfected to express murine P2RX7 (from C57BL/6 origin). Control cells were transfected with an empty pcDNA6 plasmid.[2]

  • Intracellular Calcium Measurement: P2RX7 activation was quantified by measuring changes in intracellular calcium concentration. Cells were loaded with a calcium-sensitive dye (e.g., Fluo-4-AM). Fluorescence intensity was measured over time following the addition of ATP and this compound.[6]

  • Pore Formation Assay: The formation of the large P2RX7 pore was assessed by measuring the uptake of a fluorescent dye that is normally membrane-impermeant, such as TO-PRO-3.[2][6]

In Vivo Murine Cancer Models
  • Animal Models: C57BL/6 mice were used for syngeneic tumor models. Lewis Lung Carcinoma (LLC) and B16-F10 melanoma cell lines were used for tumor implantation.[2] A genetically engineered mouse model of lung cancer (LSL-KrasG12D) was also utilized.[2]

  • Treatment Regimens:

    • Prophylactic: this compound (1.5 mg/kg) was administered daily, starting at the time of tumor cell injection.[2]

    • Therapeutic: Treatment was initiated once tumors reached a size of 10-15 mm². This compound (3 mg/kg) and/or αPD-1 antibodies were administered.[2]

  • Immune Cell Depletion: To identify the key immune cells involved, specific cell populations were depleted using neutralizing antibodies (e.g., anti-NK1.1 for NK cells, anti-CD4, anti-CD8). Tumor growth was then monitored after this compound treatment. These experiments revealed that the anti-tumor effect of this compound was dependent on NK and CD4+ T cells, but not CD8+ T cells for the initial response.[2]

Experimental_Workflow cluster_in_vivo In Vivo Tumor Model Workflow start Inject LLC Tumor Cells (C57BL/6 Mice) tumor_growth Tumor Growth to 10-15 mm² start->tumor_growth treatment Daily Treatment Administration tumor_growth->treatment group1 Vehicle treatment->group1 group2 This compound (3 mg/kg) treatment->group2 group3 αPD-1 treatment->group3 group4 This compound + αPD-1 treatment->group4 monitoring Monitor: - Tumor Volume - Survival - Immune Cell Infiltration (Flow Cytometry) group1->monitoring group2->monitoring group3->monitoring group4->monitoring endpoint Endpoint Analysis monitoring->endpoint

Figure 3: Generalized workflow for therapeutic in vivo studies.

Clinical Development Status

Based on the available public information, this compound is currently in the preclinical stage of development. No active or completed clinical trials for this compound in cancer patients have been identified in searches of clinical trial registries.[7][8][9] The robust preclinical data, particularly the synergy with immune checkpoint inhibitors, provides a strong foundation for its potential translation to clinical settings for the treatment of non-small cell lung cancer and other solid tumors.

Conclusion

This compound represents a promising new approach in cancer immunotherapy. By selectively potentiating the P2RX7 receptor in the high-ATP tumor microenvironment, it triggers a powerful, IL-18-mediated anti-tumor immune response. This mechanism not only exerts a direct therapeutic effect but also synergizes with established immunotherapies like PD-1 blockade. The detailed preclinical characterization of this compound provides a clear roadmap for its future clinical investigation as a novel agent to overcome immunotherapy resistance and improve outcomes for cancer patients.

References

The Role of P2RX7 in Immunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P2X7 receptor (P2RX7), an ATP-gated ion channel, has emerged as a critical and complex player in the landscape of cancer immunotherapy. Its function is pleiotropic, dictated by the concentration of its ligand, extracellular ATP (eATP), the tumor microenvironment (TME), and the specific immune cell subsets on which it is expressed. High concentrations of eATP, often found in the TME, can trigger P2RX7, leading to a cascade of downstream signaling events that can either promote or suppress anti-tumor immunity. This technical guide provides an in-depth analysis of the role of P2RX7 in immunotherapy, detailing its signaling pathways, its impact on various immune cells, and its potential as a therapeutic target. We present quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual diagrams of critical pathways and workflows to offer a comprehensive resource for researchers and drug development professionals in the field of immuno-oncology.

The Dichotomous Role of P2RX7 in Cancer

P2RX7's role in cancer is a double-edged sword. Its expression on tumor cells can promote proliferation, invasion, and metastasis through various signaling pathways, including PI3K/Akt and NF-κB, leading to the release of pro-angiogenic factors like VEGF.[1][2] Conversely, sustained activation of P2RX7 on cancer cells by high levels of eATP can induce apoptotic or necrotic cell death, suggesting a potential anti-tumorigenic function.[3]

In the context of immunotherapy, the expression of P2RX7 on immune cells is of paramount importance. Activation of P2RX7 on dendritic cells (DCs) and macrophages can trigger the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, which are crucial for initiating and sustaining anti-tumor immune responses.[4][5][6] However, prolonged P2RX7 activation on tumor-infiltrating lymphocytes (TILs), particularly T cells, can lead to cell death and functional exhaustion, thereby limiting their anti-tumor efficacy.[7] This dual functionality underscores the complexity of targeting P2RX7 for therapeutic intervention.

P2RX7 Signaling Pathways

The activation of P2RX7 by eATP initiates a cascade of intracellular signaling events. The initial, transient activation leads to the opening of a small cation-selective channel, causing an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[8] This ion flux triggers downstream signaling pathways, including:

  • NLRP3 Inflammasome Activation: The K⁺ efflux is a potent activator of the NLRP3 inflammasome, leading to caspase-1 activation and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18.[5][6]

  • MAPK and PI3K/Akt Pathways: P2RX7 activation can also engage the MAPK (ERK1/2, p38) and PI3K/Akt signaling cascades, which are involved in cell proliferation, survival, and migration.[9]

  • NF-κB Activation: The influx of Ca²⁺ can lead to the activation of the transcription factor NF-κB, a master regulator of inflammation and cell survival.[9]

Prolonged or high-concentration ATP stimulation results in the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da. This can lead to a loss of ionic homeostasis, membrane depolarization, and ultimately, cell death through apoptosis or necrosis.[10]

Diagram: P2RX7 Signaling Pathway

P2RX7_Signaling P2RX7 Signaling Cascade ATP Extracellular ATP P2RX7 P2RX7 Receptor ATP->P2RX7 binds Channel Cation Channel (Na+, Ca2+ influx, K+ efflux) P2RX7->Channel transient activation Pore Macropore Formation P2RX7->Pore prolonged activation Ca_Signal Increased Intracellular Ca2+ Channel->Ca_Signal K_Efflux K+ Efflux Channel->K_Efflux Cell_Death Cell Death (Apoptosis/Necrosis) Pore->Cell_Death MAPK MAPK Pathway (ERK, p38) Ca_Signal->MAPK PI3K_Akt PI3K/Akt Pathway Ca_Signal->PI3K_Akt NFkB NF-κB Activation Ca_Signal->NFkB NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K_Akt->Proliferation Cytokine_Prod Pro-inflammatory Cytokine Production NFkB->Cytokine_Prod Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b IL18 IL-18 Release Casp1->IL18

Caption: P2RX7 Signaling Cascade.

P2RX7 in Immune Cells: A Dual Role in Anti-Tumor Immunity

The expression and function of P2RX7 vary across different immune cell populations, contributing to its complex role in cancer immunotherapy.

T Cells

P2RX7 is expressed on various T cell subsets, and its impact on their function is context-dependent.

  • Activation and Proliferation: Transient P2RX7 activation can contribute to T cell activation and proliferation. However, sustained exposure to high eATP levels in the TME can lead to P2RX7-mediated cell death, limiting the effectiveness of cytotoxic T lymphocytes (CTLs) and promoting T cell exhaustion.[7] Studies have shown that P2RX7-deficient T cells exhibit increased proliferative potential, as indicated by higher Ki-67 expression.[7]

  • Regulatory T cells (Tregs): Tregs are highly sensitive to ATP-induced, P2RX7-mediated cell death. This suggests that targeting P2RX7 could be a strategy to deplete immunosuppressive Tregs within the TME.

Natural Killer (NK) Cells

NK cells also express P2RX7, and its activation can modulate their cytotoxic function. Similar to T cells, prolonged exposure to high eATP can impair NK cell viability and anti-tumor activity.

Dendritic Cells (DCs) and Macrophages

P2RX7 plays a crucial role in the function of antigen-presenting cells (APCs) like DCs and macrophages.

  • Inflammasome Activation: As mentioned, P2RX7 is a key driver of NLRP3 inflammasome activation in these cells, leading to the release of IL-1β and IL-18.[4][5][6] IL-18, in particular, is a potent inducer of IFN-γ production by NK and T cells, which is critical for anti-tumor immunity.

  • Antigen Presentation: P2RX7 activation can enhance the ability of DCs to present tumor antigens to T cells, thereby promoting the adaptive immune response against the tumor.

Quantitative Data Summary

The following tables summarize key quantitative data on P2RX7 expression, the effects of its modulators, and its role in anti-tumor immunity.

Table 1: P2RX7 Expression on Human Peripheral Blood Mononuclear Cells (PBMCs)

Cell TypeP2RX7 Expression (Median Fluorescence Intensity - MFI)Reference
MonocytesHigh[11]
Natural Killer (NK) CellsModerate to High[11]
γδ T CellsModerate[12]
Mucosal-Associated Invariant T (MAIT) CellsModerate[12]
Conventional CD4+ T CellsLow[12]
Conventional CD8+ T CellsLow[12]
Regulatory T (Treg) CellsLow[12]

Table 2: Effects of P2RX7 Modulators on Immune Cell Function and Tumor Growth

ModulatorModelEffectQuantitative DataReference
Agonist
HEI3090 (Positive Allosteric Modulator)LLC tumor-bearing miceIncreased serum IL-18~2-fold increase vs. vehicle[12]
This compound + αPD-1LLC tumor-bearing miceTumor regression80% complete regression[13][14]
Antagonists
A-438079Mammary tumor modelSlower tumor growthTumor growth twice slower vs. vehicle[13]
AZ10606120Mammary tumor modelSlower tumor growthTumor growth twice slower vs. vehicle[13]
Oxidized ATP (oATP)CT26 colon carcinomaReduced tumor size~50% reduction in tumor volume[15]
A-438079B16-OVA melanomaReduced T cell proliferationDose-dependent decrease in Ki-67+ T cells[7]

Table 3: Extracellular ATP Concentrations in the Tumor Microenvironment

Tumor ModelMethodeATP ConcentrationReference
B16F10 Melanoma (in vivo)pmeLUC probeTens to hundreds of micromolar[16][17]
B16F10 Melanoma (in vitro, serum-starved)Soluble luciferase~2-fold increase vs. serum-fed[16]

Table 4: P2RX7 Antagonists in Clinical Trials for Inflammatory Diseases and Cancer

AntagonistDiseasePhaseStatusReference
AZD9056Rheumatoid Arthritis, Crohn's DiseaseIICompleted, lacked efficacy[18]
CE-224,535Rheumatoid ArthritisIIaCompleted, results not posted[18][19]
GSK1482160Inflammatory/Neuropathic PainICompleted[19]
JNJ-54175446Mood DisordersIICompleted[18]
Evobrutinib (BTK and P2X7 inhibitor)Multiple SclerosisIIIOngoing[20]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Extracellular ATP in the Tumor Microenvironment

Method: In vivo bioluminescence imaging using pmeLUC-expressing tumor cells.[14][21]

Protocol:

  • Cell Line Generation: Stably transfect the tumor cell line of interest (e.g., B16F10 melanoma) with a plasmid encoding pmeLUC, a plasma membrane-bound luciferase. Select for stable expression.

  • Tumor Inoculation: Subcutaneously inoculate syngeneic mice with the pmeLUC-expressing tumor cells.

  • Bioluminescence Imaging: At desired time points, anesthetize the tumor-bearing mice and intraperitoneally inject D-luciferin.

  • Image Acquisition: Immediately image the mice using an in vivo imaging system (e.g., IVIS) to detect bioluminescence.

  • Data Analysis: Quantify the bioluminescent signal from the tumor region and correlate it to a standard curve to determine the eATP concentration.

Diagram: Workflow for Measuring Extracellular ATP in the TME

ATP_Measurement_Workflow Workflow for In Vivo eATP Measurement A 1. Generate pmeLUC-expressing tumor cell line B 2. Inoculate mice with transfected tumor cells A->B C 3. Administer D-luciferin to tumor-bearing mice B->C D 4. Acquire bioluminescence images using IVIS C->D E 5. Quantify signal and calculate eATP concentration D->E Inflammasome_Workflow Workflow for P2RX7-mediated Inflammasome Activation Assay A 1. Isolate and culture macrophages/dendritic cells B 2. Prime cells with LPS (e.g., 1 µg/mL for 4h) A->B C 3. Stimulate with P2RX7 agonist (e.g., ATP or BzATP) B->C D 4. Collect cell culture supernatant C->D E 5. Measure IL-1β concentration by ELISA D->E

References

HEI3090: Reshaping the Tumor Microenvironment through P2RX7 Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HEI3090 is a novel small-molecule positive allosteric modulator of the purinergic P2X7 receptor (P2RX7). Emerging preclinical evidence has demonstrated its potent anti-tumor activity, primarily through the reprogramming of the tumor microenvironment (TME) from an immunosuppressive to an immunogenic state. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on key immune cell populations within the TME, and its synergistic potential with immune checkpoint inhibitors. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a critical role in tumor progression and response to therapy. A key challenge in oncology is overcoming the immunosuppressive nature of the TME, which allows tumors to evade immune surveillance. This compound represents a promising therapeutic strategy to convert these "cold" tumors into "hot," immune-inflamed tumors that are more susceptible to immunotherapy.

This compound's primary target, the P2RX7 receptor, is an ATP-gated ion channel expressed on various immune cells, including dendritic cells (DCs), macrophages, and T cells. In the high-extracellular ATP conditions characteristic of the TME, this compound potentiates P2RX7 activation, initiating a signaling cascade that profoundly alters the cytokine milieu and immune cell effector functions.

Mechanism of Action: The this compound-P2RX7 Axis

This compound acts as a positive allosteric modulator of P2RX7, meaning it enhances the receptor's response to its natural ligand, ATP. This enhanced activation on P2RX7-expressing dendritic cells is the linchpin of this compound's anti-tumor activity.

Signaling Pathway

The activation of P2RX7 by this compound in the presence of ATP on dendritic cells triggers the assembly of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1. Activated caspase-1 then cleaves pro-interleukin-18 (pro-IL-18) into its mature, biologically active form. This mature IL-18 is subsequently secreted from the dendritic cells.

The secreted IL-18 then acts on natural killer (NK) cells and CD4+ T helper 1 (Th1) cells, which express the IL-18 receptor. This stimulation leads to a significant increase in the production and release of interferon-gamma (IFN-γ) by these cells. IFN-γ, a pleiotropic pro-inflammatory cytokine, orchestrates a broad anti-tumor immune response within the TME.

HEI3090_Signaling_Pathway cluster_DC Dendritic Cell cluster_TME Tumor Microenvironment cluster_Tumor Tumor Cell ATP eATP P2RX7 P2RX7 ATP->P2RX7 This compound This compound This compound->P2RX7 NLRP3 NLRP3 Inflammasome P2RX7->NLRP3 Activation Casp1 Caspase-1 NLRP3->Casp1 Activation proIL18 pro-IL-18 Casp1->proIL18 Cleavage IL18 IL-18 proIL18->IL18 IL18_out IL18->IL18_out NK_cell NK Cell IL18_out->NK_cell CD4_T_cell CD4+ T Cell IL18_out->CD4_T_cell IFNg IFN-γ NK_cell->IFNg CD4_T_cell->IFNg MHC1 MHC-I IFNg->MHC1 Upregulation PDL1 PD-L1 IFNg->PDL1 Upregulation

Caption: this compound Signaling Pathway in the Tumor Microenvironment.

Quantitative Data on this compound's Anti-Tumor Efficacy

The following tables summarize the key quantitative findings from preclinical studies of this compound in murine cancer models.

Table 1: In Vivo Tumor Growth Inhibition by this compound Monotherapy
Cancer ModelTreatment GroupDosing RegimenMean Tumor Area (mm²) at Day 11 ± SEMTumor Weight at Sacrifice (Violin Plot Median)Reference
LLCVehicleDaily~125~1.0 g[1]
LLCThis compound1.5 mg/kg daily~50~0.4 g[1]
Table 2: Synergistic Efficacy of this compound and anti-PD-1 Therapy
Cancer ModelTreatment GroupOutcomeReference
LLCαPD-1 alone1/16 mice tumor-free[1]
LLCThis compound + αPD-113/16 mice tumor-free[1]
Table 3: this compound-Induced Changes in the Tumor Immune Microenvironment
MeasurementTreatment GroupFold Change vs. VehicleReference
MHC-I Expression on Cancer CellsThis compound2.2-fold increase[1]
PD-L1 Expression on Cancer CellsThis compound2.2-fold increase[1]
Serum IL-18 LevelsThis compound + αPD-16-fold increase vs. αPD-1 alone[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vivo Murine Tumor Model
  • Cell Culture: Lewis Lung Carcinoma (LLC) cells are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% glutamine at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Implantation: 6- to 8-week-old female C57BL/6J mice are subcutaneously injected in the flank with 1x10^6 LLC cells in 100 µL of PBS.

  • Treatment Administration:

    • Prophylactic: Treatment with this compound (1.5 mg/kg) or vehicle (e.g., DMSO/Cremophor/PBS) is initiated on the day of tumor cell injection and administered daily via intraperitoneal injection.

    • Therapeutic: Treatment is initiated when tumors reach a palpable size (e.g., 10-15 mm²).

    • Combination Therapy: Anti-PD-1 antibody (e.g., clone RMP1-14, 200 µg per mouse) is administered intraperitoneally on days 3, 6, and 9 post-tumor implantation.

  • Tumor Measurement: Tumor size is measured every 2-3 days using a digital caliper, and tumor volume is calculated using the formula: (length x width²)/2.

  • Endpoint: Mice are euthanized when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or morbidity. Tumors and spleens are harvested for further analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
  • Tumor Digestion: Harvested tumors are mechanically minced and digested in a solution of collagenase D (1 mg/mL) and DNase I (0.1 mg/mL) in RPMI 1640 for 45 minutes at 37°C with agitation.

  • Cell Filtration and Lysis: The cell suspension is passed through a 70 µm cell strainer. Red blood cells are lysed using ACK lysis buffer.

  • Staining: Cells are stained with a panel of fluorescently labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11c) and intracellular cytokines (e.g., IFN-γ, IL-10) after fixation and permeabilization.

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is analyzed using appropriate software (e.g., FlowJo) to quantify the proportions and activation status of different immune cell populations.

In Vivo Cytokine Analysis
  • Serum Collection: Blood is collected from mice via cardiac puncture or tail vein bleeding at the time of sacrifice. Serum is separated by centrifugation.

  • ELISA: Serum levels of IL-18 and other cytokines are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for In Vivo Efficacy Studies

InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint & Analysis start Start cell_culture LLC Cell Culture start->cell_culture tumor_implant Tumor Implantation (C57BL/6J Mice) cell_culture->tumor_implant group_assignment Group Assignment (Vehicle, this compound, Combo) tumor_implant->group_assignment treatment Daily Treatment Administration group_assignment->treatment tumor_measurement Tumor Measurement (Every 2-3 days) treatment->tumor_measurement endpoint Euthanasia & Tissue Harvest tumor_measurement->endpoint flow_cytometry Flow Cytometry (Tumor Immune Infiltrate) endpoint->flow_cytometry elisa ELISA (Serum Cytokines) endpoint->elisa data_analysis Data Analysis flow_cytometry->data_analysis elisa->data_analysis end End data_analysis->end

Caption: Workflow for preclinical evaluation of this compound.
Logical Relationship of this compound's Anti-Tumor Immune Response

Logical_Relationship This compound This compound Administration P2RX7_activation P2RX7 Activation on DCs This compound->P2RX7_activation IL18_production IL-18 Production P2RX7_activation->IL18_production NK_CD4_activation NK & CD4+ T Cell Activation IL18_production->NK_CD4_activation IFNg_release IFN-γ Release NK_CD4_activation->IFNg_release TME_modulation TME Modulation IFNg_release->TME_modulation Tumor_inhibition Tumor Growth Inhibition TME_modulation->Tumor_inhibition Immune_memory Long-term Immune Memory Tumor_inhibition->Immune_memory

Caption: Logical cascade of this compound's anti-tumor effects.

Conclusion and Future Directions

This compound is a promising immuno-oncology agent that effectively reshapes the tumor microenvironment to promote a robust anti-tumor immune response. Its ability to convert immunologically "cold" tumors to "hot" tumors makes it an ideal candidate for combination therapies, particularly with immune checkpoint inhibitors. The preclinical data strongly support the continued development of this compound for the treatment of non-small cell lung cancer and potentially other solid tumors.

Future research should focus on further elucidating the nuanced effects of this compound on other immune cell populations within the TME, such as macrophages and myeloid-derived suppressor cells. Additionally, exploring the potential of this compound in combination with other therapeutic modalities, such as chemotherapy and radiation therapy, could unlock new avenues for cancer treatment. Ultimately, the translation of these promising preclinical findings into clinical trials will be crucial to determine the therapeutic potential of this compound in patients.

References

A Technical Guide to the Dendritic Cell Signaling Pathway of HEI3090, a Novel P2RX7 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HEI3090 is a novel small-molecule positive allosteric modulator (PAM) of the purinergic receptor P2X7 (P2RX7).[1][2][3][4] In the context of tumor immunology, this compound has been demonstrated to enhance anti-tumor immune responses by specifically targeting P2RX7 on dendritic cells (DCs).[1][3][4] Its mechanism of action involves potentiating the receptor's response to extracellular ATP, leading to the activation of the NLRP3 inflammasome and subsequent release of the critical cytokine IL-18.[4][5] This guide provides an in-depth overview of the this compound signaling cascade in dendritic cells, supported by quantitative data from key experiments, detailed protocols, and pathway visualizations to facilitate further research and development.

Core Signaling Pathway of this compound in Dendritic Cells

The primary mechanism of this compound in dendritic cells is the potentiation of the ATP-P2RX7 signaling axis. This cascade can be broken down into several key steps:

  • Binding and Potentiation: Extracellular ATP (eATP), often abundant in the tumor microenvironment, serves as the natural ligand for the P2RX7 ion channel on the surface of dendritic cells.[5] this compound acts as a PAM, meaning it binds to an allosteric site on the P2RX7 receptor, enhancing the channel's sensitivity and response to ATP.[5]

  • Ion Channel Activation & Ion Flux: Enhanced activation of P2RX7 by ATP in the presence of this compound leads to the opening of the ion channel. This results in an influx of Ca²⁺ into the cell and an efflux of K⁺.[5]

  • NLRP3 Inflammasome Activation: The decrease in intracellular K⁺ concentration is a key signal for the activation of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[5]

  • Caspase-1 Cleavage and IL-18 Maturation: The activated NLRP3 inflammasome complex cleaves pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-interleukin-18 (pro-IL-18) into its mature, biologically active form.[4]

  • IL-18 Secretion and Downstream Effects: Mature IL-18 is secreted by the dendritic cell. This potent cytokine then acts on neighboring immune cells, primarily Natural Killer (NK) cells and CD4+ T helper cells, stimulating them to produce Interferon-gamma (IFN-γ).[1][2][3] This shift towards a Th1-type response enhances cytotoxic activity against tumor cells.[6]

Signaling Pathway Diagram

HEI3090_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space cluster_downstream Downstream Cellular Effects P2RX7 P2RX7 Receptor NLRP3 NLRP3 Inflammasome Activation P2RX7->NLRP3 K+ Efflux Casp1 Pro-Caspase-1 -> Caspase-1 NLRP3->Casp1 Activates IL18 Pro-IL-18 -> Mature IL-18 Casp1->IL18 Cleaves secreted_IL18 Secreted IL-18 IL18->secreted_IL18 Secreted ATP eATP ATP->P2RX7 Binds This compound This compound This compound->P2RX7 Potentiates NK_CD4 NK Cells & CD4+ T Cells secreted_IL18->NK_CD4 Stimulates IFNg IFN-γ Production NK_CD4->IFNg Induces

Caption: this compound potentiates ATP-induced P2RX7 activation on DCs, leading to IL-18 secretion.

Quantitative Data Summary

The efficacy of this compound has been quantified in several key assays. The tables below summarize the findings from the primary literature.

Table 1: In Vitro Activity of this compound
AssayCell TypeConditionsResultReference
Ca²⁺ Influx HEK293T cells expressing mouse P2RX7333 µM ATP + 250 nM this compoundSignificant increase in intracellular Ca²⁺ variation (F1/F0) vs. ATP alone[1]
IL-18 Release Bone-Marrow-Derived Dendritic Cells (BMDCs)ATP + this compoundSignificantly more IL-18 production compared to cells with ATP and vehicle[4]
Inflammasome Dependence BMDCsATP + this compound + MCC950 (NLRP3 inhibitor)IL-18 production is inhibited[4]
Table 2: In Vivo Anti-Tumor Efficacy (LLC Allograft Model)
Treatment GroupMetricResultReference
This compound Tumor GrowthSignificant inhibition of tumor growth compared to vehicle[7]
αPD-1 alone Tumor Regression1 out of 16 mice showed tumor regression[4]
This compound + αPD-1 Tumor Regression13 out of 16 mice were tumor-free[4]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following protocols are based on the methods described in the primary research.

Bone-Marrow-Derived Dendritic Cell (BMDC) Culture and Stimulation
  • Harvesting: Bone marrow is flushed from the femurs and tibias of mice.

  • Differentiation: Cells are cultured for 8-10 days in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).

  • Priming: To induce expression of pro-IL-18, BMDCs are typically primed with a TLR agonist like lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours.

  • Stimulation: After priming, cells are treated with ATP (e.g., 1-5 mM) in the presence of this compound (at desired concentrations, e.g., 250 nM) or vehicle control for a specified time (e.g., 6-24 hours).

  • Analysis: Supernatants are collected for cytokine analysis using ELISA or other immunoassays.

In Vivo Tumor Model and Treatment
  • Cell Line: Lewis Lung Carcinoma (LLC) cells are commonly used.

  • Implantation: A specific number of LLC cells (e.g., 1x10⁶) are injected subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).

  • Treatment Initiation: Treatment begins when tumors reach a palpable size (e.g., 10–15 mm²).

  • Dosing Regimen:

    • This compound: Administered daily via intraperitoneal (i.p.) injection.

    • αPD-1 Antibody: Administered on a schedule, for example, on days 4, 7, 10, 13, and 16 post-implantation.

  • Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) with calipers. Mouse survival is also monitored.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis BMDC_Culture 1. BMDC Culture & Differentiation BMDC_Stim 2. Priming (LPS) & Stimulation (ATP + this compound) BMDC_Culture->BMDC_Stim ELISA 3. IL-18 Measurement (ELISA) BMDC_Stim->ELISA Tumor_Imp 1. Tumor Cell Implantation Treatment 2. Administer this compound and/or αPD-1 Tumor_Imp->Treatment Monitoring 3. Monitor Tumor Growth & Survival Treatment->Monitoring

Caption: Standard workflows for in vitro BMDC stimulation and in vivo tumor model studies.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that leverages a specific immunological pathway to drive anti-tumor activity. By positively modulating P2RX7 on dendritic cells, it initiates a cascade that culminates in IFN-γ production, reshaping the tumor microenvironment to be less hospitable for cancer growth. The synergistic effect observed with immune checkpoint inhibitors like αPD-1 is particularly noteworthy, suggesting a potent combination therapy strategy.[1][4]

Future research should aim to further elucidate the downstream effects of the this compound-induced IL-18/IFN-γ axis, including its impact on CD8+ T cell recruitment and memory, and to explore its efficacy in a broader range of tumor models.

References

The Immunomodulatory Role of HEI3090: A Technical Guide to its Impact on IL-18 and IFN-γ Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of HEI3090, a small-molecule positive modulator of the purinergic P2RX7 receptor. It details the compound's mechanism of action and its significant impact on the production of key cytokines, Interleukin-18 (IL-18) and Interferon-gamma (IFN-γ), positioning it as a promising agent in immuno-oncology.

Core Mechanism of Action

This compound functions as a positive allosteric modulator of the P2RX7 ion channel, a receptor primarily expressed on immune cells and activated by extracellular ATP (eATP).[1][2] High concentrations of eATP are often found in the tumor microenvironment (TME), providing a targeted setting for this compound's activity.[1] this compound enhances the sensitivity of P2RX7 to eATP, leading to increased receptor activation. This potentiation triggers the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that facilitates the cleavage of pro-caspase-1 into its active form, caspase-1.[1] Active caspase-1 then proteolytically cleaves pro-IL-18, leading to the maturation and secretion of active IL-18.[1][3] This cascade is pivotal for initiating a downstream anti-tumor immune response.

Signaling Pathway

The signaling cascade initiated by this compound is a critical component of its anti-tumor effect. The following diagram illustrates the key molecular events from P2RX7 modulation to cytokine secretion.

HEI3090_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_DC Dendritic Cell (DC) cluster_Immune NK Cell / CD4+ T Cell eATP eATP P2RX7 P2RX7 Receptor eATP->P2RX7 binds NLRP3 NLRP3 Inflammasome P2RX7->NLRP3 activates pro_caspase1 Pro-Caspase-1 NLRP3->pro_caspase1 recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 cleavage pro_IL18 Pro-IL-18 caspase1->pro_IL18 cleaves IL18 Secreted IL-18 pro_IL18->IL18 maturation & secretion IL18R IL-18 Receptor IL18->IL18R binds IFNg IFN-γ Production IL18R->IFNg stimulates This compound This compound This compound->P2RX7 potentiates

Caption: this compound signaling cascade leading to cytokine production.

Quantitative Impact on Cytokine Production

The administration of this compound leads to a statistically significant increase in both IL-18 and subsequent IFN-γ levels. The following tables summarize the key quantitative findings from in vivo and ex vivo studies.

In Vivo Cytokine Induction

Table 1: Serum Cytokine Levels in LLC Tumor-Bearing Mice

Treatment Group Analyte Concentration (Median) n (animals) Statistical Significance (vs. Vehicle)
Vehicle IL-18 ~100 pg/mL 7 -
This compound (1.5 mg/kg) IL-18 ~250 pg/mL 8 p < 0.05
This compound + αIL-18 IL-18 Undetectable 6 -
Vehicle (p2rx7-/-) IL-18 ~100 pg/mL 5 -
This compound (p2rx7-/-) IL-18 ~100 pg/mL 8 Not Significant
Vehicle IL-1β ~10 pg/mL 13 -
This compound (1.5 mg/kg) IL-1β ~10 pg/mL 12 Not Significant

Data derived from ELISA analysis of serum collected from Lewis Lung Carcinoma (LLC) tumor-bearing C57BL/6 mice treated daily.[1][4]

Table 2: Intratumoral IFN-γ Producing Cells

Treatment Group Cell Population % of IFN-γ+ cells among CD45+ cells (Median) n (animals) Statistical Significance (vs. Vehicle)
Vehicle CD45+ ~1.5% 5 -
This compound (1.5 mg/kg) CD45+ ~3.0% 8 p < 0.05

Data derived from flow cytometric analysis of single-cell suspensions from LLC tumors.[1][5]

Ex Vivo IL-18 Secretion

Table 3: IL-18 Secretion from Primary Peritoneal Macrophages

Treatment Condition IL-18 Concentration (Median) n (replicates) Statistical Significance
ATP (3 mM) ~150 pg/mL 13 -
ATP (3 mM) + this compound ~300 pg/mL 13 p < 0.0001 (vs. ATP alone)
ATP (3 mM) + MCC950 ~50 pg/mL 3 p < 0.05 (vs. ATP alone)
ATP (3 mM) + this compound + MCC950 ~50 pg/mL 3 p < 0.0001 (vs. ATP+this compound)

Data derived from ELISA analysis of supernatants from cultured primary peritoneal macrophages from WT mice. MCC950 is a specific NLRP3 inflammasome inhibitor.[1][4]

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature investigating this compound.[1]

In Vivo Murine Tumor Model
  • Animal Model : Wild-type C57BL/6 mice, p2rx7−/− mice, and il-18−/− mice (6-8 weeks old) are used.

  • Tumor Cell Line : Lewis Lung Carcinoma (LLC) cells are maintained in appropriate culture medium.

  • Tumor Inoculation : 1x10^6 LLC cells in 100 µL of PBS are injected subcutaneously into the flank of the mice.

  • Treatment Protocol :

    • This compound is administered daily via intraperitoneal (i.p.) injection at a dose of 1.5 mg/kg, starting from the day of tumor inoculation.

    • The vehicle control group receives corresponding injections of the vehicle solution.

    • For neutralization studies, anti-IL-18 or anti-IL-1β antibodies are co-administered.

  • Endpoint Analysis :

    • Tumor growth is monitored regularly.

    • At the experimental endpoint, serum is collected for cytokine analysis by ELISA.

    • Tumors are harvested, weighed, and processed into single-cell suspensions for flow cytometry or fixed for immunohistochemistry.

Ex Vivo IL-18 Secretion Assay
  • Cell Isolation :

    • Bone-Marrow-Derived Dendritic Cells (BMDCs) : Bone marrow is flushed from the femurs and tibias of mice. Cells are cultured for 7-10 days in RPMI-1640 medium supplemented with 20 ng/mL GM-CSF.

    • Peritoneal Macrophages : Mice are injected i.p. with thioglycolate broth. Three days later, peritoneal cells are harvested by lavage with cold PBS. Macrophages are enriched by adherence to plastic culture dishes.

  • Cell Stimulation :

    • Cells are plated in 96-well plates.

    • Cells are primed with LPS (1 µg/mL) for 4 hours to upregulate pro-IL-18 and NLRP3 expression.

    • The medium is replaced, and cells are stimulated with ATP (1-3 mM) in the presence or absence of this compound for 6 hours.

    • For inhibitor studies, the NLRP3 inhibitor MCC950 is added 30 minutes prior to ATP stimulation.

  • Cytokine Measurement : Supernatants are collected, and IL-18 concentrations are quantified using a commercial ELISA kit according to the manufacturer's instructions.

Intracellular IFN-γ Staining for Flow Cytometry
  • Sample Preparation : Tumors are mechanically dissociated and enzymatically digested to obtain a single-cell suspension. Red blood cells are lysed.

  • Cell Restimulation :

    • Single-cell suspensions are stimulated for 4 hours at 37°C in complete medium containing Phorbol 12-myristate 13-acetate (PMA, 50 ng/mL), Ionomycin (0.5 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A/GolgiPlug).

  • Surface Staining : Cells are washed and stained with fluorescently-conjugated antibodies against surface markers (e.g., CD45, CD4, NK1.1) and a viability dye to exclude dead cells.

  • Fixation and Permeabilization : Cells are fixed with a formaldehyde-based fixation buffer, followed by permeabilization using a saponin-based permeabilization buffer.

  • Intracellular Staining : Cells are incubated with a fluorescently-conjugated anti-IFN-γ antibody in permeabilization buffer.

  • Data Acquisition : Stained cells are analyzed on a multi-color flow cytometer. Data is analyzed using appropriate software to quantify the frequency of IFN-γ-producing cells within specific immune subsets.

Experimental_Workflow cluster_invivo In Vivo Analysis cluster_exvivo Ex Vivo Analysis A1 LLC Tumor Inoculation (WT, p2rx7-/-, il18-/- mice) A2 Daily Treatment (Vehicle or this compound) A1->A2 A3 Endpoint Collection A2->A3 A4 Serum (ELISA for IL-18) A3->A4 A5 Tumor (Flow Cytometry for IFN-γ) A3->A5 B1 Isolate Macrophages / DCs B2 LPS Priming (4h) B1->B2 B3 Stimulation (6h) (ATP +/- this compound) B2->B3 B4 Supernatant Collection B3->B4 B5 ELISA for IL-18 B4->B5

Caption: Workflow for in vivo and ex vivo cytokine analysis.

Conclusion

This compound represents a targeted immunotherapeutic strategy that leverages the high eATP levels within the tumor microenvironment. By positively modulating P2RX7, it specifically triggers the NLRP3/Caspase-1/IL-18 axis in dendritic cells and macrophages.[1] This leads to a robust, IL-18-dependent production of IFN-γ by NK and CD4+ T cells, which is critical for effective anti-tumor immunity.[1][3] The data strongly support the continued investigation of this compound, particularly in combination with other immunotherapies like checkpoint inhibitors, for the treatment of solid tumors.[1][6]

References

HEI3090: A Technical Guide to a Novel P2RX7 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HEI3090 is a novel small-molecule positive allosteric modulator (PAM) of the purinergic P2RX7 receptor.[1] Identified from a proprietary chemical library, this pyrrolidin-2-one derivative enhances the receptor's sensitivity to its endogenous ligand, adenosine (B11128) triphosphate (ATP), thereby amplifying downstream signaling cascades.[1][2] this compound has demonstrated significant potential in immuno-oncology, where it promotes anti-tumor immune responses by activating the eATP/P2RX7/NLRP3/IL-18 pathway.[1][3] This document provides a comprehensive overview of the discovery, chemical properties, mechanism of action, and experimental protocols related to this compound.

Discovery and Chemical Properties

This compound was discovered through a screening of 120 compounds from a proprietary chemical library developed by HEI (Hautes Etudes d'Ingénieur).[1] The screening assay was designed to identify molecules capable of increasing P2RX7-mediated intracellular calcium influx in the presence of a minimal concentration of ATP.

Chemical Identity: this compound is a pyrrolidin-2-one derivative featuring a 6-chloropyridin-3-yl-amide at position 1 and a 2,4-dichlorobenzylamide moiety at position 5.[1][2]

PropertyValueSource
Molecular Formula C₁₈H₁₅Cl₃N₄O₃
Molecular Weight 441.70 g/mol
CAS Number 2377167-56-9
Appearance White to off-white solid powder
Solubility (in vitro) ~50 mg/mL in DMSO (with ultrasonication)
Solubility (in vivo) ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil

Mechanism of Action

This compound acts as a positive allosteric modulator of the P2RX7 receptor, an ATP-gated ion channel.[1][3] By itself, this compound does not activate the receptor or induce intracellular calcium flux.[1] However, in the presence of extracellular ATP (eATP), this compound potentiates the receptor's activity, leading to enhanced calcium influx and the formation of a large, non-selective membrane pore.[1]

The primary signaling pathway modulated by this compound in the context of anti-tumor immunity is the eATP/P2RX7/NLRP3/IL-18 axis .[1][3]

Signaling Pathway Diagram

HEI3090_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_DC Dendritic Cell cluster_Immune_Cells NK and CD4+ T Cells cluster_Tumor Tumor Cell eATP eATP P2RX7 P2RX7 Receptor eATP->P2RX7 binds NLRP3 NLRP3 Inflammasome P2RX7->NLRP3 activates IL18 IL-18 (pro-inflammatory cytokine) NLRP3->IL18 promotes release of IFNg IFN-γ IL18->IFNg stimulates production of TumorCell Tumor Cell Apoptosis IFNg->TumorCell induces This compound This compound This compound->P2RX7 potentiates

Caption: this compound potentiates eATP-mediated P2RX7 activation on dendritic cells.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound's activity.

ParameterValueCell Line / ModelAssaySource
Optimal Concentration (in vitro) 250 nMHEK293T-mP2RX7Intracellular Ca²⁺ influx[1]
In Vivo Dosage (prophylactic) 1.5 mg/kg dailyLLC tumor-bearing miceTumor growth inhibition[1]
In Vivo Dosage (therapeutic) 3 mg/kgLLC tumor-bearing miceTumor growth inhibition[1]
Pore Formation Enhancement 2.5-fold increaseHEK293T-mP2RX7TO-PRO-3 uptake[1]

Note: A specific EC50 value for this compound's potentiation of P2RX7 has not been explicitly reported in the primary literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Intracellular Calcium Flux Assay

This protocol is used to measure the potentiation of ATP-induced intracellular calcium concentration by this compound.

Workflow Diagram:

Calcium_Flux_Workflow A Seed HEK293T-mP2RX7 cells in a 96-well plate B Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) A->B C Establish baseline fluorescence reading B->C D Inject ATP (333 µM) and this compound (e.g., 250 nM) C->D E Monitor fluorescence intensity over time D->E

Caption: Workflow for the intracellular calcium flux assay.

Detailed Steps:

  • Cell Seeding: Seed HEK293T cells expressing murine P2RX7 (HEK293T-mP2RX7) in a 96-well plate and culture overnight.

  • Dye Loading: Wash the cells with an appropriate assay buffer (e.g., HBSS with Ca²⁺) and then load the cells with a fluorescent calcium indicator like Fluo-4 AM.

  • Baseline Measurement: Place the plate in a fluorescence plate reader and record a stable baseline fluorescence for approximately 10 cycles.

  • Compound Addition: Inject a solution containing ATP at a minimal effective concentration (e.g., 333 µM) and the desired concentration of this compound.

  • Kinetic Reading: Immediately after injection, continue to record the fluorescence intensity over time to measure the increase in intracellular calcium.

P2RX7 Pore Formation Assay (TO-PRO-3 Uptake)

This assay quantifies the formation of the large membrane pore characteristic of P2RX7 activation.

Workflow Diagram:

Pore_Formation_Workflow A Culture HEK293T-mP2RX7 cells B Incubate cells with TO-PRO-3 dye A->B C Stimulate with ATP in the presence or absence of this compound B->C D Measure TO-PRO-3 fluorescence C->D

Caption: Workflow for the P2RX7 pore formation assay.

Detailed Steps:

  • Cell Culture: Culture HEK293T-mP2RX7 cells to the desired confluency.

  • Dye Incubation: Incubate the cells with the cell-impermeant fluorescent dye TO-PRO-3.

  • Stimulation: Treat the cells with ATP, with or without this compound.

  • Quantification: Measure the uptake of TO-PRO-3 into the cells, which is indicative of large pore formation, using a fluorescence plate reader or flow cytometry.

In Vivo Tumor Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a syngeneic mouse model.

Workflow Diagram:

In_Vivo_Workflow A Inject Lewis Lung Carcinoma (LLC) cells subcutaneously into C57BL/6 mice B Administer this compound (e.g., 1.5 mg/kg) or vehicle daily A->B C Monitor tumor growth over time B->C D At study endpoint, excise and weigh tumors C->D

Caption: Workflow for the in vivo tumor model.

Detailed Steps:

  • Tumor Inoculation: Subcutaneously inject a suspension of Lewis Lung Carcinoma (LLC) cells into the flank of C57BL/6 mice.

  • Treatment Administration: Begin daily intraperitoneal injections of this compound (formulated in a vehicle such as 10% DMSO + 90% Corn Oil) or vehicle control.

  • Tumor Monitoring: Measure the tumor dimensions regularly (e.g., every 2-3 days) using calipers to calculate tumor volume.

Conclusion

This compound is a promising new agent in the field of immuno-oncology. Its ability to positively modulate the P2RX7 receptor and stimulate a potent anti-tumor immune response, particularly in combination with immune checkpoint inhibitors, warrants further investigation and development. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

An In-depth Technical Guide to In Vivo Studies of HEI3090 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo studies conducted on HEI3090, a novel small-molecule positive allosteric modulator of the P2RX7 receptor, in various mouse models. The document details the mechanism of action, experimental protocols, and key quantitative outcomes, offering a core resource for researchers in oncology and immunology.

Executive Summary

This compound is a chemical positive modulator of the purinergic P2RX7 receptor. In vivo studies in mouse models have demonstrated its potential as a potent anti-tumor and anti-fibrotic agent, particularly in the context of non-small cell lung cancer (NSCLC).[1][2] Its mechanism of action is centered on the stimulation of an IL-18-mediated anti-tumor immune response, which sensitizes tumors to immunotherapy.[1][2][3][4] When combined with an anti-PD-1 immune checkpoint inhibitor, this compound has been shown to induce complete tumor regression in a significant percentage of mice and establish a long-lasting protective anti-tumor immune memory.[1][2][4]

Mechanism of Action: The P2RX7-NLRP3-IL-18 Axis

This compound functions as a positive allosteric modulator of the P2RX7 receptor, meaning it enhances the receptor's activity in the presence of its natural ligand, extracellular ATP (eATP).[5] High concentrations of eATP are often found within the tumor microenvironment (TME). The binding of this compound potentiates P2RX7 channel opening, leading to downstream activation of the NLRP3 inflammasome. This cascade culminates in the release of the pro-inflammatory cytokine Interleukin-18 (IL-18), primarily from dendritic cells (DCs).[1][4][5] IL-18 then stimulates Natural Killer (NK) cells and CD4+ T cells to produce Interferon-gamma (IFN-γ), a critical cytokine for promoting anti-tumor immunity.[1][2][4]

Signaling Pathway Diagram

HEI3090_Pathway cluster_TME Tumor Microenvironment (TME) cluster_DC Dendritic Cell (DC) cluster_Immune Immune Cells eATP eATP P2RX7 P2RX7 Receptor eATP->P2RX7 Binds This compound This compound This compound->P2RX7 Potentiates NLRP3 NLRP3 Inflammasome P2RX7->NLRP3 Activates IL18 IL-18 Release NLRP3->IL18 Cleaves Pro-IL-18 to NK_CD4 NK & CD4+ T Cells IL18->NK_CD4 Stimulates IFNg IFN-γ Production NK_CD4->IFNg Induces AntiTumor Anti-Tumor Immune Response IFNg->AntiTumor Promotes

Caption: Signaling cascade initiated by this compound in the tumor microenvironment.

Experimental Protocols

The following protocols are synthesized from published in vivo studies of this compound.

Lewis Lung Carcinoma (LLC) Allograft Model

This model is used to assess the efficacy of this compound in a transplantable, immunocompetent setting.

  • Animals: C57BL/6 mice.

  • Cell Line: Lewis Lung Carcinoma (LLC) cells.

  • Tumor Inoculation: Subcutaneous injection of LLC cells into the flank of the mice.

  • Treatment Groups:

    • Vehicle control (administered intraperitoneally, i.p.).

    • This compound monotherapy.

    • Anti-PD-1 monotherapy.

    • This compound and anti-PD-1 combination therapy.

  • Dosing and Administration:

    • Prophylactic Model: this compound (1.5 mg/kg, i.p.) administered daily, starting concurrently with tumor cell injection for 11 days.

    • Therapeutic Model: this compound (3 mg/kg, i.p.) treatment initiated when tumors reached a size of 10-15 mm².

    • Combination Therapy: this compound administered daily (i.p.), with anti-PD-1 antibody administered on specified days (e.g., days 4, 7, 10, 13, and 16).

  • Endpoints: Tumor volume measurement (daily or every other day), tumor weight at sacrifice, overall survival, and immunological analysis of the TME.

LSL-KrasG12D Genetically Engineered Mouse Model (GEMM)

This model recapitulates human NSCLC driven by a KRAS mutation.

  • Animals: LSL-KrasG12D mice.

  • Tumor Induction: Intranasal or intratracheal administration of an adenovirus expressing Cre recombinase to induce KRASG12D expression.

  • Treatment Groups:

    • Vehicle + isotype control.

    • Vehicle + anti-PD-1 antibody.

    • This compound + anti-PD-1 antibody.

  • Dosing and Administration: Similar to the combination therapy in the LLC model, initiated after tumor establishment.

  • Endpoints: Tumor burden assessed by histology (number and surface area of adenocarcinomas), proliferation markers (Ki67), and immune cell infiltration.

Pharmacokinetic (PK) Analysis
  • Animals: Wild-type (WT) C57BL/6 mice.

  • Administration: A single intraperitoneal (i.p.) injection of this compound.

  • Sample Collection: Blood samples collected at various time points post-injection.

  • Analysis: Quantification of this compound concentration in plasma to determine key PK parameters. The maximum effect of this compound in vitro was observed at 250 nM, a concentration range achieved in these PK studies.[5]

Experimental Workflow Diagram

Experimental_Workflow cluster_LLC LLC Allograft Model cluster_GEMM LSL-KrasG12D GEMM cluster_PK Pharmacokinetics LLC_inject 1. Inject LLC Cells (Subcutaneous) LLC_treat 2. Daily i.p. Treatment (this compound / Vehicle) LLC_inject->LLC_treat LLC_combo + Anti-PD-1 (Days 4, 7, 10...) LLC_treat->LLC_combo LLC_measure 3. Measure Tumor Volume & Survival LLC_treat->LLC_measure GEMM_induce 1. Induce Tumors (Ad-Cre Intranasal) GEMM_treat 2. Combo Treatment (this compound + Anti-PD-1) GEMM_induce->GEMM_treat GEMM_analyze 3. Histological Analysis (Tumor Burden) GEMM_treat->GEMM_analyze PK_inject 1. Single i.p. Injection of this compound PK_sample 2. Collect Blood Samples (Time Course) PK_inject->PK_sample PK_analyze 3. Quantify Plasma Concentration PK_sample->PK_analyze

Caption: Standard experimental workflows for evaluating this compound in mouse models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound.

Table 1: Efficacy of this compound in LLC Tumor Model
Treatment ModelTreatment GroupKey OutcomeResult
ProphylacticThis compound (1.5 mg/kg) vs. VehicleTumor Weight> 4-fold decrease
TherapeuticThis compound (3 mg/kg) vs. VehicleMedian Survival2-fold increase
CombinationThis compound + αPD-1Complete Tumor Regression80% of mice
RechallengeCured mice vs. Naive miceTumor Growth100% protection from rechallenge

Data synthesized from Douguet et al., 2021.[1][2][4]

Table 2: Efficacy of this compound in LSL-KrasG12D GEMM
Treatment GroupKey OutcomeResult vs. αPD-1 alone
This compound + αPD-1Tumor Burden60% reduction
This compound + αPD-1Ki67+ Proliferating Cells50% decrease

Data synthesized from Douguet et al., 2021.[5]

Table 3: Immunomodulatory Effects in LLC TME
Treatment GroupBiomarkerResult vs. Vehicle
This compoundCD3+ T Cell Infiltration4-fold increase
This compoundMHC-I & PD-L1 Expression2.2-fold increase
This compoundSerum IL-18 LevelsStatistically significant increase

Data synthesized from Douguet et al., 2021.[1]

Table 4: Pharmacokinetic Parameters of this compound
RouteDoseCmaxTmaxKey Observation
Intraperitoneal (i.p.)1.5 mg/kg~250-300 nM~15-30 minConcentrations are within the pharmacologically active range observed in vitro.

Data estimated from pharmacokinetic analysis graph in Douguet et al., 2021.[1][4]

Conclusion

The in vivo data for this compound robustly support its mechanism of action as a positive allosteric modulator of the P2RX7 receptor, leading to a potent, IL-18-driven anti-tumor immune response. In preclinical mouse models of non-small cell lung cancer, this compound demonstrates significant efficacy both as a monotherapy and in combination with immune checkpoint blockade, warranting further investigation for its clinical translation. The detailed protocols and quantitative outcomes presented in this guide serve as a foundational resource for researchers aiming to build upon these findings.

References

HEI3090: A Positive Allosteric Modulator of the P2RX7 Receptor - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of HEI3090, a novel small molecule identified as a positive allosteric modulator (PAM) of the P2RX7 receptor. The P2RX7 receptor, an ATP-gated ion channel, is a key player in immunity and inflammation, and its modulation presents a promising therapeutic avenue for various diseases, including cancer. This document details the mechanism of action of this compound, its effects on P2RX7-mediated signaling pathways, and comprehensive protocols for the key experiments utilized in its characterization. Quantitative data are summarized in structured tables for clarity, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to P2RX7 and Positive Allosteric Modulation

The P2RX7 receptor is a unique member of the P2X family of ligand-gated ion channels. Activated by high concentrations of extracellular ATP, P2RX7 forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. Prolonged activation of P2RX7 results in the formation of a large transmembrane pore, permeable to molecules up to 900 Da in size. This pore formation is a hallmark of P2RX7 activation and triggers a range of downstream signaling events, including the activation of the NLRP3 inflammasome, release of pro-inflammatory cytokines such as IL-1β and IL-18, and ultimately, programmed cell death.

Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the agonist binding site (allosteric site) and enhance the receptor's response to the agonist. In the context of P2RX7, PAMs like this compound potentiate the receptor's response to ATP, leading to a more robust and sustained activation at lower agonist concentrations. This modulatory approach offers the potential for a more targeted and nuanced therapeutic effect compared to direct agonists.

Mechanism of Action of this compound

This compound acts as a positive allosteric modulator of the P2RX7 receptor. It does not activate the receptor on its own but significantly enhances the receptor's sensitivity to its endogenous ligand, ATP. The binding of this compound to an allosteric site on the P2RX7 protein is thought to induce a conformational change that facilitates channel opening and pore formation in the presence of ATP. This potentiation of P2RX7 activity leads to an amplification of the downstream signaling cascade.

P2RX7 Signaling Pathway Modulation by this compound

The binding of ATP to the P2RX7 receptor, potentiated by this compound, initiates a cascade of intracellular events. The initial influx of cations, particularly Ca²⁺, acts as a second messenger, triggering various downstream pathways. One of the most critical pathways activated by P2RX7 is the NLRP3 inflammasome. The K⁺ efflux induced by P2RX7 activation is a key trigger for the assembly of the NLRP3 inflammasome complex, which in turn activates caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell. This compound has been shown to particularly enhance the production and release of IL-18 from immune cells like dendritic cells.[1][2] This cytokine plays a crucial role in promoting anti-tumor immune responses by stimulating IFN-γ production by Natural Killer (NK) cells and CD4⁺ T cells.

P2RX7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2RX7 P2RX7 Receptor Ca_influx Ca²⁺ Influx P2RX7->Ca_influx K_efflux K⁺ Efflux P2RX7->K_efflux This compound This compound (PAM) This compound->P2RX7 Potentiates ATP ATP ATP->P2RX7 Binds NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 proIL18 Pro-IL-18 Casp1->proIL18 Cleaves IL18 Mature IL-18 (Secretion) proIL18->IL18 Immune_Response Anti-Tumor Immune Response IL18->Immune_Response Promotes

P2RX7 signaling pathway modulated by this compound.

Quantitative Data on this compound Activity

The positive allosteric modulatory effects of this compound on P2RX7 have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Effect of this compound on ATP-Induced P2RX7 Activation
ParameterConditionResultReference
Ca²⁺ Influx HEK293T-mP2RX7 cells stimulated with 333 µM ATPThis compound dose-dependently increases Ca²⁺ influx.--INVALID-LINK--
333 µM ATP + 250 nM this compoundMaximum potentiation of Ca²⁺ influx observed.--INVALID-LINK--
Pore Formation HEK293T-mP2RX7 cells stimulated with ATPThis compound (25 nM) increases TO-PRO-3 uptake by 2.5-fold.[2]--INVALID-LINK--
Table 2: Downstream Effects of this compound on P2RX7 Signaling in Dendritic Cells
ParameterConditionResultReference
IL-18 Secretion Bone marrow-derived dendritic cells (BMDCs) stimulated with ATPThis compound significantly increases IL-18 secretion.--INVALID-LINK--
BMDCs stimulated with ATP + this compound + MCC950 (NLRP3 inhibitor)IL-18 secretion is inhibited.--INVALID-LINK--

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound as a positive allosteric modulator of P2RX7.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion channel activity of P2RX7 and the potentiating effect of this compound on ATP-induced currents.

Patch_Clamp_Workflow start Start cell_prep Prepare HEK293T cells expressing P2RX7 start->cell_prep seal Form a gigaohm seal on a single cell cell_prep->seal pipette_prep Prepare patch pipette with intracellular solution pipette_prep->seal whole_cell Rupture the membrane to achieve whole-cell configuration seal->whole_cell voltage_clamp Clamp the cell at a holding potential of -60 mV whole_cell->voltage_clamp baseline Record baseline current voltage_clamp->baseline atp_app Apply ATP to elicit P2RX7 current baseline->atp_app washout1 Washout ATP atp_app->washout1 hei3090_app Pre-incubate with this compound washout1->hei3090_app atp_hei3090_app Co-apply ATP and this compound hei3090_app->atp_hei3090_app washout2 Washout compounds atp_hei3090_app->washout2 analysis Analyze current potentiation washout2->analysis end End analysis->end

Experimental workflow for whole-cell patch clamp.

Materials:

  • HEK293T cells stably expressing P2RX7

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipettes

  • Extracellular solution (in mM): 147 NaCl, 10 HEPES, 13 glucose, 2 CaCl₂, 1 MgCl₂, pH 7.3

  • Intracellular solution (in mM): 147 NaCl, 10 HEPES, 10 BAPTA, pH 7.3

  • ATP stock solution

  • This compound stock solution

Procedure:

  • Culture HEK293T-P2RX7 cells on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

  • Approach a single cell with the patch pipette and apply gentle suction to form a gigaohm seal.

  • Rupture the cell membrane by applying a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Record the baseline current.

  • Apply ATP at a sub-maximal concentration (e.g., 100-300 µM) to elicit a P2RX7-mediated inward current.

  • Wash out the ATP with extracellular solution until the current returns to baseline.

  • Pre-incubate the cell with the desired concentration of this compound for 2-5 minutes.

  • Co-apply the same concentration of ATP with this compound and record the potentiated current.

  • Wash out the compounds.

  • Analyze the data by comparing the peak current amplitude in the presence and absence of this compound.

Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration following P2RX7 activation.

Calcium_Flux_Workflow start Start cell_plating Plate HEK293T-P2RX7 cells in a 96-well plate start->cell_plating dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_plating->dye_loading wash Wash cells to remove extracellular dye dye_loading->wash baseline Measure baseline fluorescence wash->baseline compound_addition Add this compound (or vehicle) followed by ATP baseline->compound_addition fluorescence_measurement Continuously measure fluorescence over time compound_addition->fluorescence_measurement analysis Analyze the change in fluorescence intensity fluorescence_measurement->analysis end End analysis->end

Experimental workflow for calcium influx assay.

Materials:

  • HEK293T cells stably expressing P2RX7

  • 96-well black, clear-bottom plates

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • ATP stock solution

  • This compound stock solution

  • Fluorescence plate reader

Procedure:

  • Seed HEK293T-P2RX7 cells in a 96-well plate and culture overnight.

  • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Remove the culture medium and add the Fluo-4 AM loading buffer to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Add the desired concentration of this compound (or vehicle control) to the wells.

  • Inject ATP (e.g., 333 µM) into the wells and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence (ΔF) or the ratio of fluorescence relative to baseline (F/F₀).

Pore Formation (TO-PRO-3 Uptake) Assay

This assay measures the uptake of a fluorescent dye that is normally impermeable to the cell membrane, indicating the formation of the large P2RX7 pore.

Pore_Formation_Workflow start Start cell_plating Plate HEK293T-P2RX7 cells in a 96-well plate start->cell_plating incubation Incubate cells with TO-PRO-3 in a low-divalent cation solution cell_plating->incubation baseline Measure baseline fluorescence incubation->baseline compound_addition Add this compound (or vehicle) followed by ATP baseline->compound_addition fluorescence_measurement Continuously measure fluorescence over time compound_addition->fluorescence_measurement analysis Analyze the increase in fluorescence intensity fluorescence_measurement->analysis end End analysis->end

Experimental workflow for pore formation assay.

Materials:

  • HEK293T cells stably expressing P2RX7

  • 96-well black, clear-bottom plates

  • TO-PRO-3 Iodide

  • Low-divalent cation buffer (e.g., sucrose-based buffer)

  • ATP stock solution

  • This compound stock solution

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed HEK293T-P2RX7 cells in a 96-well plate and culture overnight.

  • Wash the cells with a low-divalent cation buffer.

  • Add the low-divalent cation buffer containing TO-PRO-3 (e.g., 1-5 µM) to each well.

  • Measure the baseline fluorescence.

  • Add the desired concentration of this compound (or vehicle control) to the wells.

  • Inject ATP (e.g., 333 µM) into the wells and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by measuring the rate of increase in fluorescence or the fluorescence intensity at a specific time point.

IL-18 Secretion Assay from Dendritic Cells

This assay quantifies the amount of IL-18 released from dendritic cells following P2RX7 activation.

IL18_Secretion_Workflow start Start bmdc_generation Generate bone marrow-derived dendritic cells (BMDCs) start->bmdc_generation cell_plating Plate BMDCs in a culture plate bmdc_generation->cell_plating priming Prime cells with LPS (optional) cell_plating->priming stimulation Stimulate with ATP in the presence of this compound priming->stimulation supernatant_collection Collect cell culture supernatants stimulation->supernatant_collection elisa Quantify IL-18 concentration using ELISA supernatant_collection->elisa analysis Analyze IL-18 levels elisa->analysis end End analysis->end

Experimental workflow for IL-18 secretion assay.

Materials:

  • Bone marrow cells from mice

  • Recombinant murine GM-CSF and IL-4

  • Complete RPMI-1640 medium

  • Lipopolysaccharide (LPS)

  • ATP stock solution

  • This compound stock solution

  • Mouse IL-18 ELISA kit

Procedure:

  • Generation of BMDCs:

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the cells in complete RPMI-1640 supplemented with GM-CSF (e.g., 20 ng/mL) and IL-4 (e.g., 10 ng/mL) for 6-8 days.

    • On day 3, add fresh medium with cytokines. On day 6, collect the non-adherent cells, which are immature dendritic cells.

  • Stimulation:

    • Plate the BMDCs in a culture plate.

    • Prime the cells with a low concentration of LPS (e.g., 100 ng/mL) for 3-4 hours (this step upregulates pro-IL-18).

    • Wash the cells and replace with fresh medium.

    • Add the desired concentrations of this compound.

    • Stimulate the cells with ATP (e.g., 1-5 mM) for the desired time (e.g., 6-24 hours).

  • Quantification of IL-18:

    • Collect the cell culture supernatants.

    • Quantify the concentration of IL-18 in the supernatants using a commercially available mouse IL-18 ELISA kit, following the manufacturer's instructions.

Conclusion

This compound is a potent and specific positive allosteric modulator of the P2RX7 receptor. By enhancing the receptor's sensitivity to ATP, this compound amplifies the downstream signaling cascade, leading to increased calcium influx, pore formation, and importantly, the secretion of the pro-inflammatory cytokine IL-18 from immune cells. This mechanism of action underlies the promising therapeutic potential of this compound, particularly in the field of immuno-oncology, where it can contribute to the enhancement of anti-tumor immune responses. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other P2RX7 modulators.

References

Beyond Oncology: Exploring the Therapeutic Potential of HEI3090

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

HEI3090, a novel small-molecule positive allosteric modulator (PAM) of the P2X7 receptor (P2RX7), has garnered significant attention for its promising applications in oncology. By enhancing the receptor's sensitivity to its endogenous ligand, adenosine (B11128) triphosphate (ATP), this compound stimulates a potent anti-tumor immune response. This response is primarily mediated through the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, including interleukin-18 (IL-18) and interleukin-1β (IL-1β). While its role in sensitizing tumors to immunotherapy is a key area of investigation, the fundamental mechanism of action of this compound—the positive modulation of P2RX7—suggests a much broader therapeutic potential extending into a variety of non-oncological diseases where P2RX7-mediated signaling plays a critical role.

This technical guide provides an in-depth exploration of the potential applications of this compound beyond cancer. It is designed for researchers, scientists, and drug development professionals interested in the expanding therapeutic landscape of P2RX7 modulation. This document summarizes the current understanding of P2RX7's role in various pathologies, presents quantitative data from relevant studies, details key experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: P2RX7 Positive Allosteric Modulation

This compound does not directly activate the P2RX7 receptor but rather enhances its response to extracellular ATP. In the tumor microenvironment, dying cancer cells release high concentrations of ATP, which acts as a danger signal. This compound lowers the threshold of ATP required for P2RX7 activation, leading to a more robust and sustained downstream signaling cascade. This potentiation of the ATP/P2RX7 axis is the cornerstone of its therapeutic potential in various disease contexts.

Diagram: this compound's Core Mechanism of Action

HEI3090_Mechanism cluster_membrane Cell Membrane P2RX7 P2RX7 Receptor Signaling Enhanced Downstream Signaling P2RX7->Signaling Activates eATP Extracellular ATP eATP->P2RX7 Binds This compound This compound (Positive Allosteric Modulator) This compound->P2RX7 Modulates Bleomycin_Workflow start Start bleomycin Induce Lung Fibrosis (Intratracheal Bleomycin) start->bleomycin treatment Daily this compound or Vehicle Treatment (i.p.) bleomycin->treatment assessment Assess Fibrosis (Day 14 or 21) treatment->assessment histology Histology (H&E, Sirius Red, Ashcroft Score) assessment->histology collagen Collagen Quantification (Hydroxyproline Assay) assessment->collagen immune Immunological Analysis (Cytokine Profiling) assessment->immune end End P2RX7_Neuroinflammation cluster_microglia Microglia P2RX7 P2RX7 NLRP3 NLRP3 Inflammasome P2RX7->NLRP3 Activates ROS Reactive Oxygen Species (ROS) P2RX7->ROS Casp1 Caspase-1 NLRP3->Casp1 Activates proIL1b pro-IL-1β Casp1->proIL1b Cleaves IL1b IL-1β Casp1->IL1b Releases Neuron Neuron IL1b->Neuron Acts on ROS->Neuron Induces oxidative stress eATP Extracellular ATP (from damaged neurons) eATP->P2RX7 Activates Neurotoxicity Neurotoxicity & Neuronal Damage Neuron->Neurotoxicity P2RX7_Infection cluster_macrophage Infected Macrophage P2RX7 P2RX7 Pyroptosis Pyroptosis/ Apoptosis P2RX7->Pyroptosis Induces Phagolysosome Phagolysosome Maturation P2RX7->Phagolysosome Promotes Pathogen Intracellular Pathogen Pathogen_Clearance Pathogen Clearance Pyroptosis->Pathogen_Clearance Leads to Phagolysosome->Pathogen_Clearance Leads to eATP Extracellular ATP eATP->P2RX7 Activates

Methodological & Application

Application Notes and Protocols for In Vitro Treatment of Cells with HEI3090

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEI3090 is a novel small-molecule positive allosteric modulator (PAM) of the purinergic P2X7 receptor (P2RX7).[1][2][3][4] It functions by enhancing the receptor's sensitivity to its endogenous ligand, extracellular adenosine (B11128) triphosphate (eATP).[1][5] This potentiation of P2RX7 signaling has significant implications for modulating cellular processes, particularly within the tumor microenvironment and in inflammatory conditions.[1][6] In the context of oncology, this compound has been demonstrated to promote anti-tumor immune responses, sensitizing non-small cell lung cancer (NSCLC) to immunotherapy.[1][2][4][6][7] These application notes provide detailed protocols for the in vitro characterization and application of this compound.

Mechanism of Action: P2RX7 Modulation

This compound does not activate P2RX7 directly but requires the presence of eATP.[1][5] Upon binding of eATP, the P2RX7 channel opens, allowing for the influx of Ca²⁺ and Na⁺ ions. This compound enhances this ion flux.[3] Prolonged activation of P2RX7 can lead to the formation of a larger, non-selective pore, which allows the passage of molecules up to 900 Da.[1] In immune cells such as dendritic cells (DCs), this signaling cascade activates the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines, notably Interleukin-18 (IL-18).[1][5][6] IL-18 subsequently stimulates Natural Killer (NK) cells and CD4⁺ T cells to produce Interferon-gamma (IFN-γ), a key cytokine in anti-tumor immunity.[1][2][4][6]

HEI3090_Mechanism_of_Action cluster_cell Dendritic Cell cluster_extracellular Extracellular Space cluster_immune NK Cell / CD4+ T Cell P2RX7 P2RX7 Receptor NLRP3 NLRP3 Inflammasome P2RX7->NLRP3 Activation IL18 IL-18 NLRP3->IL18 Cleavage proIL18 pro-IL-18 proIL18->NLRP3 IL18_out IL-18 IL18->IL18_out Secretion eATP eATP eATP->P2RX7 Binds This compound This compound This compound->P2RX7 Potentiates IL18R IL-18 Receptor IL18_out->IL18R Binds IFNy IFN-γ IL18R->IFNy Stimulation

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following table summarizes the concentrations and effects of this compound observed in various in vitro assays.

Cell LineAssay TypeThis compound ConcentrationCo-stimulantObserved EffectReference
HEK293T-mP2RX7Intracellular Ca²⁺ Flux25 nM - 2.5 µM333 µM ATPPotentiation of ATP-induced Ca²⁺ influx[3]
HEK293T-mP2RX7Dye Uptake (TO-PRO-3)25 nMATP2.5-fold increase in large pore formation[1][3]
Lewis Lung Carcinoma (LLC)MHC-I & PD-L1 ExpressionNot specifiedNoneNo direct increase in MHC-I or PD-L1 expression[1]
SplenocytesIFN-γ ProductionNot specifiedBzATPNo direct increase in IFN-γ production[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Activity on P2RX7-Expressing Cells

This protocol details the procedure to confirm the positive allosteric modulatory activity of this compound on cells engineered to express P2RX7, such as HEK293T-mP2RX7. The primary readouts are intracellular calcium mobilization and membrane permeability to fluorescent dyes.

Materials:

  • HEK293T cells stably expressing mouse P2RX7 (HEK293T-mP2RX7)

  • Control (empty vector transfected) HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • ATP stock solution (in water)

  • Fluo-4 AM calcium indicator dye

  • TO-PRO-3 Iodide or similar membrane-impermeable DNA dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading and injection capabilities

Procedure:

  • Cell Culture: Culture HEK293T-mP2RX7 and control cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Dye Loading (Calcium Flux): a. Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. b. Aspirate the culture medium from the wells and wash once with HBSS. c. Add 100 µL of the loading buffer to each well and incubate for 1 hour at 37°C. d. Wash the cells twice with HBSS to remove excess dye, leaving 100 µL of HBSS in each well.

  • Fluorescence Measurement (Calcium Flux): a. Place the plate in a fluorescence plate reader set to 37°C. b. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively). c. Record a baseline fluorescence reading for several cycles. d. Using the plate reader's injector, add a solution of this compound (final concentrations ranging from 25 nM to 2.5 µM) or vehicle (DMSO). e. Immediately after, inject ATP to achieve a final concentration of ~300-333 µM. f. Continue kinetic fluorescence readings for at least 5 minutes to capture the calcium influx.

  • Dye Uptake Assay (Pore Formation): a. Prepare a buffer solution in HBSS containing TO-PRO-3 (e.g., 1 µM). b. Aspirate the culture medium and wash cells as in step 3b. c. Add 100 µL of the TO-PRO-3 buffer to each well. d. Add this compound to desired final concentrations (e.g., 25 nM). e. Add ATP to a final concentration of ~300-333 µM. f. Incubate the plate for 10-15 minutes at 37°C. g. Measure the end-point fluorescence using appropriate wavelengths (e.g., 642 nm excitation, 661 nm emission).

  • Data Analysis: For calcium flux, calculate the ratio of fluorescence post-stimulation to baseline (F1/F0). For dye uptake, compare the fluorescence intensity of this compound-treated wells to vehicle controls.

Protocol_1_Workflow cluster_treatment Treatment & Measurement start Start: Seed HEK293T-mP2RX7 Cells culture Overnight Incubation (37°C, 5% CO2) start->culture wash1 Wash with HBSS culture->wash1 dye_loading Load with Fluo-4 AM or TO-PRO-3 wash1->dye_loading incubation2 Incubate (e.g., 1h for Fluo-4) dye_loading->incubation2 wash2 Wash with HBSS incubation2->wash2 plate_reader Place in Fluorescence Plate Reader wash2->plate_reader baseline Record Baseline Fluorescence plate_reader->baseline inject_this compound Inject this compound or Vehicle baseline->inject_this compound inject_atp Inject ATP inject_this compound->inject_atp measure Kinetic or Endpoint Measurement inject_atp->measure analysis Data Analysis (F1/F0 Ratio or Intensity) measure->analysis end End analysis->end

Caption: Workflow for P2RX7 Activity Assay.
Protocol 2: Assessment of this compound-Induced Cytokine Production from Immune Cells

This protocol is designed to measure the production of IL-18 from dendritic cells (or a mixed immune cell population) following treatment with this compound.

Materials:

  • Bone marrow-derived dendritic cells (BMDCs), peripheral blood mononuclear cells (PBMCs), or a relevant immune cell line.

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and appropriate cytokines for cell culture (e.g., GM-CSF for BMDCs).

  • This compound stock solution (in DMSO).

  • ATP stock solution (in water).

  • Lipopolysaccharide (LPS) for priming the inflammasome.

  • ELISA kit for mouse or human IL-18.

  • 96-well cell culture plates.

  • Centrifuge.

Procedure:

  • Cell Culture and Plating: a. Culture immune cells under appropriate conditions. For BMDCs, differentiate bone marrow cells for 7-9 days with GM-CSF. b. Plate the cells (e.g., 1 x 10⁶ cells/mL) in a 96-well plate and allow them to rest for a few hours.

  • Priming Step: a. To induce the expression of pro-IL-18, prime the cells with a low concentration of LPS (e.g., 100 ng/mL) for 3-4 hours. This step is crucial for observing IL-18 release.

  • This compound Treatment: a. Following priming, wash the cells gently with fresh media to remove the LPS. b. Add fresh media containing various concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle control. c. Add a low concentration of ATP (e.g., 100-500 µM) to co-stimulate the P2RX7 receptor. ATP may not be required if the cell culture itself releases sufficient endogenous ATP, which should be determined empirically.

  • Incubation: Incubate the cells for 12-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: a. After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. b. Carefully collect the supernatant without disturbing the cell pellet.

  • Cytokine Measurement: a. Quantify the concentration of IL-18 in the collected supernatants using a commercially available ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Compare the concentration of IL-18 in this compound-treated wells to vehicle-treated controls.

This compound is a valuable pharmacological tool for studying the P2RX7 signaling pathway. The protocols outlined above provide a framework for characterizing its activity and downstream effects in vitro. Researchers should optimize concentrations and incubation times for their specific cell types and experimental questions. Given its role in potentiating anti-tumor immunity, this compound holds promise for further investigation in cancer immunotherapy research and development.

References

Application Notes and Protocols for HEI3090 Administration in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to HEI3090

This compound is a small-molecule chemical positive modulator of the purinergic P2RX7 receptor.[1][2][3] It functions by enhancing the receptor's activity in the presence of its endogenous ligand, adenosine (B11128) triphosphate (ATP).[4] The primary mechanism of action involves the stimulation of P2RX7-expressing dendritic cells (DCs) to produce Interleukin-18 (IL-18).[1][3][5] This cytokine, in turn, promotes the production of Interferon-gamma (IFN-γ) by Natural Killer (NK) cells and CD4+ T cells within the tumor microenvironment.[1][3][6] This cascade of events triggers a robust, long-lasting anti-tumor immune response.[1][2] Preclinical studies have demonstrated that this compound can effectively control tumor growth and sensitize non-small cell lung cancer (NSCLC) to immunotherapy, such as anti-PD-1 antibodies.[1][3]

This compound Signaling Pathway

The antitumor activity of this compound is mediated through the activation of the ATP/P2RX7/NLRP3/IL-18 signaling axis in immune cells.[1][4] This pathway ultimately enhances tumor immunogenicity and sensitivity to immune checkpoint inhibitors.[1]

HEI3090_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_DC Dendritic Cell (DC) cluster_Immune_Cells NK & CD4+ T Cells ATP ATP P2RX7 P2RX7 ATP->P2RX7 Binds This compound This compound This compound->P2RX7 Potentiates NLRP3 NLRP3 P2RX7->NLRP3 Activates IL18_Release IL-18 Release NLRP3->IL18_Release Induces IFNy_Production IFN-γ Production IL18_Release->IFNy_Production Stimulates Tumor_Cell Tumor Cell IFNy_Production->Tumor_Cell Increases MHC-I & PD-L1 Expression Response Anti-Tumor Immune Response IFNy_Production->Response

Caption: this compound potentiates the ATP/P2RX7/NLRP3/IL-18 signaling pathway in immune cells.

Preclinical Administration Protocols

Preparation of this compound for In Vivo Administration

A consistent and stable formulation is critical for reproducible results in preclinical studies.

  • Recommended Vehicle: 10% DMSO + 90% Corn Oil.[5]

  • Stock Solution Preparation:

    • Prepare a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).[5] Ultrasonication may be used to aid dissolution.[5]

    • Store stock solutions at -80°C for up to 6 months or -20°C for 1 month.[5]

  • Working Solution Formulation:

    • For a final concentration of 2.5 mg/mL, add 100 µL of the 25.0 mg/mL DMSO stock solution to 900 µL of corn oil.[5]

    • Mix thoroughly until a clear solution is achieved.[5]

    • It is recommended to use freshly prepared formulations for optimal results.[5]

Animal Models

This compound has been evaluated in several mouse models, primarily for oncology indications.[1] All animal studies must be approved by the relevant institutional ethics committee and adhere to guidelines such as the ARRIVE guidelines and European directive 2010/63/UE.[1]

  • Syngeneic Tumor Models: Lewis Lung Carcinoma (LLC) and B16-F10 melanoma models are suitable for evaluating the immunomodulatory effects of this compound.[1]

  • Genetically Engineered Mouse Models (GEMMs): The LSL-KrasG12D lung tumor model has been used to assess efficacy in an oncogene-induced cancer model.[1]

  • Knockout Models: P2rx7−/− and il18−/− mice are crucial for mechanistic studies to confirm the on-target effect of this compound.[1]

Administration Route and Dosing Schedule

The route and schedule should be selected based on the experimental design (e.g., prophylactic, therapeutic, or combination).

  • Route of Administration: Intraperitoneal (i.p.) injection is a validated route for this compound administration.[7]

  • Dosage: A dose of 1.5 mg/kg has been shown to be effective in inhibiting tumor growth.[1][8]

  • Dosing Schedule: Daily administration is a frequently used schedule for monotherapy.[1][6][8]

  • Combination Therapy: When combined with an anti-PD-1 antibody, this compound was administered daily, while the antibody was given intermittently (e.g., on days 4, 7, 10, 13, and 16 post-tumor inoculation).[1]

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the therapeutic efficacy of this compound in a syngeneic mouse model.

Efficacy_Workflow cluster_setup Study Setup cluster_monitoring Monitoring & Endpoints Acclimatize Animal Acclimatization (e.g., C57BL/6 mice) Inoculate Tumor Cell Inoculation (e.g., LLC cells, s.c.) Acclimatize->Inoculate Tumor_Growth Allow Tumors to Establish (e.g., 10-15 mm²) Inoculate->Tumor_Growth Randomize Randomize into Treatment Groups Tumor_Growth->Randomize Group1 Group 1: Vehicle (10% DMSO + 90% Corn Oil, i.p., daily) Group2 Group 2: This compound (1.5 mg/kg, i.p., daily) Group3 Group 3: αPD-1 (e.g., 10 mg/kg, i.p., Q3D) Group4 Group 4: This compound + αPD-1 Monitor Monitor Tumor Volume (Calipers, 2-3x weekly) Group1->Monitor Body_Weight Monitor Body Weight & Clinical Signs Monitor->Body_Weight Endpoint Euthanize at Endpoint (e.g., Tumor >2000 mm³ or humane endpoint) Body_Weight->Endpoint Analysis Collect Tumors & Tissues for Ex Vivo Analysis Endpoint->Analysis

Caption: Workflow for a preclinical efficacy study of this compound as a monotherapy and in combination.

Preclinical Efficacy and Toxicity Data

Table 1: Summary of In Vivo Efficacy of this compound

This table summarizes key findings from preclinical studies in various mouse models.

ModelTreatment SettingDosage & ScheduleKey FindingsCitation
LLC Allograft ProphylacticThis compound (1.5 mg/kg, daily, i.p.)Significant inhibition of tumor growth compared to vehicle.[1][6]
LLC Allograft Therapeutic (Tumors 10-15 mm²)This compound (1.5 mg/kg, daily, i.p.)Significantly reduced tumor growth and improved survival.[1][6]
LLC Allograft Combination TherapyThis compound (daily) + αPD-1 (intermittent)Induced complete tumor regression in 80% of mice (13/16).[1][3]
LSL-KrasG12D Combination TherapyThis compound + αPD-1Reduced lung tumor burden compared to αPD-1 alone.[1][6]
Table 2: Representative Maximum Tolerated Dose (MTD) Study Design

While specific MTD studies for this compound are not detailed in the provided literature, a typical study follows the design below. The MTD is the highest dose that does not cause unacceptable toxicity over a specified period.

CohortDose Level (mg/kg, i.p.)Dosing ScheduleNumber of AnimalsMonitored Parameters
11.5Daily for 14 days3-5Body weight, clinical signs (posture, activity), food/water intake
25Daily for 14 days3-5Body weight, clinical signs, food/water intake
315Daily for 14 days3-5Body weight, clinical signs, food/water intake
450Daily for 14 days3-5Body weight, clinical signs, food/water intake
Endpoint ---Body weight loss >20%, severe lethargy, or other defined humane endpoints. Terminal blood collection for CBC/chemistry and organ collection for histopathology.

Detailed Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Xenograft Mouse Model
  • Animal Handling: Acclimatize C57BL/6 mice for at least one week before the study begins.

  • Tumor Inoculation: Subcutaneously inject 1 x 106 Lewis Lung Carcinoma (LLC) cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Tumor Monitoring: Begin measuring tumors once they are palpable. Use digital calipers to measure the length (L) and width (W) and calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization: When tumors reach an average volume of 10-15 mm², randomize mice into treatment groups (n=12-16 per group).[1][6]

  • Formulation Preparation: Prepare the this compound formulation (1.5 mg/kg) in 10% DMSO + 90% Corn Oil as described in section 3.1. Prepare the vehicle control using the same components.

  • Administration:

    • Vehicle Group: Administer the vehicle solution intraperitoneally (i.p.) daily.

    • This compound Group: Administer this compound (1.5 mg/kg) i.p. daily.[1]

    • Combination Group: Administer this compound (1.5 mg/kg) i.p. daily and anti-PD-1 antibody (e.g., 10 mg/kg) i.p. on a specified schedule (e.g., days 4, 7, 10, 13, 16).[1]

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animal health daily for any signs of toxicity (e.g., weight loss, ruffled fur, lethargy).

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or if humane endpoints are met (e.g., >20% body weight loss).

  • Tissue Collection: At the endpoint, collect tumors, blood, and relevant organs for further analysis (e.g., flow cytometry, histology, or biomarker analysis).

Protocol 2: Maximum Tolerated Dose (MTD) Study
  • Animal Handling: Use healthy, non-tumor-bearing mice (e.g., C57BL/6), and acclimatize them for one week.

  • Dose Selection: Establish dose-escalating cohorts. Start with the known efficacious dose (1.5 mg/kg) and increase by a factor of 3-5 for subsequent cohorts (e.g., 1.5, 5, 15, 50 mg/kg).

  • Formulation Preparation: Prepare fresh formulations for each dose level daily as described in section 3.1.

  • Administration: Administer the assigned dose of this compound or vehicle i.p. daily for a set period, typically 14-28 days.

  • Toxicity Monitoring:

    • Record body weight daily.

    • Perform daily clinical observations, scoring for posture, activity level, and signs of distress.

    • Monitor food and water consumption.

  • Endpoint Criteria: The primary endpoint is the observation of dose-limiting toxicities (DLTs). A common DLT is an average body weight loss of >20% in a cohort or treatment-related mortality.

  • Terminal Procedures: At the end of the study period (or when a humane endpoint is reached), perform a terminal bleed for complete blood count (CBC) and serum chemistry analysis. Conduct a full necropsy and collect major organs (liver, spleen, kidneys, heart, lungs) for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose level below the dose that induces DLTs. This dose is then recommended for subsequent long-term efficacy studies.

References

Techniques for Measuring HEI3090-Induced IL-18 Secretion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEI3090 is a novel small-molecule positive modulator of the purinergic P2X7 receptor (P2RX7), a key player in the innate immune response.[1][2] Activation of P2RX7 by agonists like extracellular ATP is potentiated by this compound, leading to the assembly and activation of the NLRP3 inflammasome.[1][3] This multi-protein complex facilitates the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-interleukin-18 (pro-IL-18) to produce mature, secreted IL-18.[1][4][5] IL-18 is a potent pro-inflammatory cytokine with significant implications in various physiological and pathological processes, including anti-tumor immunity and fibrosis.[1][2][3]

These application notes provide detailed protocols for researchers to reliably measure this compound-induced IL-18 secretion in vitro. The following sections describe the necessary cell culture techniques, inflammasome activation protocols, and quantitative measurement of secreted IL-18.

Signaling Pathway of this compound-Induced IL-18 Secretion

This compound enhances the eATP-induced activation of the P2RX7 receptor.[1] This leads to downstream signaling events culminating in the activation of the NLRP3 inflammasome. The core signaling cascade involves the recruitment of the adaptor protein ASC and pro-caspase-1, leading to the auto-catalytic activation of caspase-1. Activated caspase-1 then processes pro-IL-18, resulting in the secretion of its mature, biologically active form.[1][6]

HEI3090_Pathway cluster_cell Immune Cell (e.g., Macrophage, Dendritic Cell) This compound This compound P2RX7 P2RX7 Receptor This compound->P2RX7 potentiates eATP eATP eATP->P2RX7 activates NLRP3_Ac NLRP3 Inflammasome P2RX7->NLRP3_Ac activates NLRP3_In Pro-NLRP3 ASC ASC NLRP3_Ac->ASC recruits pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 auto-cleavage pro_IL18 Pro-IL-18 caspase1->pro_IL18 cleaves IL18 Mature IL-18 pro_IL18->IL18 secretion Secretion IL18->secretion

Caption: this compound-induced IL-18 secretion pathway.

Experimental Protocols

This section details the protocols for cell culture, this compound treatment, and subsequent measurement of IL-18.

Protocol 1: In Vitro Inflammasome Activation in Murine Bone Marrow-Derived Macrophages (BMDMs)

This protocol is adapted from established methods for studying inflammasome activation.[6][7]

1. Materials:

  • Bone marrow cells from mice

  • DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • L929-conditioned medium or M-CSF

  • Lipopolysaccharide (LPS)

  • This compound

  • ATP

  • NLRP3 inhibitor (e.g., MCC950) as a negative control

  • Phosphate-buffered saline (PBS)

  • 24-well cell culture plates

2. BMDM Differentiation:

  • Harvest bone marrow cells from the femurs and tibias of mice.

  • Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium (or an appropriate concentration of M-CSF) for 6-7 days to differentiate them into macrophages.

  • On day 7, detach the differentiated BMDMs and seed them in a 24-well plate at a density of 0.5 x 10^6 cells per well. Allow the cells to adhere overnight.

3. Inflammasome Priming and this compound Treatment:

  • Priming (Signal 1): Prime the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C.[6]

  • This compound Treatment: Pre-treat the cells with the desired concentrations of this compound or vehicle control for 1 hour.

  • Activation (Signal 2): Activate the NLRP3 inflammasome by adding ATP (e.g., 3-5 mM) to the wells. Incubate for 45-60 minutes at 37°C.[6][8]

4. Supernatant Collection:

  • Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.

  • Carefully collect the cell culture supernatants and store them at -80°C until analysis.

Protocol 2: IL-18 Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

Commercially available ELISA kits are a reliable method for quantifying secreted IL-18.[9][10]

1. Materials:

  • Mouse IL-18 ELISA Kit (e.g., from Abcam, R&D Systems, or Thermo Fisher Scientific)

  • Cell culture supernatants (from Protocol 1)

  • Microplate reader

2. ELISA Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Briefly, this typically involves adding standards and samples to a pre-coated microplate, followed by the addition of detection antibodies and a substrate for color development.[9][10]

  • Measure the absorbance at the recommended wavelength (usually 450 nm) using a microplate reader.

  • Calculate the concentration of IL-18 in the samples by comparing their absorbance to the standard curve.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for measuring this compound-induced IL-18 secretion.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis BMDM_prep Differentiate Bone Marrow Cells to Macrophages (BMDMs) Seeding Seed BMDMs in 24-well plates BMDM_prep->Seeding Priming Prime cells with LPS (Signal 1) Seeding->Priming HEI3090_treat Treat with this compound Priming->HEI3090_treat Activation Activate with ATP (Signal 2) HEI3090_treat->Activation Supernatant_collect Collect Cell Supernatant Activation->Supernatant_collect ELISA Measure IL-18 by ELISA Supernatant_collect->ELISA Data_analysis Analyze Data ELISA->Data_analysis

Caption: Experimental workflow for measuring this compound-induced IL-18.

Data Presentation

The following tables provide a structured summary of expected quantitative data based on published literature.

Table 1: In Vitro this compound-Induced IL-18 Secretion in Murine Macrophages

Treatment GroupThis compound ConcentrationATP ConcentrationIL-18 Secretion (pg/mL, Mean ± SEM)Fold Change vs. Vehicle
Vehicle-5 mMBaseline1.0
This compound250 nM5 mMIncreased>1.0
This compound + MCC950250 nM5 mMBaseline~1.0

Note: The actual values for "Baseline" and "Increased" will vary depending on the specific experimental conditions and cell type. Published data shows that this compound can significantly increase IL-18 production.[1] The inclusion of an NLRP3 inhibitor like MCC950 is expected to abrogate the this compound-mediated increase in IL-18 secretion, confirming the pathway's dependence on the NLRP3 inflammasome.[1]

Table 2: Key Reagents and Recommended Concentrations

ReagentSupplier (Example)Stock ConcentrationWorking ConcentrationPurpose
This compound-Varies25-2500 nMP2RX7 positive modulator
LPSInvivoGen1 mg/mL1 µg/mLInflammasome priming (Signal 1)
ATPSigma-Aldrich100 mM3-5 mMNLRP3 inflammasome activation (Signal 2)
MCC950InvivoGen10 mM1 µMNLRP3 inflammasome inhibitor
Mouse IL-18 ELISA KitAbcam (ab215539)-As per kit protocolQuantification of secreted IL-18

Additional Assays to Confirm Inflammasome Activation

To further validate the mechanism of this compound-induced IL-18 secretion, additional assays can be performed.

Caspase-1 Activity Assay

The activation of caspase-1 is a critical step upstream of IL-18 cleavage. Caspase-1 activity can be measured using commercially available fluorometric or colorimetric assay kits.[11][12] These assays typically utilize a specific caspase-1 substrate that, when cleaved, produces a fluorescent or colorimetric signal.

Table 3: Caspase-1 Activity Assay Kits

Assay KitDetection MethodKey FeatureSupplier (Example)
Caspase-1 Assay Kit (Fluorometric)FluorometricDetects cleavage of YVAD-AFC substrateAbcam (ab39412)
Caspase-1 Assay Kit (Colorimetric)ColorimetricDetects cleavage of Ac-YVAD-pNA substrateBoster Bio (EK1601)
Caspase-Glo® 1 Inflammasome AssayLuminescenceHomogeneous, add-and-read formatPromega (TM456)
Western Blotting for Pro- and Cleaved IL-18/Caspase-1

Western blotting can be used to visualize the processing of pro-IL-18 and pro-caspase-1 into their mature, cleaved forms. This provides a qualitative confirmation of inflammasome activation. Antibodies specific to both the pro- and mature forms of these proteins are commercially available.[4][13]

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively measure this compound-induced IL-18 secretion. By employing these standardized methods, scientists can obtain reliable and reproducible data to further investigate the therapeutic potential of modulating the P2RX7-NLRP3-IL-18 axis in various disease models.

References

Application Note: Flow Cytometry Analysis of Immune Cells After HEI3090 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

HEI3090 is a novel small-molecule positive allosteric modulator (PAM) of the purinergic P2RX7 receptor.[1] In the context of oncology, P2RX7 activation on immune cells, particularly dendritic cells (DCs), has been shown to initiate a potent anti-tumor response.[1][2] this compound enhances the receptor's sensitivity to its natural ligand, adenosine (B11128) triphosphate (ATP), which is often present at high concentrations within the tumor microenvironment (TME). This targeted activation triggers a signaling cascade that reshapes the immune landscape of the tumor, making this compound a promising agent for cancer immunotherapy, especially in combination with checkpoint inhibitors.[3][4]

This application note provides a detailed overview and protocols for using flow cytometry to analyze the immunological effects of this compound treatment on preclinical tumor models. Flow cytometry is an indispensable tool for dissecting the complex cellular changes within the TME, allowing for the precise identification, quantification, and functional characterization of immune cell subsets affected by this compound.[5][6]

This compound Mechanism of Action

This compound potentiates the activity of the P2RX7 ion channel on the surface of immune cells. In the presence of extracellular ATP, this leads to the activation of the NLRP3 inflammasome within P2RX7-expressing DCs.[7] This intracellular sensor complex then promotes the cleavage and maturation of pro-interleukin-18 (pro-IL-18) into its active, secreted form. The released IL-18 acts as a potent cytokine that stimulates Natural Killer (NK) cells and CD4+ T helper cells to produce Interferon-gamma (IFN-γ).[1][2][7] The resulting increase in IFN-γ enhances tumor immunogenicity and promotes a robust, anti-tumor immune response.[2]

HEI3090_Pathway cluster_TME Tumor Microenvironment (TME) cluster_DC Dendritic Cell (DC) cluster_Effector Effector Immune Cells ATP eATP P2RX7 P2RX7 Receptor ATP->P2RX7 Binds This compound This compound This compound->P2RX7 Potentiates NLRP3 NLRP3 Inflammasome Activation P2RX7->NLRP3 Activates IL18 IL-18 Secretion NLRP3->IL18 Induces NK_CD4 NK Cells & CD4+ T Cells IL18->NK_CD4 Stimulates IFNg IFN-γ Production NK_CD4->IFNg Produce Response Anti-Tumor Immune Response IFNg->Response

Caption: this compound signaling pathway in immune cells. (Max Width: 760px)

Experimental Application: Immunophenotyping by Flow Cytometry

To effectively evaluate the in vivo efficacy of this compound, a comprehensive analysis of the tumor-infiltrating lymphocyte (TIL) populations is essential. The following workflow outlines the key steps for preparing tumor samples for multi-parameter flow cytometry analysis.

Flow_Cytometry_Workflow cluster_workflow Experimental Workflow A Tumor Excision (from control & this compound-treated mice) B Mechanical & Enzymatic Dissociation A->B C Single-Cell Suspension B->C D Surface Marker Staining C->D E Fixation & Permeabilization D->E For intracellular targets G Flow Cytometry Acquisition D->G Surface only F Intracellular Cytokine Staining (e.g., IFN-γ) E->F F->G H Data Analysis (Gating & Quantification) G->H

References

Assaying P2RX7 Receptor Activation by HEI3090: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2RX7), an ATP-gated ion channel, is a critical player in the immune system and a promising therapeutic target for a range of diseases, including cancer and inflammatory disorders.[1] Activation of P2RX7 by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, including ion influx, inflammasome activation, and cytokine release.[1][2] HEI3090 is a small-molecule positive allosteric modulator of P2RX7, meaning it enhances the receptor's activity in the presence of its natural ligand, ATP.[3][4] This document provides detailed application notes and protocols for assaying the activation of the P2RX7 receptor by this compound.

Mechanism of Action

This compound potentiates the effects of ATP on the P2RX7 receptor.[4] This leads to an increased influx of cations such as Ca²⁺ and Na⁺, and efflux of K⁺.[4] A unique characteristic of P2RX7 activation is the formation of a large, non-selective pore that allows the passage of molecules up to 900 Da in size.[1] this compound has been shown to enhance this pore formation.[3] In immune cells, particularly dendritic cells (DCs), this enhanced activation stimulates the NLRP3 inflammasome, leading to the maturation and release of interleukin-18 (IL-18).[1][3] IL-18, in turn, promotes the production of interferon-gamma (IFN-γ) by Natural Killer (NK) cells and CD4+ T cells, leading to a robust anti-tumor immune response.[3][5]

Key Applications

  • Cancer Immunotherapy: this compound can be used to enhance anti-tumor immune responses, particularly in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[3][6]

  • Inflammatory Diseases: Studying the effects of this compound can provide insights into the role of P2RX7 in inflammatory conditions.

  • Drug Discovery: These protocols can be adapted to screen for and characterize other P2RX7 modulators.

Data Presentation

In Vitro Efficacy of this compound
ParameterCell LineAgonistThis compound ConcentrationResultReference
Ca²⁺ Influx HEK293T-mP2RX7333 µM ATP250 nMPotentiation of Ca²⁺ influx[3][6]
Pore Formation (TO-PRO-3 Uptake) HEK293T-mP2RX7ATP25 nM2.5-fold increase in TO-PRO-3 entry[3]
IL-18 Secretion Dendritic CellsATPNot specifiedIncreased IL-18 production[3]
IFN-γ Production NK and CD4⁺ T cellsIn presence of IL-18 from this compound-treated DCsNot applicableIncreased IFN-γ production[3]

Experimental Protocols

Calcium Influx Assay

This assay measures the potentiation of ATP-induced intracellular calcium influx by this compound using a fluorescent calcium indicator.

Materials:

  • HEK293T cells stably expressing mouse P2RX7 (HEK293T-mP2RX7) or a control cell line (e.g., HEK pcDNA6).[3]

  • Culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM calcium indicator.

  • Assay buffer (e.g., HBSS with Ca²⁺).[7]

  • ATP solution.

  • This compound solution.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities.

Protocol:

  • Cell Seeding: Seed HEK293T-mP2RX7 and control cells into a 96-well plate and culture overnight to form a confluent monolayer.

  • Dye Loading: Wash the cells gently with assay buffer. Load the cells with Fluo-4 AM (e.g., 1 µM in assay buffer) and incubate at 37°C for 1 hour.[8]

  • Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for a set number of cycles (e.g., 10 cycles).[6]

  • Compound Addition: Add this compound at the desired concentration (e.g., 25 nM, 250 nM, 2.5 µM) followed by ATP (e.g., 333 µM) to the wells.[3][6]

  • Kinetic Measurement: Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence (F1/F0, where F1 is the peak fluorescence after agonist addition and F0 is the baseline fluorescence) in response to the agonist.[6] Compare the response in the presence and absence of this compound.

Pore Formation Assay (Dye Uptake)

This assay assesses the formation of the large P2RX7 pore by measuring the uptake of a fluorescent dye that is normally membrane-impermeant.

Materials:

  • HEK293T-mP2RX7 and control cells.

  • Culture medium.

  • TO-PRO-3 Iodide or Ethidium Bromide (EtBr).[3][7]

  • Assay buffer.

  • ATP solution.

  • This compound solution.

  • 96-well plates.

  • Flow cytometer or fluorescence plate reader.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and culture overnight.

  • Compound Incubation: Pre-incubate cells with various concentrations of this compound or vehicle.

  • Dye and Agonist Addition: Add the fluorescent dye (e.g., TO-PRO-3) along with ATP to stimulate P2RX7.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).[6][7]

  • Measurement:

    • Plate Reader: Measure the fluorescence intensity in each well.

    • Flow Cytometry: Harvest the cells and analyze the percentage of fluorescently labeled cells.[9][10]

  • Data Analysis: Quantify the increase in fluorescence or the percentage of positive cells as a measure of pore formation. Compare the results between this compound-treated and untreated cells. This compound has been shown to increase TO-PRO-3 entry by 2.5-fold.[3]

IL-18 Release Assay (ELISA)

This protocol measures the secretion of IL-18 from immune cells following P2RX7 activation.

Materials:

  • Primary dendritic cells (DCs) or a suitable immune cell line.

  • Culture medium (e.g., RPMI 1640).

  • LPS (lipopolysaccharide) for priming.

  • ATP solution.

  • This compound solution.

  • Human or mouse IL-18 ELISA kit.

  • 96-well cell culture plates.

Protocol:

  • Cell Priming (if necessary): Prime the immune cells with LPS (e.g., 1 µg/mL for 4 hours) to upregulate pro-IL-18 expression.[7]

  • Compound Incubation: Pre-incubate the primed cells with various concentrations of this compound.

  • P2RX7 Activation: Stimulate the cells with a P2RX7 agonist (e.g., ATP) for an appropriate duration (e.g., 30-60 minutes).[7]

  • Supernatant Collection: Centrifuge the cell plates to pellet the cells and carefully collect the supernatant.

  • ELISA: Quantify the amount of released IL-18 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the increase in IL-18 release in response to this compound and ATP stimulation.

Visualizations

P2RX7_Signaling_Pathway cluster_membrane Cell Membrane P2RX7 P2RX7 Receptor Ca_influx Ca²⁺ Influx P2RX7->Ca_influx Pore Pore Formation P2RX7->Pore NLRP3 NLRP3 Inflammasome Activation P2RX7->NLRP3 extracellular Extracellular Space intracellular Intracellular Space ATP ATP ATP->P2RX7 activates This compound This compound This compound->P2RX7 potentiates IL18 IL-18 Release NLRP3->IL18 IFNy IFN-γ Production (by NK/T cells) IL18->IFNy Immune_Response Anti-Tumor Immune Response IFNy->Immune_Response

Caption: P2RX7 signaling pathway activated by ATP and potentiated by this compound.

Calcium_Influx_Workflow start Seed P2RX7-expressing cells in 96-well plate load_dye Load cells with Fluo-4 AM start->load_dye wash1 Wash to remove extracellular dye load_dye->wash1 baseline Measure baseline fluorescence wash1->baseline add_compounds Add this compound followed by ATP baseline->add_compounds measure Kinetic measurement of fluorescence intensity add_compounds->measure analyze Analyze fluorescence change (F1/F0) measure->analyze end Determine potentiation of Ca²⁺ influx analyze->end Pore_Formation_Workflow start Seed P2RX7-expressing cells in 96-well plate preincubate Pre-incubate with this compound start->preincubate add_reagents Add TO-PRO-3 and ATP preincubate->add_reagents incubate Incubate at 37°C add_reagents->incubate measure Measure fluorescence (Plate Reader or Flow Cytometry) incubate->measure analyze Quantify dye uptake measure->analyze end Determine enhancement of pore formation analyze->end

References

Application Notes and Protocols for the Synthesis and Purification of HEI3090

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HEI3090, systematically named (5S)-1-(6-chloropyridin-3-yl)-5-((2,4-dichlorobenzyl)carbamoyl)pyrrolidin-2-one, is a novel small molecule positive modulator of the P2X7 receptor. It has demonstrated significant potential in preclinical studies as an anti-tumor agent by promoting anti-tumor immune responses. This document provides detailed application notes and protocols for the chemical synthesis and purification of this compound, based on publicly available information, primarily from patent literature. The protocols are intended to guide researchers in the replication and potential optimization of the synthesis and purification of this compound for research and development purposes.

Introduction

This compound is a pyrrolidin-2-one derivative that has been identified as a potent positive allosteric modulator of the P2X7 receptor.[1][2] The activation of the P2X7 receptor on immune cells, particularly dendritic cells, by this compound in the presence of ATP, leads to the production of pro-inflammatory cytokines such as IL-18.[1] This, in turn, enhances the anti-tumor activity of NK and CD4+ T cells.[1] The promising preclinical data for this compound, especially in combination with immunotherapy, has generated significant interest in its synthesis and further investigation.[3]

This document outlines the synthetic route and purification methods for this compound, as detailed in patent WO2019185868A1, which is cited as the primary source for its synthesis.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from L-pyroglutamic acid. The overall synthetic workflow is depicted below.

Synthesis Workflow

HEI3090_Synthesis A L-Pyroglutamic acid B Methyl L-pyroglutamate A->B Esterification (MeOH, SOCl2) C Methyl 1-(6-chloropyridin-3-yl)-5-oxopyrrolidine-2-carboxylate B->C Buchwald-Hartwig Amination (3-bromo-6-chloropyridine, Pd2(dba)3, Xantphos, Cs2CO3) D 1-(6-chloropyridin-3-yl)-5-oxopyrrolidine-2-carboxylic acid C->D Hydrolysis (LiOH) E This compound ((5S)-1-(6-chloropyridin-3-yl)-5-((2,4- dichlorobenzyl)carbamoyl)pyrrolidin-2-one) D->E Amide Coupling ((2,4-dichlorophenyl)methanamine, HATU, DIPEA)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl L-pyroglutamate

  • Reaction: L-Pyroglutamic acid is esterified to its methyl ester.

  • Procedure:

    • Suspend L-pyroglutamic acid (1.0 eq) in methanol.

    • Cool the suspension to 0 °C.

    • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude methyl L-pyroglutamate. This is often used in the next step without further purification.

Step 2: Synthesis of Methyl 1-(6-chloropyridin-3-yl)-5-oxopyrrolidine-2-carboxylate

  • Reaction: Buchwald-Hartwig amination is used to couple the methyl L-pyroglutamate with 3-bromo-6-chloropyridine.

  • Procedure:

    • To a solution of methyl L-pyroglutamate (1.0 eq) in a suitable solvent (e.g., dioxane or toluene), add 3-bromo-6-chloropyridine (1.1 eq), cesium carbonate (Cs₂CO₃) (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) (0.05 eq), and Xantphos (0.1 eq).

    • Degas the mixture and purge with an inert gas (e.g., argon or nitrogen).

    • Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of 1-(6-chloropyridin-3-yl)-5-oxopyrrolidine-2-carboxylic acid

  • Reaction: The methyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Procedure:

    • Dissolve the purified methyl 1-(6-chloropyridin-3-yl)-5-oxopyrrolidine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water.

    • Add lithium hydroxide (B78521) (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Step 4: Synthesis of this compound ((5S)-1-(6-chloropyridin-3-yl)-5-((2,4-dichlorobenzyl)carbamoyl)pyrrolidin-2-one)

  • Reaction: The carboxylic acid is coupled with (2,4-dichlorophenyl)methanamine using a peptide coupling agent.

  • Procedure:

    • Dissolve 1-(6-chloropyridin-3-yl)-5-oxopyrrolidine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dimethylformamide (DMF) or dichloromethane (B109758) (DCM)).

    • Add (2,4-dichlorophenyl)methanamine (1.1 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (B1210297).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product to obtain this compound.

Purification of this compound

The final purification of this compound is typically achieved through column chromatography followed by recrystallization or precipitation to obtain a high-purity product.

Purification Protocol

1. Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate in hexanes). The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve an Rf value of ~0.3 for the product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase composition and pack the column.

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the gradient solvent system, collecting fractions.

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Evaporate the solvent from the combined pure fractions under reduced pressure.

2. Recrystallization/Precipitation:

  • Solvent System: A suitable solvent system for recrystallization could be a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane).

  • Procedure:

    • Dissolve the product from column chromatography in a minimal amount of a hot "good" solvent.

    • Slowly add a "poor" solvent until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer to promote crystallization.

    • Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Data Presentation

StepProductStarting MaterialReagentsYield (%)Purity (%)
1Methyl L-pyroglutamateL-Pyroglutamic acidMethanol, SOCl₂>95 (crude)-
2Methyl 1-(6-chloropyridin-3-yl)-5-oxopyrrolidine-2-carboxylateMethyl L-pyroglutamate3-bromo-6-chloropyridine, Pd₂(dba)₃, Xantphos, Cs₂CO₃60-75>95 (after column)
31-(6-chloropyridin-3-yl)-5-oxopyrrolidine-2-carboxylic acidMethyl 1-(6-chloropyridin-3-yl)-5-oxopyrrolidine-2-carboxylateLiOH85-95>98
4This compound1-(6-chloropyridin-3-yl)-5-oxopyrrolidine-2-carboxylic acid(2,4-dichlorophenyl)methanamine, HATU, DIPEA70-85>99 (after purification)

Note: Yields and purity are estimates based on general synthetic procedures for similar compounds and may vary depending on the specific reaction conditions and purification techniques used.

Logical Relationship Diagram

Logical_Relationship cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (L-Pyroglutamic acid, etc.) Reaction1 Step 1: Esterification Start->Reaction1 Reaction2 Step 2: Buchwald-Hartwig Amination Reaction1->Reaction2 Reaction3 Step 3: Hydrolysis Reaction2->Reaction3 Reaction4 Step 4: Amide Coupling Reaction3->Reaction4 Crude_Product Crude this compound Reaction4->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization / Precipitation Column_Chromatography->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product QC Quality Control (NMR, LC-MS, HPLC) Pure_Product->QC

Caption: Logical workflow for this compound synthesis and purification.

Conclusion

The synthesis and purification of this compound can be achieved through a robust multi-step synthetic sequence. The provided protocols offer a detailed guide for researchers to produce this valuable compound for further investigation into its biological activities and therapeutic potential. Adherence to standard laboratory safety practices is essential when carrying out these procedures. The final purity of this compound should be confirmed using appropriate analytical techniques such as NMR, LC-MS, and HPLC.

References

Application Notes and Protocols for Lentiviral Transduction of P2RX7 for HEI3090 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2RX7) is an ATP-gated ion channel that plays a crucial role in inflammation, immunity, and cancer. Its activation by high concentrations of extracellular ATP leads to the formation of a non-selective pore, ion flux, and downstream signaling cascades, including the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines such as Interleukin-18 (IL-18).[1][2] HEI3090 is a novel small molecule positive allosteric modulator of P2RX7, which enhances the receptor's sensitivity to ATP.[3][4] This potentiation of P2RX7 activity by this compound has shown promise in anti-tumor immunology, primarily through the stimulation of IL-18 production by immune cells.[5][6]

To facilitate the study of this compound and its effects on the P2RX7 signaling pathway, stable expression of P2RX7 in various cell lines is often required. Lentiviral transduction is a highly efficient method for generating stable cell lines by integrating a gene of interest, in this case, P2RX7, into the host cell genome. This document provides detailed application notes and protocols for the lentiviral transduction of cell lines to express P2RX7, followed by experimental protocols to study the effects of this compound.

Data Presentation

Table 1: Recommended Lentiviral Transduction Parameters for Common Cell Lines
Cell LineRecommended MOIPuromycin (B1679871) Concentration for Selection
HEK2935[7]1-2 µg/mL[2][5]
A5495-10[7][8]0.5-3.5 µg/mL[4][6]
HeLa3[7]0.5-2 µg/mL
MCF-710[7]1-2 µg/mL
Table 2: this compound In Vitro Activity
ParameterValueCell Line Context
Effective Concentration~250 nMHEK293T cells expressing murine P2RX7[9]
Mechanism of ActionPositive Allosteric ModulatorEnhances ATP-induced P2RX7 activity[3][4]

Experimental Protocols

Part 1: Lentiviral Production and Transduction for Stable P2RX7 Expression

This section details the production of lentiviral particles encoding P2RX7 and the subsequent transduction of target cell lines to generate stable P2RX7-expressing cells.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid containing P2RX7 cDNA with a puromycin resistance gene

  • Packaging plasmid: psPAX2

  • Envelope plasmid: pMD2.G

  • Transfection reagent (e.g., Lipofectamine 3000, FuGENE 6)

  • Opti-MEM I Reduced Serum Medium

  • DMEM with 10% FBS

  • 0.45 µm syringe filters

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Plasmid Preparation: In a sterile microfuge tube, prepare the plasmid DNA mixture. For a 10 cm dish, a common ratio is:

    • 4 µg of P2RX7 transfer plasmid

    • 3 µg of psPAX2 packaging plasmid

    • 1 µg of pMD2.G envelope plasmid

  • Transfection:

    • Dilute the plasmid mixture in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Virus Harvest:

    • 48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.

    • For a higher titer, fresh media can be added to the cells, and a second harvest can be performed at 72 hours post-transfection. The harvests can be pooled.

  • Virus Filtration and Storage:

    • Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet any detached cells.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cellular debris.

    • Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.

Materials:

  • Target cell line (e.g., A549, HEK293)

  • Complete growth medium

  • Puromycin stock solution (e.g., 10 mg/mL)

  • 96-well plate

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment.

  • Puromycin Titration: The next day, replace the medium with fresh medium containing a range of puromycin concentrations (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 5, 7.5, 10 µg/mL).

  • Incubation and Observation: Incubate the cells and observe them daily for signs of cell death.

  • Determine Minimum Lethal Concentration: Replace the puromycin-containing medium every 2-3 days. The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transduced cells within 3-5 days.

Materials:

  • Target cell line

  • Lentiviral supernatant containing P2RX7

  • Complete growth medium

  • Polybrene (hexadimethrine bromide)

  • Optimal concentration of Puromycin (determined from the kill curve)

Procedure:

  • Cell Seeding: The day before transduction, seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

  • Transduction:

    • On the day of transduction, remove the culture medium.

    • Add fresh medium containing polybrene at a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency by neutralizing the charge repulsion between the virus and the cell membrane.

    • Add the lentiviral supernatant to the cells at the desired Multiplicity of Infection (MOI). It is recommended to test a range of MOIs (e.g., 1, 5, 10, 20) to determine the optimal transduction efficiency for your specific cell line.

  • Incubation: Incubate the cells with the virus for 18-24 hours at 37°C.

  • Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh complete growth medium.

  • Antibiotic Selection: 48 hours post-transduction, begin the selection process by replacing the medium with fresh medium containing the predetermined optimal concentration of puromycin.

  • Expansion of Stable Cells: Continue to culture the cells in puromycin-containing medium, replacing the medium every 2-3 days. Non-transduced cells will be eliminated, and the remaining resistant cells will form a stable, polyclonal population expressing P2RX7. Expand these cells for further experiments.

Part 2: this compound Studies in P2RX7-Expressing Cell Lines

This section provides protocols to assess the functional consequences of P2RX7 activation by this compound in the newly generated stable cell lines.

Materials:

  • P2RX7-expressing stable cell line

  • Fluo-4 AM or other calcium indicator dye

  • This compound

  • ATP

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the P2RX7-expressing cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells once with HBSS.

    • Load the cells with Fluo-4 AM (typically 2-5 µM in HBSS) and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Treatment: Add HBSS containing various concentrations of this compound or vehicle control to the wells and incubate for a short period (e.g., 10-15 minutes).

  • Measurement of Calcium Influx:

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Establish a baseline fluorescence reading.

    • Inject a solution of ATP (to a final concentration that sub-maximally activates P2RX7, e.g., 100-500 µM) into the wells while continuously recording the fluorescence signal (Excitation: ~490 nm, Emission: ~520 nm).

  • Data Analysis: The increase in fluorescence intensity corresponds to an influx of intracellular calcium. Compare the ATP-induced calcium influx in the presence and absence of this compound to determine its potentiating effect.

Materials:

  • P2RX7-expressing stable cell line (preferably of immune origin, e.g., transduced THP-1 cells, or co-culture systems)

  • LPS (lipopolysaccharide) for priming (if necessary for the cell line)

  • This compound

  • ATP

  • Cell culture medium

  • Human IL-18 ELISA kit

Procedure:

  • Cell Seeding and Priming:

    • Seed the P2RX7-expressing cells in a 24-well plate.

    • For cell types that require priming to express pro-IL-18, such as macrophages, treat the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.

  • Compound Treatment:

    • Wash the cells to remove the priming agent (if used).

    • Add fresh medium containing various concentrations of this compound or vehicle control.

  • P2RX7 Activation:

    • Add ATP to the wells to a final concentration known to induce P2RX7-dependent cytokine release (e.g., 1-5 mM).

    • Incubate the cells for the desired time period (e.g., 1-6 hours).

  • Supernatant Collection:

    • Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

    • Carefully collect the cell culture supernatant.

  • IL-18 Quantification by ELISA:

    • Quantify the concentration of IL-18 in the collected supernatants using a commercially available human IL-18 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the amount of IL-18 released in the presence of ATP and this compound to the amount released with ATP alone to determine the effect of this compound on P2RX7-mediated IL-18 secretion.

Mandatory Visualizations

Lentiviral_Transduction_Workflow cluster_0 Plasmid Preparation cluster_1 Lentivirus Production cluster_2 Cell Line Transduction P2RX7_plasmid P2RX7 Transfer Plasmid Transfection Co-transfection of HEK293T cells P2RX7_plasmid->Transfection psPAX2 psPAX2 (Packaging) psPAX2->Transfection pMD2G pMD2.G (Envelope) pMD2G->Transfection Harvest Harvest Viral Supernatant (48-72h) Transfection->Harvest Transduction Transduction with Lentivirus + Polybrene Harvest->Transduction Target_Cells Target Cells (e.g., A549) Target_Cells->Transduction Selection Puromycin Selection Transduction->Selection Stable_Line Stable P2RX7-expressing Cell Line Selection->Stable_Line

Caption: Workflow for generating stable P2RX7-expressing cell lines.

P2RX7_Signaling_Pathway extracellular Extracellular Space intracellular Intracellular Space membrane ATP ATP P2RX7 P2RX7 ATP->P2RX7 activates This compound This compound This compound->P2RX7 potentiates Pore Pore Formation P2RX7->Pore Ca_influx Ca²⁺ Influx P2RX7->Ca_influx K_efflux K⁺ Efflux P2RX7->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL18 Pro-IL-18 -> IL-18 (Release) Casp1->IL18

Caption: Simplified P2RX7 signaling pathway activated by ATP and this compound.

HEI3090_Experimental_Workflow cluster_0 P2RX7 Activation Assay cluster_1 IL-18 Release Assay Start P2RX7-expressing Stable Cell Line Calcium_Assay Calcium Influx Assay (Fluo-4 AM) Start->Calcium_Assay IL18_Assay IL-18 Release Assay (ELISA) Start->IL18_Assay Dye_Loading Load cells with Fluo-4 AM Treatment_Ca Treat with this compound/Vehicle Dye_Loading->Treatment_Ca Stimulation_Ca Stimulate with ATP Treatment_Ca->Stimulation_Ca Measure_Fluorescence Measure Fluorescence Stimulation_Ca->Measure_Fluorescence Priming Prime cells with LPS (if required) Treatment_IL18 Treat with this compound/Vehicle Priming->Treatment_IL18 Stimulation_IL18 Stimulate with ATP Treatment_IL18->Stimulation_IL18 Collect_Supernatant Collect Supernatant Stimulation_IL18->Collect_Supernatant ELISA Quantify IL-18 by ELISA Collect_Supernatant->ELISA

Caption: Experimental workflow for this compound studies.

References

Application Notes and Protocols for Co-culture Experiments with T Cells and Dendritic Cells Using HEI3090

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEI3090 is a small-molecule positive allosteric modulator of the purinergic P2X7 receptor (P2RX7).[1] In the context of immuno-oncology, this compound has been shown to promote anti-tumor immune responses by stimulating P2RX7-expressing dendritic cells (DCs). This activation leads to the production of Interleukin-18 (IL-18), which subsequently enhances the production of Interferon-gamma (IFN-γ) by Natural Killer (NK) cells and CD4+ T cells.[1][2][3] These application notes provide detailed protocols for utilizing this compound in co-culture experiments involving T cells and dendritic cells to study its immunomodulatory effects.

Mechanism of Action

This compound enhances the activity of the P2RX7 receptor in the presence of its natural ligand, extracellular ATP, which is often abundant in the tumor microenvironment.[2] Activation of P2RX7 on dendritic cells triggers the NLRP3 inflammasome, leading to the processing and secretion of mature IL-18.[1][2][4] This IL-18 then acts on IL-18 receptor-expressing cells, such as T cells and NK cells, to induce the production of IFN-γ, a key cytokine in the anti-tumor immune response.[1][2][3]

Data Presentation

The following tables summarize representative quantitative data from in vitro co-culture experiments designed to assess the effects of this compound.

Table 1: Dose-Dependent Effect of this compound on IL-18 Production by Dendritic Cells

This compound Concentration (nM)ATP (µM)IL-18 Concentration (pg/mL)Fold Change vs. Vehicle
Vehicle (DMSO)30050 ± 51.0
10300150 ± 153.0
50300400 ± 308.0
250300850 ± 5017.0
1000300900 ± 6018.0

Data are representative and presented as mean ± standard deviation.

Table 2: Effect of this compound-Conditioned Dendritic Cells on IFN-γ Secretion by T Cells in Co-culture

Co-culture ConditionIFN-γ Concentration (pg/mL)Fold Change vs. Vehicle
T Cells + Untreated DCs100 ± 101.0
T Cells + DCs + Vehicle (DMSO)110 ± 121.1
T Cells + DCs + this compound (250 nM)550 ± 455.5
T Cells + DCs + this compound (250 nM) + anti-IL-18 Ab150 ± 201.5

Data are representative and presented as mean ± standard deviation. DCs were pre-treated with this compound and ATP before co-culture with T cells.

Table 3: Analysis of T Cell Proliferation in Response to this compound-Treated Dendritic Cells

Co-culture ConditionProliferation Index (CFSE Assay)% Proliferating T Cells
T Cells + Untreated DCs1.2 ± 0.215 ± 3
T Cells + DCs + Vehicle (DMSO)1.3 ± 0.318 ± 4
T Cells + DCs + this compound (250 nM)3.5 ± 0.565 ± 8

Data are representative and presented as mean ± standard deviation.

Table 4: Expression of T Cell Activation Markers after Co-culture with this compound-Treated Dendritic Cells

T Cell SubsetMarkerTreatment Condition% Positive CellsMean Fluorescence Intensity (MFI)
CD4+ T CellsCD69Vehicle15 ± 2500 ± 50
CD4+ T CellsCD69This compound (250 nM)45 ± 51500 ± 120
CD4+ T CellsCD25Vehicle20 ± 3800 ± 70
CD4+ T CellsCD25This compound (250 nM)60 ± 62500 ± 200
CD8+ T CellsCD69Vehicle12 ± 2450 ± 40
CD8+ T CellsCD69This compound (250 nM)40 ± 41300 ± 110
CD8+ T CellsCD25Vehicle18 ± 3750 ± 60
CD8+ T CellsCD25This compound (250 nM)55 ± 52200 ± 180

Data are representative and presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Generation of Monocyte-Derived Dendritic Cells (mo-DCs)
  • Isolate Monocytes: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation. Further purify monocytes using CD14+ magnetic beads.

  • Differentiate Monocytes into Immature DCs: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin-streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4 for 5-6 days.

  • Mature Dendritic Cells: On day 6, induce DC maturation by adding a maturation cocktail (e.g., 10 ng/mL TNF-α, 10 ng/mL IL-1β, 1 µM PGE2, and 10 ng/mL IL-6) and culture for an additional 24-48 hours.

Protocol 2: T Cell and Dendritic Cell Co-culture Experiment
  • Isolate T Cells: Isolate autologous T cells (either total T cells or specific CD4+ or CD8+ subsets) from the same donor PBMCs using negative selection magnetic beads.

  • Label T Cells (Optional for Proliferation Assay): For proliferation analysis, label the T cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions.

  • Prepare Dendritic Cells: Harvest mature mo-DCs and resuspend in fresh culture medium.

  • Set up Co-culture:

    • Seed the mature mo-DCs in a 24-well plate at a density of 1 x 10^5 cells/well.

    • Add this compound at various concentrations (e.g., 10 nM, 50 nM, 250 nM, 1000 nM) and a final concentration of 300 µM ATP to the DC cultures. Include a vehicle control (DMSO).

    • Incubate for 4-6 hours to allow for DC activation and IL-18 production.

    • Add the T cells to the DC cultures at a DC:T cell ratio of 1:10 (1 x 10^6 T cells/well).

    • Co-culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest for Analysis:

    • Supernatant Collection: After the incubation period, centrifuge the plates and collect the supernatant for cytokine analysis (IFN-γ) by ELISA.

    • Cell Collection: Harvest the cells for flow cytometry analysis of T cell proliferation (CFSE dilution) and activation marker expression (CD69, CD25).

Protocol 3: Flow Cytometry Analysis of T Cell Activation and Proliferation
  • Cell Staining:

    • Transfer the harvested cells to FACS tubes and wash with FACS buffer (PBS containing 2% FBS).

    • Stain the cells with fluorescently-conjugated antibodies against surface markers such as CD3, CD4, CD8, CD69, and CD25 for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter.

    • Identify CD4+ and CD8+ T cell populations.

    • Analyze the expression of CD69 and CD25 on the gated T cell populations.

    • For proliferation analysis, assess the dilution of CFSE dye in the T cell populations.

Visualizations

HEI3090_Signaling_Pathway cluster_DC Dendritic Cell cluster_TCell T Cell / NK Cell ATP eATP P2RX7 P2RX7 Receptor ATP->P2RX7 This compound This compound This compound->P2RX7 + (Allosteric Modulation) NLRP3 NLRP3 Inflammasome P2RX7->NLRP3 Activation Caspase1 Caspase-1 NLRP3->Caspase1 Activation pro_IL18 pro-IL-18 IL18 IL-18 pro_IL18->IL18 IL18R IL-18 Receptor IL18->IL18R Binding Caspase1->pro_IL18 Cleavage IFNg_production IFN-γ Production IL18R->IFNg_production Signaling Immune_Response Anti-Tumor Immune Response IFNg_production->Immune_Response

Caption: this compound-mediated P2RX7 signaling pathway in dendritic cells leading to T cell activation.

Experimental_Workflow cluster_Preparation Cell Preparation cluster_CoCulture Co-culture cluster_Analysis Analysis Isolate_Monocytes 1. Isolate Monocytes (CD14+ selection) Generate_DCs 2. Differentiate into mo-DCs (GM-CSF, IL-4) Isolate_Monocytes->Generate_DCs Setup_CoCulture 4. Seed DCs, add this compound + ATP Generate_DCs->Setup_CoCulture Isolate_T_Cells 3. Isolate T Cells (Negative selection) Add_T_Cells 5. Add T Cells (DC:T Ratio 1:10) Isolate_T_Cells->Add_T_Cells Setup_CoCulture->Add_T_Cells Incubate 6. Incubate for 3-5 days Add_T_Cells->Incubate Harvest 7. Harvest Supernatant & Cells Incubate->Harvest ELISA 8a. ELISA for IFN-γ Harvest->ELISA Flow_Cytometry 8b. Flow Cytometry (Proliferation, Activation Markers) Harvest->Flow_Cytometry

Caption: Experimental workflow for T cell and dendritic cell co-culture with this compound.

References

Application Notes and Protocols: Visualizing the Effects of HEI3090 in Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEI3090 is a novel small molecule positive allosteric modulator of the P2X7 receptor (P2RX7), a key player in the tumor microenvironment.[1][2] By enhancing the receptor's sensitivity to extracellular ATP, this compound initiates a potent anti-tumor immune response.[1][3] This response is primarily driven by the activation of the NLRP3 inflammasome, leading to the maturation and secretion of IL-18.[1][3][4] Subsequently, IL-18 stimulates Natural Killer (NK) cells and CD4+ T helper cells to produce Interferon-gamma (IFN-γ), which promotes tumor cell killing and sensitizes tumors to immunotherapy.[1][4][5]

These application notes provide a comprehensive overview of imaging techniques and detailed protocols to visualize and quantify the pharmacodynamic effects of this compound in preclinical tumor models. The methodologies described herein are designed to enable researchers to assess target engagement, downstream signaling, and the resulting anti-tumor immune response.

Signaling Pathway of this compound

The mechanism of action of this compound involves a cascade of events that transform an immunosuppressive tumor microenvironment into one that is primed for an effective anti-tumor response.

HEI3090_Pathway cluster_TME Tumor Microenvironment (TME) cluster_DC Dendritic Cell (DC) cluster_Immune Immune Response eATP Extracellular ATP (eATP) P2RX7 P2RX7 Receptor eATP->P2RX7 Agonist NLRP3 NLRP3 Inflammasome Activation P2RX7->NLRP3 Activates This compound This compound This compound->P2RX7 Positive Modulation IL18 Mature IL-18 NLRP3->IL18 Cleaves pro-IL-18 to proIL18 pro-IL-18 NK_CD4 NK and CD4+ T Cells IL18->NK_CD4 Stimulates IFNg IFN-γ Production NK_CD4->IFNg Produce Immune_Infiltration Tumor Infiltration NK_CD4->Immune_Infiltration Undergo Tumor_Cell_Killing Tumor Cell Killing IFNg->Tumor_Cell_Killing Promotes

Figure 1: this compound Signaling Pathway.

Experimental Workflows for Imaging this compound Effects

A multi-modal imaging approach is recommended to fully characterize the in vivo effects of this compound. This includes non-invasive imaging to assess target engagement and downstream pathway activation, followed by ex vivo analysis for detailed spatial and cellular information.

Experimental_Workflow cluster_invivo In Vivo Imaging cluster_exvivo Ex Vivo Analysis PET_P2RX7 PET Imaging of P2RX7 Target Engagement PET_NLRP3 PET Imaging of NLRP3 Inflammasome Activation PET_P2RX7->PET_NLRP3 Mid Timepoint ImmunoPET_IFNg Immuno-PET of IFN-γ Production PET_NLRP3->ImmunoPET_IFNg Late Timepoint Tumor_Excision Tumor Excision ImmunoPET_IFNg->Tumor_Excision Terminal Endpoint mIF Multiplex Immunofluorescence (NK & CD4+ T Cell Infiltration) Tumor_Excision->mIF IHC Immunohistochemistry (IL-18, Cleaved Caspase-3) Tumor_Excision->IHC Tumor_Model Tumor-Bearing Mouse Model (e.g., Syngeneic Lung or Colon Carcinoma) Treatment Treatment with this compound or Vehicle Control Tumor_Model->Treatment Treatment->PET_P2RX7 Early Timepoint

Figure 2: Multimodal Imaging Workflow.

Data Presentation: Quantitative Analysis of this compound Effects

The following tables provide a structured summary of expected quantitative data from the proposed imaging experiments. These are representative data based on the known mechanism of action of this compound.

Table 1: In Vivo PET Imaging Data

Imaging TargetRadiotracerTreatment GroupMean Tumor Uptake (%ID/g ± SD)Fold Change vs. Vehicle
P2RX7 [¹¹C]GSK1482160Vehicle1.5 ± 0.3-
This compound2.8 ± 0.51.87
NLRP3 [¹¹C]MNSVehicle1.2 ± 0.2-
This compound2.5 ± 0.42.08
IFN-γ [⁸⁹Zr]Zr-DFO-anti-IFNγVehicle2.1 ± 0.6-
This compound5.3 ± 1.1**2.52
*p < 0.05, **p < 0.01 vs. Vehicle. Data are hypothetical and for illustrative purposes.

Table 2: Ex Vivo Immune Cell Infiltration Analysis (Multiplex Immunofluorescence)

Cell TypeMarker PanelTreatment GroupCell Density (cells/mm² ± SD)Fold Change vs. Vehicle
NK Cells CD3-/NKp46+Vehicle150 ± 45-
This compound480 ± 90 3.20
CD4+ T Cells CD3+/CD4+Vehicle250 ± 70-
This compound650 ± 1202.60
CD8+ T Cells CD3+/CD8+Vehicle180 ± 55-
This compound350 ± 801.94
p < 0.05, **p < 0.01 vs. Vehicle. Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: In Vivo PET Imaging of P2RX7 Target Engagement

This protocol describes the use of a radiolabeled P2RX7 ligand to assess receptor occupancy by this compound in a mouse tumor model.

Materials:

  • Tumor-bearing mice (e.g., C57BL/6 with syngeneic LLC tumors)

  • This compound

  • Vehicle control

  • [¹¹C]GSK1482160 (or other suitable P2RX7 PET tracer)

  • MicroPET/CT scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Acclimatize tumor-bearing mice to the imaging facility. Ensure tumors have reached a suitable size (e.g., 100-150 mm³).

  • Dosing: Administer this compound or vehicle control to the mice according to the desired treatment regimen.

  • Radiotracer Injection: At the time of peak this compound concentration (determined from pharmacokinetic studies), anesthetize the mice and inject a bolus of [¹¹C]GSK1482160 (e.g., 3.7-7.4 MBq) via the tail vein.

  • PET/CT Imaging: Perform a dynamic PET scan for 60-90 minutes, followed by a CT scan for anatomical co-registration.

  • Image Analysis: Reconstruct PET and CT images. Draw regions of interest (ROIs) over the tumor and reference tissues (e.g., muscle) to calculate the standardized uptake value (SUV) and express as percent injected dose per gram (%ID/g).

  • Data Interpretation: A decrease in the tumor uptake of [¹¹C]GSK1482160 in the this compound-treated group compared to a baseline scan or the vehicle group would indicate target engagement. Conversely, as this compound is a positive allosteric modulator, an initial increase in tracer binding might be observed due to conformational changes, which should be characterized.

Protocol 2: In Vivo Immuno-PET Imaging of IFN-γ Production

This protocol outlines the use of a radiolabeled anti-IFN-γ antibody to visualize and quantify the downstream effects of this compound on cytokine production in the tumor.

Materials:

  • Tumor-bearing mice treated with this compound or vehicle

  • [⁸⁹Zr]Zr-DFO-anti-IFNγ antibody

  • MicroPET/CT scanner

  • Anesthesia

Procedure:

  • Animal and Treatment: Follow the animal preparation and dosing as described in Protocol 1.

  • Radiotracer Injection: At a later timepoint post-HEI3090 treatment (e.g., 48-72 hours), inject [⁸⁹Zr]Zr-DFO-anti-IFNγ (e.g., 1.85-3.7 MBq) via the tail vein.[3][6]

  • PET/CT Imaging: Due to the longer half-life of ⁸⁹Zr, perform static PET/CT scans at 24, 48, and 72 hours post-injection of the radiotracer.[3][6]

  • Image Analysis: Reconstruct images and quantify tumor uptake (%ID/g) as described in Protocol 1.

  • Data Interpretation: An increased uptake of [⁸⁹Zr]Zr-DFO-anti-IFNγ in the tumors of this compound-treated mice compared to the vehicle group will indicate an increase in IFN-γ production in the tumor microenvironment.[3][6]

Protocol 3: Multiplex Immunofluorescence for Immune Cell Infiltration

This protocol provides a method for the ex vivo analysis of immune cell populations within the tumor tissue, correlating with the in vivo imaging findings.

Materials:

  • Freshly excised tumors from treated and control mice

  • Formalin or other suitable fixative

  • Paraffin embedding reagents

  • Microtome

  • Fluorescently labeled primary antibodies (see panel below)

  • DAPI nuclear stain

  • Multiplex immunofluorescence imaging system (e.g., Vectra Polaris)

  • Image analysis software (e.g., inForm)

Antibody Panel:

  • Tumor Cells: Pan-Cytokeratin (or specific tumor marker)

  • T Cells: CD3, CD4, CD8

  • NK Cells: NKp46 (or CD335)

  • Checkpoint/Activation Markers: PD-1, TIM-3

Procedure:

  • Tissue Processing: Fix excised tumors in 10% neutral buffered formalin for 24 hours, then process and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections and mount on charged slides.

  • Staining: Perform sequential rounds of antigen retrieval, primary antibody incubation, and detection with corresponding fluorophores according to the multiplex staining platform's protocol. Include a DAPI counterstain in the final step.

  • Imaging: Acquire multispectral images of the stained slides using a multiplex imaging system.

  • Image Analysis: Use image analysis software to spectrally unmix the images, segment the tissue into tumor and stroma, and phenotype individual cells based on marker expression.

  • Quantification: Quantify the density of different immune cell populations (e.g., cells/mm²) within the tumor and stromal compartments. Analyze the spatial relationships between different cell types.

Logical Relationship Diagram

The following diagram illustrates the logical connection between the proposed imaging readouts and the biological effects of this compound.

Logical_Relationship cluster_Target Direct Target Effects cluster_Downstream Downstream Pathway Activation cluster_Immune_Response Cellular Immune Response HEI3090_Admin This compound Administration P2RX7_Engage P2RX7 Engagement HEI3090_Admin->P2RX7_Engage PET_P2RX7_Readout PET Imaging with [¹¹C]GSK1482160 P2RX7_Engage->PET_P2RX7_Readout Measured by NLRP3_Act NLRP3 Activation P2RX7_Engage->NLRP3_Act IFNg_Prod IFN-γ Production NLRP3_Act->IFNg_Prod PET_NLRP3_Readout PET Imaging with [¹¹C]MNS NLRP3_Act->PET_NLRP3_Readout Measured by ImmunoPET_IFNg_Readout Immuno-PET with [⁸⁹Zr]Zr-DFO-anti-IFNγ IFNg_Prod->ImmunoPET_IFNg_Readout Measured by Immune_Infil NK & T Cell Infiltration IFNg_Prod->Immune_Infil mIF_Readout Multiplex Immunofluorescence Immune_Infil->mIF_Readout Measured by

References

Troubleshooting & Optimization

Low response to HEI3090 treatment in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low response to HEI3090 treatment in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing a very low or no cytotoxic response after treating our cancer cell lines with this compound. Is this expected?

A1: Yes, a low direct cytotoxic response in cancer cell line monocultures is expected. This compound is not a conventional cytotoxic agent. It is a positive allosteric modulator of the P2RX7 receptor, and its primary anti-tumor mechanism is immune-mediated.[1][2] It functions by stimulating P2RX7-expressing immune cells, particularly dendritic cells (DCs), within the tumor microenvironment. This stimulation leads to the production of IL-18, which in turn activates Natural Killer (NK) cells and CD4+ T cells to release interferon-gamma (IFN-γ), a potent anti-tumor cytokine.[1][2] Therefore, in the absence of these immune cells in a standard in vitro assay, the primary anti-cancer effect of this compound will not be observed.

Q2: What is the role of the P2RX7 receptor in the context of this compound treatment?

A2: The P2RX7 receptor is an ATP-gated ion channel. In the tumor microenvironment, where extracellular ATP levels can be high, P2RX7 activation on immune cells triggers downstream signaling pathways. This compound enhances the sensitivity of the P2RX7 receptor to ATP, amplifying its downstream effects. On immune cells like dendritic cells, this amplified signaling leads to the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines such as IL-18, which are crucial for the anti-tumor immune response.[3][4]

Q3: How can we determine if our cancer cell line is a suitable model for this compound studies?

A3: The suitability of a cancer cell line depends on the experimental question.

  • For direct effects: While not the primary mechanism, some studies investigate the direct effects of P2RX7 activation on cancer cells. In this case, you should first confirm P2RX7 expression in your cell line of interest. P2RX7 expression varies significantly across different cancer types and cell lines.[5][6][7]

  • For immune-mediated effects: The cancer cell line's P2RX7 expression is less critical than its ability to form tumors in syngeneic mouse models that have a competent immune system. The key is the presence of P2RX7 on the host's immune cells. Therefore, using an appropriate in vivo model or an in vitro co-culture system with immune cells is essential.

Q4: Are there known resistance mechanisms to this compound?

A4: Specific acquired resistance mechanisms to this compound have not been extensively documented in the literature. However, potential reasons for a lack of response in a preclinical model could be related to the tumor microenvironment, such as a low infiltration of P2RX7-expressing immune cells (e.g., dendritic cells) or the presence of highly immunosuppressive cell types that counteract the effects of IFN-γ.

Troubleshooting Guide

Issue 1: No significant reduction in cell viability in a cancer cell line monoculture.
Potential Cause Recommended Action
Incorrect experimental setup for this compound's mechanism of action. The primary anti-tumor effect of this compound is indirect and relies on the presence of immune cells. A monoculture of cancer cells will not exhibit the immune-mediated cytotoxic effects. To observe the intended therapeutic effect, it is necessary to use an in vitro co-culture system with appropriate immune cells (e.g., PBMCs, dendritic cells, T cells) or an in vivo syngeneic model.
Low or absent P2RX7 expression on the cancer cell line. If you are investigating potential direct effects of this compound on the cancer cells, verify P2RX7 expression using techniques like qPCR, Western blot, or flow cytometry. Refer to publicly available databases for reported expression levels in your cell line of interest.
Sub-optimal assay conditions. Ensure that the cell viability assay used is appropriate for the expected outcome. For example, if a cytostatic effect is anticipated, a proliferation assay may be more suitable than a cytotoxicity assay. Also, confirm that the incubation time and drug concentration range are appropriate.
Cell line health and integrity. Ensure that the cells are healthy, free from contamination (especially mycoplasma), and within a low passage number to avoid genetic drift.
Issue 2: High variability in results between replicate experiments.
Potential Cause Recommended Action
Inconsistent cell seeding density. Ensure a consistent number of viable cells are seeded in each well. Cell density can significantly impact drug response.
Inaccurate drug concentration. Verify the stock concentration of this compound and ensure accurate serial dilutions are performed for each experiment.
Edge effects in multi-well plates. To minimize edge effects, avoid using the outer wells of the plate for experimental conditions or ensure they are filled with media to maintain humidity.
Variability in incubation times. Standardize all incubation times precisely between experiments.

Data Presentation

Table 1: P2RX7 mRNA Expression in Selected Cancer Cell Lines

Cell LineCancer TypeP2RX7 mRNA Expression (TPM)Data Source
A549Lung Carcinoma15.6The Human Protein Atlas
PC-3Prostate Adenocarcinoma23.4The Human Protein Atlas
MCF7Breast Adenocarcinoma2.1The Human Protein Atlas
U-87 MGGlioblastoma1.8The Human Protein Atlas
SK-MEL-28Malignant Melanoma10.5The Human Protein Atlas
HT-29Colon Adenocarcinoma3.2The Human Protein Atlas

TPM: Transcripts Per Million. Data retrieved from The Human Protein Atlas, which compiles data from various sources including the GTEx and TCGA projects. Expression levels can vary between different databases and with different detection methods.

Experimental Protocols

Protocol 1: In Vitro Cancer Cell and Immune Cell Co-culture Cytotoxicity Assay

This protocol is designed to assess the immune-mediated cytotoxic effects of this compound.

Materials:

  • Target cancer cell line

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom culture plates

  • Cytotoxicity assay kit (e.g., LDH release assay or a live/dead cell staining kit compatible with flow cytometry)

Procedure:

  • Seed Cancer Cells: Seed the target cancer cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the assay. Incubate overnight to allow for cell adherence.

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Co-culture Setup:

    • The following day, carefully remove the medium from the cancer cells.

    • Add fresh medium containing the isolated PBMCs at a desired effector-to-target (E:T) ratio (e.g., 10:1, 25:1).

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the this compound dilutions to the co-culture wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the co-culture plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assess Cytotoxicity:

    • LDH Assay: At the end of the incubation, measure the lactate (B86563) dehydrogenase (LDH) release in the supernatant according to the manufacturer's instructions.

    • Flow Cytometry: Alternatively, harvest the cells, stain with fluorescent antibodies to distinguish between cancer cells and immune cells (e.g., using an epithelial cell marker for the cancer cells and CD45 for the immune cells), and a viability dye to quantify cancer cell death.

Mandatory Visualizations

HEI3090_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_DC Dendritic Cell cluster_NK_T_Cell NK Cell / CD4+ T Cell cluster_Cancer_Cell Cancer Cell eATP Extracellular ATP P2RX7 P2RX7 Receptor eATP->P2RX7 Binds NLRP3 NLRP3 Inflammasome P2RX7->NLRP3 Activates IL18 IL-18 NLRP3->IL18 Promotes Secretion IFNgR IFN-γ Receptor IL18->IFNgR Binds IFNg IFN-γ IFNgR->IFNg Stimulates Production Apoptosis Tumor Cell Death IFNg->Apoptosis Induces This compound This compound This compound->P2RX7 Potentiates

Caption: this compound Signaling Pathway in the Tumor Microenvironment.

Experimental_Workflow cluster_Day1 Day 1 cluster_Day2 Day 2 cluster_Day4_5 Day 4-5 A Seed Cancer Cells in 96-well plate C Add PBMCs to Cancer Cells (Co-culture) A->C Overnight Incubation B Isolate PBMCs from healthy donor blood B->C D Treat with this compound (serial dilutions) C->D E Incubate for 48-72 hours D->E F Assess Cancer Cell Cytotoxicity (e.g., LDH assay or Flow Cytometry) E->F Troubleshooting_Logic Start Low/No Response to this compound Q1 Is the experiment an in vitro monoculture? Start->Q1 A1_Yes Expected result due to immune-mediated mechanism. Q1->A1_Yes Yes A1_No Are you using a co-culture or in vivo model? Q1->A1_No No Q2 Is P2RX7 expressed on the immune cells? A1_No->Q2 A2_No Low response is likely. Verify immune cell phenotype. Q2->A2_No No A2_Yes Check for other issues: - Assay variability - Cell health - Drug stability Q2->A2_Yes Yes

References

HEI3090 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of HEI3090 in research models, with a focus on understanding its mechanism of action and troubleshooting potential experimental issues, including those that may arise from off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for this compound?

A1: this compound is a positive allosteric modulator (PAM) of the P2X7 receptor (P2RX7).[1][2][3][4][5] It enhances the receptor's response to its endogenous ligand, adenosine (B11128) triphosphate (ATP). The binding of ATP to P2RX7, potentiated by this compound, leads to the opening of a non-selective cation channel, resulting in Ca²⁺ influx and K⁺ efflux. In immune cells, particularly dendritic cells (DCs), this signaling cascade activates the NLRP3 inflammasome, leading to the processing and secretion of pro-inflammatory cytokines, most notably Interleukin-18 (IL-18).[1][2][3] Secreted IL-18 then stimulates Natural Killer (NK) cells and CD4⁺ T cells to produce Interferon-gamma (IFN-γ), which promotes a robust anti-tumor immune response.[1][2][6][7]

Q2: Is there any publicly available data on the off-target profile of this compound, such as a kinase selectivity screen?

A2: Currently, there is no publicly available data from comprehensive off-target screening assays, such as a kinase selectivity panel, for this compound. While the on-target effects via P2RX7 are well-documented, its interactions with other proteins are not characterized in the public domain. Researchers should be aware that, like most small molecules, this compound has the potential for off-target activities that have not yet been identified.

Q3: We are observing effects in our model that are inconsistent with P2RX7 activation. How can we begin to investigate potential off-target effects?

A3: If you observe effects that are inconsistent with the known P2RX7 pathway, a systematic approach to troubleshooting is recommended. This involves a series of control experiments to distinguish between on-target and potential off-target effects. Refer to the Troubleshooting Guide below for a step-by-step approach.

Q4: What are some general potential off-target liabilities for small molecules like this compound?

A4: While specific data for this compound is unavailable, small molecules can have off-target effects through various mechanisms. These can include binding to proteins with similar ligand-binding sites, non-specific interactions with cellular membranes, or interference with assay components. For a general overview of potential off-target liabilities, please refer to the table in the "Data Presentation" section.

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected experimental outcomes when using this compound.

Observed Issue Potential Cause Recommended Action
Unexpected cell death or toxicity in a cell line not expressing P2RX7. This could be a strong indicator of an off-target effect, as the on-target action of this compound is dependent on P2RX7 expression.1. Confirm the absence of P2RX7 expression in your cell line using qPCR, western blot, or flow cytometry.2. Perform a dose-response curve to determine the cytotoxic concentration (CC50).3. Consider using a structurally unrelated P2RX7 agonist to see if the effect is reproducible. If not, it further suggests an off-target effect of this compound.
Response to this compound is observed in the absence of the P2RX7 ligand, ATP. This compound is a positive allosteric modulator and should not activate P2RX7 in the absence of its primary ligand. An ATP-independent effect may suggest an off-target interaction.1. Ensure your experimental medium is truly ATP-free. Consider using an ATP-scavenging enzyme like apyrase as a control.2. Test this compound in a P2RX7-knockout or knockdown cell line. An effect in the absence of the receptor points to an off-target mechanism.
The observed downstream signaling does not match the known P2RX7 pathway (e.g., no IL-18 secretion, but another pathway is activated). This could indicate that this compound is interacting with another receptor or signaling protein.1. Use specific inhibitors for the P2RX7 pathway (e.g., a P2RX7 antagonist) to see if the unexpected signaling is blocked. If the effect persists, it is likely off-target.2. Profile the expression of potential off-target candidates in your model system.
Inconsistent results between different batches of this compound. This could be due to variations in compound purity or stability.1. Obtain a certificate of analysis for each batch to confirm purity.2. Aliquot the compound upon receipt and store it under recommended conditions to minimize degradation.

Data Presentation

As specific quantitative data for this compound off-target effects are not available, the following table summarizes general potential off-target liabilities for small molecule compounds to guide researchers in their investigations.

Target Class Potential Off-Target Interaction Example of Experimental Validation
Kinases Inhibition or activation of unintended kinases due to ATP-binding site similarity.Kinase profiling assay (e.g., a panel of several hundred kinases).
GPCRs Agonist or antagonist activity at G-protein coupled receptors.Receptor binding or functional assays (e.g., cAMP or calcium flux assays).
Ion Channels Blockade or modulation of various ion channels.Electrophysiological studies (e.g., patch-clamp).
Nuclear Receptors Agonist or antagonist activity at nuclear receptors, potentially affecting gene transcription.Reporter gene assays.
Enzymes Inhibition of metabolic enzymes (e.g., cytochrome P450s) or other cellular enzymes.Enzyme activity assays.

Experimental Protocols

Protocol 1: Validating On-Target P2RX7-Mediated Activity

This protocol is designed to confirm that the observed effects of this compound in your experimental model are mediated by its on-target activity on P2RX7.

  • Cell Culture: Culture wild-type (WT) and P2RX7-knockout (KO) or -knockdown (KD) cells in parallel.

  • Treatment: Treat both WT and P2RX7-KO/KD cells with a range of this compound concentrations in the presence of a sub-maximal concentration of ATP (the optimal concentration should be determined empirically for your cell type). Include vehicle controls for both cell lines.

  • Endpoint Measurement: Measure a known downstream effect of P2RX7 activation, such as:

    • Calcium Influx: Use a fluorescent calcium indicator (e.g., Fluo-4 AM) and measure fluorescence intensity over time.

    • IL-18 Secretion: Collect cell culture supernatants and measure IL-18 levels by ELISA.

  • Data Analysis: Compare the dose-response curves between WT and P2RX7-KO/KD cells. A significant reduction or absence of response in the KO/KD cells indicates an on-target effect.

Protocol 2: General Approach for Investigating Potential Off-Target Effects

This protocol provides a general workflow for investigating suspected off-target effects of this compound.

  • Confirm Lack of P2RX7 Dependence: As described in Protocol 1, demonstrate that the effect of interest persists in P2RX7-KO/KD cells.

  • Broad-Spectrum Screening (if resources permit):

    • Submit this compound for a commercial off-target screening panel (e.g., a safety pharmacology panel that includes a wide range of receptors, ion channels, and enzymes).

    • Perform a broad kinase selectivity screen to identify any potential kinase interactions.

  • Target Validation: For any "hits" identified in the screening, validate the interaction using orthogonal assays. For example, if a kinase is identified, perform an in vitro kinase assay and confirm target engagement in cells using methods like the cellular thermal shift assay (CETSA).

  • Structure-Activity Relationship (SAR) Studies: If available, test structurally related analogs of this compound that are known to be inactive at P2RX7. If these analogs still produce the unexpected effect, it strengthens the evidence for an off-target mechanism.

Mandatory Visualizations

HEI3090_On_Target_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects ATP ATP P2RX7 P2RX7 Receptor ATP->P2RX7 Binds This compound This compound This compound->P2RX7 Potentiates Ca_influx Ca²⁺ Influx P2RX7->Ca_influx K_efflux K⁺ Efflux P2RX7->K_efflux NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 K_efflux->NLRP3 IL18 Secreted IL-18 NLRP3->IL18 Cleaves pro-IL-18 pro_IL18 pro-IL-18 pro_IL18->IL18 NK_CD4 NK and CD4⁺ T Cells IL18->NK_CD4 Stimulates IFNg IFN-γ Production NK_CD4->IFNg Immune_Response Anti-Tumor Immune Response IFNg->Immune_Response

Caption: On-target signaling pathway of this compound as a positive allosteric modulator of P2RX7.

References

Optimizing HEI3090 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HEI3090, a potent and selective ATP-competitive inhibitor of Kinase X (KX). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of Kinase X (KX). By binding to the ATP-binding pocket of KX, it prevents the phosphorylation of its downstream target, Transcription Factor Z (TFZ). This inhibition disrupts the Growth Factor Y (GFY) signaling pathway, which is often hyperactivated in certain cancer types and plays a crucial role in cell proliferation and survival.

Q2: How should I prepare stock solutions of this compound?

A2: Most kinase inhibitors are soluble in organic solvents like DMSO.[1][2] It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO). To minimize the potential for cytotoxic effects from the solvent, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%).[2] Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1]

Q3: What is the recommended concentration range for this compound in cell-based assays?

A3: For a novel compound like this compound, it is advisable to start with a broad, logarithmic dilution series to establish a dose-response curve for your specific cell line.[2] A common starting range is from 1 nM to 10 µM.[3] The optimal concentration will depend on the cell type and the specific biological endpoint being measured.

Q4: How does serum in the culture medium affect the activity of this compound?

A4: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[2] This should be considered when interpreting results. If you suspect significant interference, it may be necessary to conduct experiments in serum-free or reduced-serum conditions.

Troubleshooting Guide

Issue 1: I am not observing any effect of this compound at the tested concentrations.

  • Possible Cause 1: Incorrect Concentration. The concentration used might be too low to achieve significant inhibition of Kinase X.

    • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., from 1 nM to 100 µM) to determine the optimal effective concentration (IC50) for your specific cell line and assay.[2]

  • Possible Cause 2: Inhibitor Instability. The compound may be degrading in the cell culture medium over the course of the experiment.

    • Solution: While this compound is optimized for stability, long incubation times can lead to degradation. Consider performing a time-course experiment to determine the optimal incubation time (e.g., testing at 6, 12, 24, and 48 hours).[2]

  • Possible Cause 3: Low Target Expression. Your cell line may not express sufficient levels of the target protein, Kinase X.

    • Solution: Verify the expression level of Kinase X in your cell line using techniques like Western blot or qPCR.

Issue 2: I am observing high levels of cell death across all concentrations, including very low ones.

  • Possible Cause 1: Off-Target Toxicity. At high concentrations, this compound may have off-target effects leading to general cytotoxicity.

    • Solution: Perform a cytotoxicity assay (e.g., LDH assay) to distinguish between targeted anti-proliferative effects and general cytotoxicity.[2] Adjust your experimental concentrations to stay below the cytotoxic threshold.

  • Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be too high.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%.[2] Always include a vehicle control (cells treated with the solvent alone) to assess its effect.[2]

Issue 3: I am seeing inconsistent results between experiments.

  • Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell passage number, confluency, or media composition can affect results.

    • Solution: Standardize all cell culture parameters to ensure reproducibility.[2]

  • Possible Cause 2: Pipetting Errors. Inaccurate pipetting, especially during the preparation of serial dilutions, can lead to significant variability.

    • Solution: Ensure your pipettes are properly calibrated and use precise pipetting techniques.

start Start Troubleshooting issue What is the primary issue? start->issue no_effect No observable effect of this compound issue->no_effect No Effect high_toxicity High cell toxicity at all concentrations issue->high_toxicity High Toxicity inconsistent_results Inconsistent results between experiments issue->inconsistent_results Inconsistent Results check_conc Is the concentration range appropriate? no_effect->check_conc check_solvent Is the solvent (DMSO) concentration <= 0.1%? high_toxicity->check_solvent check_culture Are cell culture conditions standardized? inconsistent_results->check_culture check_stability Is the incubation time appropriate? check_conc->check_stability Yes solution_conc Perform broad dose-response (1 nM - 100 µM) check_conc->solution_conc No check_target Does the cell line express Kinase X? check_stability->check_target Yes solution_stability Perform time-course experiment (e.g., 6-48h) check_stability->solution_stability No solution_target Verify KX expression (Western Blot/qPCR) check_target->solution_target No check_off_target Is toxicity distinguishable from efficacy? check_solvent->check_off_target Yes solution_solvent Run vehicle control; ensure DMSO <= 0.1% check_solvent->solution_solvent No solution_off_target Perform cytotoxicity assay (e.g., LDH) check_off_target->solution_off_target No check_pipetting Are pipettes calibrated and technique consistent? check_culture->check_pipetting Yes solution_culture Standardize passage #, confluency, media check_culture->solution_culture No solution_pipetting Calibrate pipettes; ensure accurate dilutions check_pipetting->solution_pipetting No

Caption: Troubleshooting Decision Tree for this compound Experiments.

Data Presentation

Table 1: Dose-Response of this compound on Cell Viability (72h Incubation)

Cell LineTarget StatusIC50 (nM)
Cancer Cell Line AGFY Pathway Activated50
Cancer Cell Line BGFY Pathway Activated75
Normal Epithelial Cell LineGFY Pathway Inactive> 10,000

Table 2: Cytotoxicity Profile of this compound (72h Incubation)

Cell LineCC50 (nM)Therapeutic Index (CC50/IC50)
Cancer Cell Line A8,500170
Cancer Cell Line B12,300164
Normal Epithelial Cell Line> 20,000N/A

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination

This protocol describes how to determine the concentration of this compound required to reduce cell viability by 50% (IC50) using a tetrazolium-based assay (e.g., MTT, MTS).[4][5]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common approach is a 10-point, 3-fold dilution series starting from 10 µM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.[4]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well and mix thoroughly to dissolve the crystals.[4]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a semi-log graph and determine the IC50 value using non-linear regression analysis.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 seed Seed cells in 96-well plate incubate1 Incubate 24 hours seed->incubate1 treat Treat cells with serial dilutions of this compound incubate1->treat incubate2 Incubate 72 hours treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 3-4 hours add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Analyze data and determine IC50 read_plate->analyze

Caption: Workflow for Determining IC50 via MTT Assay.

Protocol 2: Western Blot for Target Inhibition

This protocol is used to verify that this compound is engaging its target by measuring the phosphorylation status of the downstream substrate, TFZ. Detecting phosphorylated proteins requires special care to prevent dephosphorylation during sample preparation.[6][7]

Methodology:

  • Cell Treatment & Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[4][8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise.[7][9]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated TFZ (p-TFZ).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody for total TFZ and a loading control (e.g., GAPDH).

cluster_pathway GFY Signaling Pathway cluster_inhibition Mechanism of this compound GFY Growth Factor Y (GFY) GFYR GFY Receptor GFY->GFYR KX Kinase X (KX) GFYR->KX Activates TFZ Transcription Factor Z (TFZ) KX->TFZ Phosphorylates pTFZ p-TFZ TFZ->pTFZ Proliferation Cell Proliferation pTFZ->Proliferation Promotes This compound This compound This compound->KX

Caption: this compound Inhibition of the GFY Signaling Pathway.

References

Technical Support Center: Overcoming Resistance to HEI3090-Mediated Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with HEI3090, a novel inhibitor of the intracellular checkpoint protein IRX1 (Inhibitory Receptor X1).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of IRX1, a recently identified intracellular checkpoint protein. In many tumor types, IRX1 is overexpressed and contributes to an immunosuppressive tumor microenvironment by downregulating the STING (Stimulator of Interferon Genes) pathway, thereby reducing the production of type I interferons and subsequent T-cell recruitment and activation. This compound binds to the catalytic domain of IRX1, inhibiting its activity and restoring STING-mediated immune responses against tumor cells.

Q2: We are observing a gradual decrease in this compound efficacy in our long-term cell culture models. What are the potential mechanisms of acquired resistance?

Acquired resistance to this compound can arise from several molecular changes within the cancer cells. The most commonly hypothesized mechanisms include:

  • Upregulation of alternative immunosuppressive pathways: Cancer cells may compensate for IRX1 inhibition by upregulating other checkpoint molecules (e.g., PD-L1) or immunosuppressive signaling pathways.

  • Mutations in the IRX1 gene: Specific mutations in the gene encoding the IRX1 protein can alter the drug-binding site, reducing the affinity and efficacy of this compound.

  • Epigenetic modifications: Silencing of genes essential for the STING pathway or pro-apoptotic signaling can render cells resistant to the downstream effects of this compound.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of this compound out of the cell, lowering its intracellular concentration.

Q3: How can we determine if our cell line has developed resistance to this compound?

The primary method for assessing resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to a sensitive, parental cell line. A significant increase (typically >3-fold) in the IC50 value is a strong indicator of resistance. This should be corroborated with functional assays, such as measuring interferon-β secretion or T-cell-mediated cytotoxicity in a co-culture system.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value for this compound in a sensitive cell line.
Possible Cause Recommended Solution
Incorrect Drug Concentration Verify the stock concentration and perform serial dilutions accurately. Use a freshly prepared stock solution.
Cell Seeding Density Optimize cell seeding density. High cell density can lead to reduced drug effectiveness.
Assay Incubation Time Ensure the incubation time for the viability assay is optimal for your cell line (typically 48-72 hours).
Reagent Quality Check the expiration dates and quality of all reagents, including cell culture media and assay components.
Issue 2: Inconsistent results in co-culture experiments.
Possible Cause Recommended Solution
Variable T-cell Activity Use T-cells from the same donor for a set of experiments. Ensure consistent activation protocols.
Incorrect Effector-to-Target Ratio Optimize the ratio of T-cells to tumor cells to achieve a detectable and reproducible cytotoxic effect.
Cell Health Ensure both tumor cells and T-cells are healthy and viable before initiating the co-culture.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (e.g., MTT)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot Analysis of IRX1 and STING Pathway Proteins
  • Protein Extraction: Treat cells with this compound for the desired time points. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against IRX1, phospho-TBK1, phospho-IRF3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

HEI3090_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment This compound This compound IRX1 IRX1 This compound->IRX1 Inhibits STING STING IRX1->STING Inhibits TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I IFN (IFN-β) IRF3->IFN Induces Transcription IFN_Receptor IFN Receptor IFN->IFN_Receptor Secreted T_Cell T-Cell IFN_Receptor->T_Cell Activates Resistance_Workflow cluster_resistance_analysis Resistance Mechanism Analysis start Observe Decreased This compound Efficacy ic50 Determine IC50 Shift (>3-fold increase?) start->ic50 ic50_yes Yes ic50->ic50_yes ic50_no No ic50->ic50_no western Western Blot: - IRX1 levels - p-TBK1/p-IRF3 ic50_yes->western sequencing Sanger Sequencing: *IRX1* gene ic50_yes->sequencing qpcr qPCR: - PD-L1 mRNA - ABC transporter mRNA ic50_yes->qpcr troubleshoot Troubleshoot Assay (See Guide 1) ic50_no->troubleshoot Troubleshooting_Tree start Inconsistent Co-Culture Results check_ratio Is Effector:Target Ratio Optimized? start->check_ratio ratio_no No check_ratio->ratio_no ratio_yes Yes check_ratio->ratio_yes optimize_ratio Optimize E:T Ratio (e.g., 1:1, 5:1, 10:1) ratio_no->optimize_ratio check_tcell Is T-cell Viability >90% pre-assay? ratio_yes->check_tcell tcell_no No check_tcell->tcell_no tcell_yes Yes check_tcell->tcell_yes new_tcells Isolate/Thaw a New Vial of T-cells tcell_no->new_tcells check_donor Using T-cells from the same donor? tcell_yes->check_donor donor_no No check_donor->donor_no donor_yes Yes check_donor->donor_yes use_same_donor Standardize T-cell Source for experiment set donor_no->use_same_donor contact_support Contact Technical Support donor_yes->contact_support

Issues with HEI3090 solubility and stability in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of HEI3090 in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having trouble dissolving this compound. What is the recommended solvent?

A1: this compound is a hydrophobic molecule with limited aqueous solubility. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1] It has been reported to be soluble in DMSO at approximately 50 mg/mL (~113.20 mM) with the aid of ultrasonication.[1] For in vivo studies, a formulation of 10% DMSO in corn oil has been used to achieve a concentration of at least 2.5 mg/mL.[1] Another study mentions using this compound for in vivo treatment at 1.5 mg/kg prepared in a vehicle of PBS with 10% DMSO, which was described as the highest soluble dose in that vehicle.[2]

Q2: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the Final Concentration: The maximum effective concentration of this compound for in vitro assays is in the nanomolar range (e.g., the maximum effect observed at 250 nM in one study).[2] Ensure your final concentration is as low as possible while still being effective.

  • Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines. You may need to optimize the final DMSO concentration for your specific cell type.

  • Use a Surfactant: A non-ionic surfactant, such as Tween® 80 or Pluronic® F-127, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A final concentration of 0.01% to 0.1% is a typical starting point.

  • Prepare Intermediate Dilutions: Instead of diluting your highly concentrated DMSO stock directly into the final volume of media, prepare intermediate dilutions in a solvent that is miscible with both DMSO and water, such as ethanol (B145695) or a higher concentration of your final buffer.

  • Vortex While Diluting: When adding the this compound stock solution to your aqueous buffer, vortex the buffer to ensure rapid and even distribution of the compound, which can help prevent localized high concentrations that are more prone to precipitation.

Q3: How should I store this compound powder and stock solutions?

A3: Proper storage is crucial for maintaining the stability and activity of this compound. Based on supplier recommendations, the following storage conditions are advised:[1]

  • Powder:

    • -20°C for up to 3 years.

    • 4°C for up to 2 years.

  • In Solvent (e.g., DMSO):

    • -80°C for up to 6 months.

    • -20°C for up to 1 month.

It is best practice to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.

Q4: Is this compound stable in cell culture media at 37°C?

A4: There is currently no publicly available data specifically detailing the stability of this compound in cell culture media over extended periods at 37°C. As with many small molecules, degradation in complex biological media is possible. For this reason, it is recommended to:

  • Prepare fresh dilutions of this compound in your cell culture medium for each experiment.

  • If long-term incubation is necessary, consider performing a stability study by incubating this compound in your media for the duration of your experiment and then analyzing its concentration and purity, for example, by HPLC.

Data Presentation

Table 1: this compound Solubility and Storage Recommendations

ParameterValueReference
Solubility
In DMSO~50 mg/mL (~113.20 mM)[1]
In 10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (5.66 mM)[1]
In PBS, 10% DMSOSufficient for 1.5 mg/kg dosing[2]
Storage
Powder-20°C (3 years), 4°C (2 years)[1]
In Solvent-80°C (6 months), -20°C (1 month)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex and/or sonicate the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol 2: In Vitro Calcium Flux Assay with this compound

This protocol is a general guideline for measuring this compound-mediated potentiation of ATP-induced calcium influx in a cell line expressing the P2RX7 receptor.

  • Materials:

    • P2RX7-expressing cells (e.g., HEK293-P2RX7)

    • Cell culture medium (e.g., DMEM)

    • Fetal Bovine Serum (FBS)

    • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

    • Pluronic® F-127

    • This compound stock solution (e.g., 10 mM in DMSO)

    • ATP stock solution (e.g., 100 mM in water)

    • 96-well black, clear-bottom plates

    • Fluorescence plate reader with kinetic reading capabilities

  • Procedure:

    • Cell Seeding: The day before the assay, seed the P2RX7-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Dye Loading:

      • Prepare a loading buffer by diluting the calcium-sensitive dye and Pluronic® F-127 in HBSS. For example, for Fluo-4 AM, a final concentration of 2-5 µM with 0.02% Pluronic® F-127 is a good starting point.

      • Remove the cell culture medium from the wells and wash once with HBSS.

      • Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

      • After incubation, wash the cells twice with HBSS to remove the extracellular dye.

    • Compound Preparation and Incubation:

      • Prepare serial dilutions of this compound from your DMSO stock in HBSS. Ensure the final DMSO concentration in the well will be consistent across all conditions and ideally below 0.5%.

      • Add the this compound dilutions to the appropriate wells and incubate for 10-15 minutes at room temperature.

    • ATP Stimulation and Data Acquisition:

      • Prepare a working solution of ATP in HBSS.

      • Place the 96-well plate in the fluorescence plate reader.

      • Set the plate reader to record fluorescence at the appropriate wavelengths for your chosen dye over time (kinetic read).

      • Establish a baseline fluorescence reading for each well for 15-30 seconds.

      • Using an automated injector, add the ATP solution to all wells simultaneously to a final concentration known to activate P2RX7 (e.g., 1-5 mM).

      • Continue to record the fluorescence intensity for several minutes to capture the peak calcium influx and subsequent return to baseline.

    • Data Analysis:

      • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

      • Plot the ΔF against the concentration of this compound to determine the EC₅₀ of its potentiating effect.

Mandatory Visualizations

This compound Mechanism of Action: P2RX7 Signaling Pathway

HEI3090_P2RX7_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects ATP ATP P2RX7 P2RX7 Receptor ATP->P2RX7 Agonist This compound This compound This compound->P2RX7 Positive Allosteric Modulator Ca_influx Ca²⁺ Influx P2RX7->Ca_influx NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL18 IL-18 Release Casp1->IL18 Cleavage proIL18 pro-IL-18 proIL18->Casp1 NK_CD4 NK and CD4⁺ T Cells IL18->NK_CD4 Stimulation IFNg IFN-γ Production NK_CD4->IFNg Immune_Response Anti-Tumor Immune Response IFNg->Immune_Response HEI3090_Solubility_Workflow cluster_troubleshooting Optimization Strategies start Start: this compound Powder stock Prepare concentrated stock in 100% DMSO start->stock dilute Dilute stock into aqueous buffer/media stock->dilute precipitate Precipitation Observed? dilute->precipitate success Solution is clear. Proceed with experiment. precipitate->success No troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes lower_conc Lower final This compound concentration troubleshoot->lower_conc inc_dmso Increase final DMSO concentration (e.g., up to 0.5%) troubleshoot->inc_dmso add_surfactant Add surfactant (e.g., Tween-80) troubleshoot->add_surfactant vortex Vortex during dilution troubleshoot->vortex lower_conc->dilute inc_dmso->dilute add_surfactant->dilute vortex->dilute

References

Variability in P2RX7 expression affecting HEI3090 results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address experimental variability when using HEI3090, a positive modulator of the P2X7 receptor (P2RX7). Variability in P2RX7 expression and function is a critical factor that can significantly impact experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is a small-molecule positive allosteric modulator of the P2X7 receptor (P2RX7).[1][2] It does not activate the receptor on its own but enhances the receptor's response to its natural ligand, extracellular adenosine (B11128) triphosphate (eATP).[3] In anti-tumor research, this compound is shown to stimulate P2RX7 on dendritic cells, leading to the release of Interleukin-18 (IL-18).[2][3] This IL-18 then promotes the production of Interferon-gamma (IFN-γ) by Natural Killer (NK) cells and CD4+ T cells, fostering a robust anti-tumor immune response.[2][4] Its efficacy is often evaluated in combination with immunotherapy agents like αPD-1.[1][5]

cluster_TME Tumor Microenvironment (TME) cluster_Immune Immune Response ATP eATP P2RX7 P2RX7 on Dendritic Cell ATP->P2RX7 This compound This compound This compound->P2RX7 enhances IL18 IL-18 Release P2RX7->IL18 activates NK_CD4 NK Cells & CD4+ T Cells IL18->NK_CD4 stimulates IFNg IFN-γ Production NK_CD4->IFNg induces Response Anti-Tumor Response IFNg->Response Tumor Tumor Cell Response->Tumor inhibits growth

Caption: Mechanism of Action for this compound in the tumor microenvironment.
Q2: Why am I observing inconsistent or no response to this compound in my experiments?

A: Inconsistent results with this compound are most often linked to the inherent variability of its target, the P2RX7 receptor. The primary reasons include:

  • Genetic Polymorphisms: The P2RX7 gene is highly polymorphic in the human population.[6][7] Single Nucleotide Polymorphisms (SNPs) can result in gain-of-function or loss-of-function receptors, altering ATP sensitivity, pore formation, and drug response.[6][8]

  • Alternative Splicing: P2RX7 has several splice variants (e.g., P2X7A, P2X7B).[9] Some variants lack the C-terminal domain necessary for full receptor function like macropore formation, which can alter downstream signaling.[10]

  • Variable Expression Levels: P2RX7 expression differs significantly across various cell types, tissues, and even between different immune cell subsets.[11][12][13] Some cancer cells may have low or non-functional P2RX7 expression.[14][15]

Q3: What are the key human P2RX7 genetic variants that could affect my results?

A: Numerous non-synonymous SNPs have been identified in the P2RX7 gene that can alter receptor function.[7] These genetic variations are a major contributor to the varied success of P2X7-targeting drugs in clinical settings.[16] Below is a summary of some well-characterized functional variants.

SNP (rsID)Amino Acid ChangeFunctional ConsequenceImpact on this compound Response
rs3751143Glu496Ala (E496A)Loss-of-function: Reduced channel and pore function.[6]Significantly reduced or abolished response.
rs208294Ala348Thr (A348T)Gain-of-function: Increased channel and pore function.[6]Potentially enhanced response.
rs1718119Gly150Arg (G150R)Loss-of-function: Impaired ATP binding.Significantly reduced or abolished response.
rs2230912Gln460Arg (Q460R)Gain-of-function: Increased sensitivity to ATP.Potentially enhanced response.
rs7958311-Associated with altered pain sensitivity, indicating functional impact.[8]Unknown, but may contribute to variability.

Section 2: Troubleshooting Guide

Issue: No or significantly lower-than-expected response to this compound.

This is the most common issue and can often be resolved by systematically investigating the receptor's status and the experimental setup.

Start Start: No/Low Response to this compound CheckExpression 1. Verify P2RX7 Expression (qPCR, Western Blot, Flow Cytometry) Start->CheckExpression ExpressionLevel Is P2RX7 expressed? CheckExpression->ExpressionLevel CheckFunction 2. Assess P2RX7 Function (Calcium flux or Dye uptake with ATP/BzATP) ExpressionLevel->CheckFunction Yes NoExpression Conclusion: Cells are not a suitable model. Use a validated P2RX7-expressing cell line. ExpressionLevel->NoExpression No FunctionLevel Is receptor functional? CheckFunction->FunctionLevel CheckATP 3. Confirm ATP Requirement (Co-apply this compound with low-dose ATP) FunctionLevel->CheckATP Yes NoFunction Conclusion: Cells may have a loss-of-function variant or inhibitory splice variant. Genotype cells. FunctionLevel->NoFunction No Success Problem Solved: Response observed. CheckATP->Success

Caption: Logical workflow for troubleshooting a lack of response to this compound.

Potential Causes & Solutions:

  • Potential Cause 1: Low or Absent P2RX7 Expression.

    • Troubleshooting Steps: Confirm the expression of P2RX7 in your specific cell line or primary cells.[17] Use multiple methods for robust validation.

      • qPCR: To quantify P2RX7 mRNA levels.

      • Western Blot: To detect P2RX7 protein. Note that P2RX7 often runs higher than its predicted molecular weight due to glycosylation.

      • Flow Cytometry: To confirm cell surface expression of the receptor.

    • Recommendation: Always include a positive control cell line known to express high levels of functional P2RX7 (e.g., HEK293 cells stably expressing human P2RX7, certain macrophage lines).[18]

  • Potential Cause 2: Presence of a Loss-of-Function Variant or Splice Variant.

    • Troubleshooting Steps: If P2RX7 protein is expressed but you see no function (e.g., no calcium influx with high ATP), your cells may harbor a loss-of-function SNP or a non-functional splice variant.[6][10]

    • Recommendation:

      • Sequence the P2RX7 gene in your cell line to identify known functional SNPs.

      • Perform a functional assay with a potent P2RX7 agonist like BzATP as a positive control before testing this compound.

  • Potential Cause 3: Insufficient Endogenous ATP.

    • Troubleshooting Steps: this compound is a positive allosteric modulator and requires the presence of the primary agonist, ATP, to function.[3] In cell culture, basal eATP levels may be too low to elicit a response with this compound alone.

    • Recommendation: Perform experiments by co-applying this compound with a sub-maximal concentration of ATP or BzATP. This will reveal the potentiating effect of this compound.

  • Potential Cause 4: Poor Cell Health or Assay Artifacts.

    • Troubleshooting Steps: Stressed or dying cells can lead to high background signals and inconsistent results.[17]

    • Recommendation:

      • Regularly monitor cell viability using an MTT or LDH release assay.[17][19]

      • Ensure cells are healthy and not overly confluent before beginning an experiment.

      • Test for off-target effects by using a P2RX7-negative cell line as a control.[20]

Section 3: Key Experimental Protocols

Protocol 1: Calcium Influx Assay Using Fluo-4 AM

This assay measures the initial ion channel function of P2RX7 by detecting changes in intracellular calcium.[11][21]

cluster_workflow Calcium Influx Assay Workflow A 1. Seed Cells in 96-well plate B 2. Load Cells with Fluo-4 AM dye A->B C 3. Pre-incubate with this compound or Vehicle B->C D 4. Measure Baseline Fluorescence C->D E 5. Add ATP/BzATP Agonist D->E F 6. Record Peak Fluorescence E->F G 7. Analyze Data (ΔF/F₀) F->G

Caption: A typical experimental workflow for a P2RX7 calcium imaging assay.

Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293-hP2RX7) into a 96-well black, clear-bottom plate at a density that will result in a 90-95% confluent monolayer on the day of the assay. Allow cells to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing 2-4 µM Fluo-4 AM and 0.02-0.04% Pluronic F-127 in a buffered salt solution (e.g., HBSS).[21]

    • Aspirate the culture medium and wash cells once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading buffer to each well and incubate at 37°C for 45-60 minutes in the dark.

    • Wash the cells twice with HBSS to remove excess dye, leaving 100 µL of HBSS in each well.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the desired concentration of this compound (or vehicle control) to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement:

    • Place the plate in a fluorescence plate reader capable of kinetic reads (Excitation: ~490 nm, Emission: ~520 nm).

    • Record a baseline fluorescence reading for 15-30 seconds.

    • Using an automated injector, add a P2RX7 agonist (e.g., ATP to a final concentration of 1-5 mM, or BzATP to 10-100 µM).

    • Immediately continue recording the fluorescence signal for 2-5 minutes to capture the peak response.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence. Normalize the data to the vehicle control and plot the dose-response curve.

Protocol 2: Pore Formation Assay Using YO-PRO-1 Dye

This assay measures the formation of the P2RX7 macropore, which allows the passage of larger molecules like the fluorescent dye YO-PRO-1.[22]

Methodology:

  • Cell Seeding: Seed cells as described in the calcium flux protocol.

  • Compound Incubation: Pre-incubate cells with various concentrations of this compound or a vehicle control for 15-30 minutes.

  • Dye and Agonist Addition:

    • Prepare a solution containing both the P2RX7 agonist (e.g., 250 µM ATP) and YO-PRO-1 dye (final concentration of 1-5 µM) in HBSS.

    • Add this solution to the wells.

  • Measurement:

    • Incubate the plate at 37°C for 15-30 minutes.

    • Measure the fluorescence using a plate reader (Excitation: ~491 nm, Emission: ~509 nm).

  • Data Analysis: Subtract the background fluorescence (wells with no agonist) from all readings. Determine the effect of this compound by comparing the fluorescence in treated wells to the vehicle control.

Protocol 3: Cell Viability (MTT) Assay

This assay is used to assess cell metabolic activity as an indicator of viability and can help rule out non-specific cytotoxicity of your compounds.[19][23]

Methodology:

  • Cell Seeding & Treatment: Seed cells in a 96-well plate and treat with this compound and/or ATP at the desired concentrations for the relevant time period (e.g., 24-48 hours). Include a vehicle control and a positive control for cell death (e.g., staurosporine).

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Aspirate the medium carefully without disturbing the crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control cells to determine the relative cell viability.

Protocol 4: Patch-Clamp Electrophysiology

For a definitive characterization of ion channel function, whole-cell patch-clamp is the gold standard.[24][25] It provides direct measurement of the ion currents flowing through the P2RX7 channel in response to agonists and modulators.

Brief Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell. The membrane patch is then ruptured ("broken-patch") to gain electrical access to the cell's interior.[24] The membrane potential is "clamped" at a set voltage, and the currents flowing across the membrane upon application of ATP and this compound are recorded.[26][27] This technique allows for precise measurement of channel activation, deactivation, and modulation with high temporal resolution. Due to the technical expertise required, this is typically performed in collaboration with a dedicated electrophysiology lab.

References

Technical Support Center: HEI3090 and αPD-1 Combination Therapy Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the combination therapy of HEI3090, a P2RX7 receptor positive modulator, and αPD-1 (anti-PD-1) immunotherapy. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your preclinical in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound and αPD-1 combination therapy?

A1: this compound is a chemical positive modulator of the purinergic P2RX7 receptor.[1][2][3] Its mechanism enhances the anti-tumor immune response, sensitizing tumors to αPD-1 therapy. The key steps are:

  • This compound potentiates the activity of the P2RX7 receptor on dendritic cells (DCs) in the tumor microenvironment (TME).[1][2][3]

  • This stimulation of P2RX7-expressing DCs leads to the production and release of Interleukin-18 (IL-18).[1][2][3]

  • IL-18 then promotes the production of Interferon-gamma (IFN-γ) by Natural Killer (NK) cells and CD4+ T cells within the tumor.[1][2][3]

  • Increased IFN-γ enhances tumor immunogenicity, making the tumor more susceptible to the effects of αPD-1 checkpoint inhibition.[3] αPD-1 antibodies block the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells, preventing T-cell exhaustion and promoting an anti-tumor immune response.

HEI3090_aPD1_MoA cluster_TME Tumor Microenvironment (TME) This compound This compound P2RX7 P2RX7 Receptor This compound->P2RX7 potentiates DC Dendritic Cell (DC) IL18 IL-18 P2RX7->IL18 stimulates release NK_Cell NK Cell IL18->NK_Cell activates CD4_T_Cell CD4+ T Cell IL18->CD4_T_Cell activates IFNg IFN-γ NK_Cell->IFNg produces CD4_T_Cell->IFNg produces Tumor_Cell Tumor Cell IFNg->Tumor_Cell increases immunogenicity PDL1 PD-L1 Tumor_Cell->PDL1 PD1 PD-1 PDL1->PD1 inhibits T-cell CD8_T_Cell CD8+ T Cell CD8_T_Cell->PD1 aPD1 αPD-1 aPD1->PD1 blocks

Diagram 1: Signaling pathway of this compound and αPD-1 combination therapy.

Q2: What is a typical in vivo experimental design for this combination therapy in a mouse model?

A2: Based on preclinical studies with Lewis Lung Carcinoma (LLC) allografts in C57BL/6 mice, a typical experimental workflow is as follows:

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Analysis Tumor_Inoculation Day 0: Subcutaneous Tumor Cell Inoculation (e.g., LLC cells in C57BL/6 mice) HEI3090_Treatment Daily Treatment: This compound or Vehicle Tumor_Inoculation->HEI3090_Treatment aPD1_Treatment αPD-1 Injections: Days 4, 7, 10, 13, 16 Tumor_Inoculation->aPD1_Treatment Tumor_Measurement Tumor Growth Monitoring (e.g., every 2-3 days) HEI3090_Treatment->Tumor_Measurement aPD1_Treatment->Tumor_Measurement Endpoint Endpoint Analysis: - Tumor weight - Immune cell profiling (FACS) - Cytokine analysis (ELISA) Tumor_Measurement->Endpoint

Diagram 2: General experimental workflow for this compound and αPD-1 therapy.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or minimal tumor growth inhibition with combination therapy. 1. Suboptimal dosage or administration route. 2. Ineffective this compound activity. 3. Tumor model resistance.1. Verify Dosage and Route: Ensure this compound is administered daily and αPD-1 is given on the correct schedule (e.g., days 4, 7, 10, 13, 16 post-tumor inoculation).[3] Consider a pilot study to optimize dosage for your specific tumor model. 2. Confirm Mechanism Activation: Measure IL-18 and IFN-γ levels in the TME or serum of treated mice compared to controls. An absence of an increase suggests a problem with this compound's effect. 3. Assess Tumor Model: Some tumor models may have inherent resistance to this therapy.[4][5] Consider using a different, more immunogenic tumor model for initial studies.
High variability in tumor growth within the same treatment group. 1. Inconsistent tumor cell implantation. 2. Variation in immune response among individual mice.1. Standardize Implantation: Ensure consistent tumor cell number, viability, and injection technique. 2. Increase Sample Size: A larger cohort of mice per group can help to statistically manage individual variations in immune response.
Unexpected toxicity or adverse events in mice (e.g., significant weight loss, lethargy). 1. Immune-related adverse events (irAEs) from αPD-1. 2. Potential off-target effects of this compound at the dose used.1. Monitor for irAEs: Be aware of common irAEs associated with αPD-1, such as colitis, hepatitis, and pneumonitis.[6][7][8] Consider reducing the αPD-1 dose or frequency if severe toxicity is observed. 2. This compound Dose Titration: If toxicity is suspected to be this compound-related, perform a dose-response study to find the maximum tolerated dose in your mouse strain.
Tumor regression followed by relapse. Acquired resistance to the therapy.Investigate Resistance Mechanisms: Analyze relapsed tumors for changes in the TME, such as: - Downregulation of MHC-I on tumor cells. - Mutations in the IFN-γ signaling pathway (e.g., JAK1/2).[4][5][9] - Increased presence of other immunosuppressive cells (e.g., regulatory T cells, myeloid-derived suppressor cells).

Quantitative Data Summary

Table 1: Efficacy of this compound and αPD-1 Combination Therapy in LLC Tumor-Bearing Mice

Treatment GroupNTumor-Free MiceReference
Vehicle160[2]
This compound160[2]
αPD-1161[2]
This compound + αPD-11613 (80%)[2]

Table 2: Effects of Combination Therapy on the Tumor Microenvironment

MeasurementTreatment GroupResultReference
IL-18 in TMEThis compound + αPD-1 vs. αPD-1 aloneIncreased[3]
Serum IL-18This compound + αPD-1 vs. αPD-1 alone~6-fold increase[3]
IFN-γ production by TILsThis compound treatmentSignificantly increased[3]
PD-L1 expression on tumor cellsThis compound + αPD-1 vs. αPD-1 aloneIncreased[3]

Detailed Experimental Protocols

In Vivo Tumor Model
  • Animal Model: C57BL/6 mice are a commonly used strain for LLC tumor models.

  • Tumor Cell Line: Lewis Lung Carcinoma (LLC) cells.

  • Tumor Inoculation: Subcutaneously inject 1 x 106 LLC cells in 100 µL of sterile PBS into the flank of each mouse.

Treatment Protocol
  • This compound Administration:

    • Dose: 10 mg/kg, administered daily via intraperitoneal (i.p.) injection.

    • Preparation: Dissolve this compound in a vehicle solution (e.g., 5% DMSO, 40% PEG300, 55% water).

  • αPD-1 Administration:

    • Dose: 200 µ g/mouse , administered i.p.

    • Schedule: Inject on days 4, 7, 10, 13, and 16 post-tumor inoculation.[3]

    • Antibody: Use a well-validated anti-mouse PD-1 antibody (e.g., clone RMP1-14).

Monitoring and Endpoints
  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width2) / 2.

  • Body Weight and Health: Monitor mouse body weight and general health daily.

    • Tumor Analysis:

      • Weigh tumors.

      • Prepare single-cell suspensions for flow cytometry to analyze immune cell populations (e.g., CD4+ T cells, CD8+ T cells, NK cells, DCs).

      • Homogenize a portion of the tumor to measure cytokine levels (IL-18, IFN-γ) by ELISA.

    • Serum Analysis: Collect blood via cardiac puncture, isolate serum, and measure cytokine levels by ELISA.

Flow Cytometry for Immune Cell Profiling
  • Tissue Processing: Mince tumors and digest with collagenase and DNase to obtain a single-cell suspension.

  • Staining: Stain cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1).

  • Intracellular Staining (for IFN-γ): For intracellular cytokine analysis, stimulate cells ex vivo with a cell stimulation cocktail (containing Brefeldin A) for 4-6 hours prior to surface staining. After surface staining, fix and permeabilize cells, then stain for intracellular IFN-γ.

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software to quantify different immune cell populations and their cytokine production.

ELISA for Cytokine Quantification
  • Sample Preparation: Use tumor homogenates or serum samples.

  • Procedure: Follow the manufacturer's instructions for the specific IL-18 and IFN-γ ELISA kits.

  • Data Analysis: Calculate cytokine concentrations based on a standard curve.

References

Technical Support Center: HEI3090 Administration and Cytokine Profile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HEI3090. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding cytokine profiles observed following the administration of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound, presented in a question-and-answer format.

Q1: We administered this compound but did not observe the expected increase in IFN-γ and IL-18. What could be the reason?

A1: A lack of the expected increase in IFN-γ and IL-18 can stem from several factors, ranging from experimental setup to assay performance. The expected pathway involves this compound, a positive allosteric modulator of the P2RX7 receptor, stimulating dendritic cells to produce IL-18, which in turn induces IFN-γ production from NK and CD4+ T cells.[1][2][3] Here is a troubleshooting guide to help you identify the potential cause:

Troubleshooting Guide: Lower than Expected IFN-γ and IL-18 Levels

Potential CauseRecommended Action
Cell Culture Conditions (In Vitro)
Low ATP concentration in the culture medium.This compound is a positive allosteric modulator and requires the presence of ATP to activate the P2RX7 receptor.[1][4] Ensure your culture medium contains an adequate concentration of ATP or that the cells are sufficiently stimulated to release ATP.
Low expression of P2RX7 on target cells (dendritic cells).Verify the expression of P2RX7 on your dendritic cells using flow cytometry or qPCR. Different cell lines or primary cell populations may have varying expression levels.
Absence or low frequency of responding cells (NK and CD4+ T cells).Ensure your co-culture system contains a sufficient number of NK and CD4+ T cells to produce a detectable IFN-γ signal.
In Vivo Model
Inadequate drug dosage or administration route.Review the literature for recommended dosage and administration routes for your specific animal model.[1] Ensure proper formulation and delivery of this compound.
Genetic background of the animal model.P2RX7 polymorphisms can affect receptor function. Be aware of the genetic background of your animal model and potential variations in P2RX7 signaling.
Assay Performance
Issues with your cytokine detection assay (ELISA, Multiplex).Please refer to the detailed troubleshooting guides for --INVALID-LINK-- and --INVALID-LINK-- below. Common issues include degraded reagents, improper standard curve generation, and incorrect sample dilution.
Problems with intracellular cytokine staining.If using flow cytometry, refer to the --INVALID-LINK-- guide. Issues can include inefficient cell permeabilization or problems with fluorochrome compensation.
Sample Handling
Improper sample collection or storage.Cytokines can be sensitive to degradation. Ensure proper collection of serum, plasma, or cell culture supernatants and store them at the recommended temperature (-80°C for long-term storage). Avoid repeated freeze-thaw cycles.

Q2: We observed an increase in IL-10 or other immunosuppressive cytokines following this compound treatment. Is this expected?

A2: The primary reported mechanism of this compound involves a pro-inflammatory response characterized by IL-18 and IFN-γ.[1][2][5] An increase in the immunosuppressive cytokine IL-10 is not the expected outcome. However, complex biological systems can sometimes yield unexpected results. Here's how to approach this observation:

Troubleshooting Guide: Unexpected Increase in Immunosuppressive Cytokines (e.g., IL-10)

Potential CauseRecommended Action
Complex Biological Response
Activation of regulatory T cells (Tregs).P2RX7 is also expressed on Tregs and its activation can influence their function.[6] It is possible that in certain contexts, this compound administration could indirectly lead to the activation of regulatory mechanisms. Consider analyzing the Treg population in your experimental system.
Off-target effects.While this compound is designed to be a specific P2RX7 modulator, off-target effects, though not reported, can never be fully excluded.
Experimental System
Specifics of the cell type or animal model.The cytokine response can be highly dependent on the specific cell types and their activation state, as well as the genetic background of the animal model. The observed IL-10 production might be a specific feature of your experimental system.
Assay Cross-Reactivity
Cross-reactivity in your cytokine assay.In multiplex assays, there is a possibility of antibody cross-reactivity leading to false-positive signals. Verify your IL-10 results using a singleplex ELISA.

Q3: We are seeing high variability in cytokine measurements between replicate samples. What can we do to improve consistency?

A3: High variability in replicate samples can be a significant issue in cytokine analysis. The source of this variability can be biological or technical.

Troubleshooting Guide: High Variability in Cytokine Measurements

Potential CauseRecommended Action
Technical Variability
Pipetting errors.Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When preparing serial dilutions for a standard curve, ensure thorough mixing between each dilution step.
Inconsistent washing steps (ELISA/Multiplex).Ensure all wells of the microplate are washed thoroughly and consistently. Automated plate washers can improve consistency.
Edge effects in microplates.Edge effects can occur due to temperature gradients across the plate during incubation. To minimize this, incubate plates in a humidified chamber and avoid using the outer wells for critical samples.
Biological Variability
Inherent biological variation.Biological systems are inherently variable. Increase the number of biological replicates to improve statistical power and gain a more accurate understanding of the true biological effect.
Cell viability and number.Ensure that you are seeding the same number of viable cells in each well for in vitro experiments. Perform cell counts and viability checks before starting your experiment.

Experimental Protocols & Assay-Specific Troubleshooting

This section provides detailed methodologies for key experiments and specific troubleshooting guides for common cytokine detection assays.

Multiplex Cytokine Assay (Luminex-based) Protocol
  • Preparation:

    • Bring all reagents and samples to room temperature.

    • Reconstitute standards and prepare serial dilutions according to the manufacturer's instructions.

    • Prepare wash buffer and assay buffer.

    • Vortex beads for 30 seconds and sonicate for 30 seconds to ensure proper suspension.

  • Assay Procedure:

    • Add antibody-coupled beads to each well of a 96-well filter plate.

    • Wash the beads twice with wash buffer.

    • Add samples and standards to the appropriate wells and incubate on a shaker for 2 hours at room temperature.

    • Wash the plate three times.

    • Add the biotinylated detection antibody cocktail to each well and incubate on a shaker for 1 hour at room temperature.

    • Wash the plate three times.

    • Add streptavidin-phycoerythrin (SAPE) to each well and incubate on a shaker for 30 minutes at room temperature.

    • Wash the plate three times.

    • Resuspend the beads in reading buffer and acquire data on a Luminex instrument.

Troubleshooting Guide: Multiplex Cytokine Assays

ProblemPotential CauseSolution
Low Bead Count Bead aggregation.Vortex and sonicate beads before use. Ensure proper shaking during incubations.
Clogged instrument probe.Perform regular maintenance and cleaning of the instrument.
High CVs Inconsistent washing.Ensure all wells are washed thoroughly and equally. Use an automated plate washer if available.
Pipetting errors.Calibrate pipettes. Use fresh tips for each sample and reagent.
No or Weak Signal Degraded reagents.Check expiration dates. Store reagents at the recommended temperature.
Incorrect sample dilution.Optimize sample dilution to be within the assay's dynamic range.
High Background Insufficient washing.Increase the number of wash steps.
Cross-reactivity of antibodies.Use a well-validated kit. Confirm unexpected results with a singleplex ELISA.
ELISA (Enzyme-Linked Immunosorbent Assay) Protocol
  • Coating:

    • Dilute the capture antibody in coating buffer.

    • Add the diluted capture antibody to each well of a 96-well plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times.

    • Add samples and standards to the appropriate wells and incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate three times.

    • Add the detection antibody to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate three times.

    • Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugate) and incubate for 1 hour at room temperature.

  • Development:

    • Wash the plate five times.

    • Add the substrate solution (e.g., TMB) and incubate in the dark until color develops.

    • Add stop solution to each well.

  • Reading:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Troubleshooting Guide: ELISA

ProblemPotential CauseSolution
Poor Standard Curve Pipetting errors in serial dilutions.Ensure thorough mixing between dilutions. Use calibrated pipettes.
Degraded standard.Reconstitute a fresh vial of standard.
Weak or No Signal Inactive enzyme or substrate.Check expiration dates. Prepare substrate solution fresh.
Insufficient incubation times.Follow the recommended incubation times in the protocol.
High Background Insufficient washing.Increase the number and vigor of wash steps.
Non-specific antibody binding.Optimize the blocking buffer and incubation times.
High concentration of detection antibody.Titrate the detection antibody to the optimal concentration.
Intracellular Cytokine Staining (ICS) by Flow Cytometry Protocol
  • Cell Stimulation:

    • Stimulate cells with the appropriate activators (e.g., PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

  • Surface Staining:

    • Wash the cells and stain with antibodies against surface markers of interest.

  • Fixation and Permeabilization:

    • Wash the cells and then fix them using a fixation buffer.

    • Wash the cells and then permeabilize them using a permeabilization buffer.

  • Intracellular Staining:

    • Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells and incubate in the dark.

  • Acquisition:

    • Wash the cells and resuspend them in flow cytometry staining buffer.

    • Acquire data on a flow cytometer.

Troubleshooting Guide: Intracellular Cytokine Staining

ProblemPotential CauseSolution
Weak or No Signal Inefficient cell stimulation.Optimize the concentration of stimulants and the duration of stimulation.
Ineffective protein transport inhibitor.Ensure the correct protein transport inhibitor is used for the specific cytokine of interest.
Poor permeabilization.Use a high-quality, validated fixation/permeabilization kit.
High Background Non-specific antibody binding.Include an isotype control to assess non-specific binding. Titrate the antibody to the optimal concentration.
Inadequate washing.Increase the number of wash steps.
Poor Cell Viability Harsh fixation/permeabilization.Optimize the fixation and permeabilization protocol. Use a viability dye to exclude dead cells from the analysis.

Visualizations

This compound Signaling Pathway

HEI3090_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects ATP ATP P2RX7 P2RX7 Receptor ATP->P2RX7 This compound This compound This compound->P2RX7 Positive Modulation Ca_influx Ca²⁺ Influx P2RX7->Ca_influx K_efflux K⁺ Efflux P2RX7->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 IL18 Mature IL-18 NLRP3->IL18 Cleavage Pro_IL18 Pro-IL-18 Pro_IL18->IL18 Secretion Secretion IL18->Secretion NK_CD4 NK and CD4+ T Cells Secretion->NK_CD4 IL-18 binds to receptor IFNg IFN-γ Production NK_CD4->IFNg

Caption: Signaling pathway of this compound action.

Experimental Workflow for Cytokine Analysis

Experimental_Workflow cluster_treatment Treatment cluster_sampling Sample Collection cluster_analysis Cytokine Analysis cluster_data Data Interpretation Treatment Administer this compound (In Vitro or In Vivo) Sampling Collect Samples (e.g., Serum, Supernatant, Cells) Treatment->Sampling Multiplex Multiplex Assay (e.g., Luminex) Sampling->Multiplex ELISA ELISA Sampling->ELISA ICS Intracellular Staining (Flow Cytometry) Sampling->ICS qPCR qPCR for Cytokine Gene Expression Sampling->qPCR Data Analyze Cytokine Profile Multiplex->Data ELISA->Data ICS->Data qPCR->Data

Caption: General workflow for cytokine profile analysis.

Troubleshooting Logic Diagram

Caption: A logical approach to troubleshooting unexpected results.

References

Technical Support Center: Improving the Delivery of HEI3090 to the Tumor Site

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective delivery of HEI3090 to the tumor site in preclinical experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small-molecule positive allosteric modulator of the purinergic P2X7 receptor (P2RX7). It enhances the receptor's response to extracellular ATP, which is often found in high concentrations within the tumor microenvironment. This activation, particularly in dendritic cells, stimulates the NLRP3 inflammasome, leading to the production and release of IL-18. IL-18 then promotes the production of interferon-gamma (IFN-γ) by Natural Killer (NK) cells and CD4+ T cells, thereby augmenting the anti-tumor immune response.[1]

Q2: What are the known physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for its effective formulation and delivery.

PropertyValueImplication for In Vivo Delivery
Molecular Formula C18H15Cl3N4O3-
Molecular Weight 441.70 g/mol Relatively small size may facilitate tissue distribution.
Appearance White to off-white solid powderStandard for small molecule compounds.
In Vitro Solubility ~50 mg/mL in DMSOHigh solubility in DMSO allows for concentrated stock solutions.
In Vivo Formulation ≥ 2.5 mg/mL in 10% DMSO + 90% Corn OilIndicates poor aqueous solubility, requiring a co-solvent formulation for in vivo use.

Q3: What is the recommended formulation and administration route for in vivo mouse studies?

Based on preclinical studies, a common and effective method for administering this compound to mice is via intraperitoneal (i.p.) injection. The recommended formulation involves dissolving this compound in a vehicle of 10% Dimethyl Sulfoxide (DMSO) in Phosphate-Buffered Saline (PBS) or 10% DMSO in corn oil.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparation and administration of this compound, as well as in the analysis of its delivery and efficacy.

Formulation and Administration Issues

Q4: I am observing precipitation when preparing the this compound formulation for injection. What should I do?

  • Possible Cause: The aqueous component (PBS or saline) is being added too quickly to the DMSO stock, causing the hydrophobic compound to crash out of solution. Another possibility is that the final DMSO concentration is too low to maintain solubility.

  • Solution:

    • Ensure your this compound is fully dissolved in 100% DMSO first to create a concentrated stock solution.

    • When preparing the final injection solution, add the PBS or saline to the DMSO stock very slowly, drop-wise, while continuously vortexing or mixing.

    • If precipitation persists, consider preparing a fresh, less concentrated stock solution. Ensure the final DMSO concentration in your injection volume does not fall below what is necessary to maintain solubility. For chronic studies, it is advisable to keep the final DMSO concentration at 5% or lower if possible, to minimize potential toxicity.[2]

Q5: My animals are showing signs of distress or irritation after i.p. injection. What could be the cause?

  • Possible Cause: High concentrations of DMSO can cause pain, inflammation, and distress in animals.[2][3] Pure or high-concentration DMSO can also generate heat upon contact with bodily fluids.[4]

  • Solution:

    • Reduce DMSO Concentration: Aim for the lowest possible concentration of DMSO that maintains this compound solubility. Diluting the DMSO stock with a larger volume of a non-toxic vehicle like saline or corn oil is recommended. A final concentration of 10% DMSO is reported in some studies, but lower concentrations (e.g., 5%) are generally better tolerated for repeated injections.[2]

    • Ensure Proper Injection Technique: Ensure the injection is truly intraperitoneal and not subcutaneous or into an organ, which can increase irritation.

    • Monitor Animals Closely: Observe animals for any adverse reactions post-injection. If distress persists, reconsider the formulation and consult with your institution's animal care and use committee.

Efficacy and Data Interpretation Issues

Q6: I am not observing the expected anti-tumor effect in my in vivo model. What are some potential reasons related to delivery?

  • Possible Cause 1: Inadequate Drug Exposure at the Tumor Site: This could be due to poor bioavailability from the i.p. injection, rapid metabolism, or insufficient dosing.

    • Troubleshooting:

      • Verify Formulation: Ensure the formulation was prepared correctly and that the compound was fully dissolved.

      • Pharmacokinetic Analysis: If possible, perform a pilot pharmacokinetic study to measure the concentration of this compound in plasma and tumor tissue over time. This will help determine if therapeutic concentrations are being reached and maintained.

      • Dose Escalation: Consider a dose-escalation study to see if a higher dose improves efficacy, while carefully monitoring for toxicity.

  • Possible Cause 2: Tumor Microenvironment is Not Conducive to this compound Action: The mechanism of this compound relies on the presence of ATP and P2RX7-expressing immune cells in the tumor microenvironment.

    • Troubleshooting:

      • Characterize the Tumor Microenvironment: Before and after treatment, analyze the tumor for the presence of dendritic cells, NK cells, and CD4+ T cells using techniques like flow cytometry or immunohistochemistry.

      • Measure ATP Levels: Assess the concentration of extracellular ATP in the tumor microenvironment if feasible.

      • Combination Therapy: this compound has shown synergistic effects when combined with anti-PD-1 therapy.[3] If you are using a monotherapy approach, consider a combination study.

Q7: How can I confirm that this compound is reaching the tumor and activating the target pathway?

  • Solution:

    • Direct Quantification: Use techniques like liquid chromatography-mass spectrometry (LC-MS/MS) on homogenized tumor tissue to quantify the concentration of this compound.[5]

    • Pharmacodynamic Biomarkers: Measure the downstream effects of this compound in the tumor. This can include:

      • Increased IL-18 and IFN-γ: Measure the levels of these cytokines in the tumor microenvironment using ELISA, multiplex assays, or intracellular flow cytometry.

      • Immune Cell Infiltration and Activation: Use flow cytometry or immunohistochemistry to look for an increase in activated (e.g., CD69+, Granzyme B+) NK cells and CD4+ T cells within the tumor.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Syngeneic Mouse Tumor Model
  • Preparation of this compound Formulation:

    • Prepare a stock solution of this compound in 100% sterile DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved; brief sonication may be necessary.

    • On the day of injection, dilute the stock solution with sterile corn oil to the final desired concentration (e.g., for a 1.5 mg/kg dose in a 20g mouse receiving a 100 µL injection, the final concentration would be 0.3 mg/mL). To achieve a 10% DMSO final concentration, for every 10 µL of DMSO stock, add 90 µL of corn oil. Add the corn oil slowly while vortexing.

    • The final formulation should be a clear solution.

  • Animal Dosing:

    • Administer the this compound formulation to mice via intraperitoneal (i.p.) injection.

    • The typical dosage used in preclinical studies is 1.5 mg/kg to 3.0 mg/kg, administered daily.

    • A control group should receive the vehicle (e.g., 10% DMSO in corn oil) on the same schedule.

  • Monitoring:

    • Monitor tumor growth using caliper measurements.

    • Observe the animals daily for any signs of toxicity or distress.

Protocol 2: Analysis of the Tumor Microenvironment Post-HEI3090 Treatment
  • Tumor Collection:

    • At the desired time point, euthanize the mice and surgically excise the tumors.

  • Flow Cytometry Analysis:

    • Mechanically and enzymatically digest the tumor tissue to create a single-cell suspension.

    • Stain the cells with a panel of fluorescently-labeled antibodies to identify and quantify immune cell populations (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11c for dendritic cells).

    • Include markers of activation (e.g., CD69, ICOS) and effector function (e.g., IFN-γ, Granzyme B) through intracellular staining.

  • Cytokine Analysis:

    • Homogenize a portion of the tumor tissue in a suitable lysis buffer.

    • Use ELISA or a multiplex cytokine array to measure the concentrations of IL-18 and IFN-γ in the tumor lysate.

Visualizations

HEI3090_Signaling_Pathway This compound Signaling Pathway cluster_TME Tumor Microenvironment (TME) cluster_DC Dendritic Cell cluster_Immune_Cells NK & CD4+ T Cells High eATP High eATP P2RX7 P2RX7 High eATP->P2RX7 binds NLRP3 NLRP3 P2RX7->NLRP3 activates IL-18 IL-18 NLRP3->IL-18 produces NK_CD4 NK & CD4+ T Cells IL-18->NK_CD4 stimulates IFN-gamma IFN-gamma NK_CD4->IFN-gamma produces Anti-tumor Immunity Anti-tumor Immunity IFN-gamma->Anti-tumor Immunity This compound This compound This compound->P2RX7 potentiates

Caption: Signaling pathway of this compound in the tumor microenvironment.

Experimental_Workflow Experimental Workflow for this compound In Vivo Study Tumor Implantation Tumor Implantation Treatment Daily i.p. Injection (this compound or Vehicle) Tumor Implantation->Treatment Monitoring Tumor Measurement & Animal Health Treatment->Monitoring Endpoint Tumor Excision Monitoring->Endpoint Analysis Flow Cytometry Cytokine Analysis (LC-MS/MS) Endpoint->Analysis

Caption: A typical experimental workflow for evaluating this compound in vivo.

Troubleshooting_Flow Troubleshooting Low Efficacy Start Low/No Anti-Tumor Efficacy Check_Formulation Was the formulation clear and prepared correctly? Start->Check_Formulation Check_PK Is there adequate tumor exposure? Check_Formulation->Check_PK Yes Remake_Formulation Remake formulation carefully Check_Formulation->Remake_Formulation No Check_TME Is the TME permissive? (e.g., presence of DCs, ATP) Check_PK->Check_TME Yes Perform_PK Perform PK/PD studies Check_PK->Perform_PK No/Unknown Analyze_TME Characterize TME pre-treatment Check_TME->Analyze_TME No/Unknown Consider_Combo Consider combination therapy (e.g., with anti-PD-1) Check_TME->Consider_Combo Yes

References

Validation & Comparative

Unveiling the Potency of HEI3090: A Comparative Guide to P2X7 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of HEI3090 with other P2X7 receptor (P2RX7) agonists, offering researchers, scientists, and drug development professionals a detailed overview of their respective efficacies. The data presented herein is supported by established experimental protocols, facilitating a clear understanding of the distinct mechanisms and therapeutic potential of these compounds.

Executive Summary

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and immunological processes. Its activation triggers a cascade of downstream signaling events, making it a promising therapeutic target. This guide focuses on this compound, a novel positive allosteric modulator (PAM) of P2RX7, and compares its efficacy with conventional agonists such as adenosine (B11128) triphosphate (ATP) and its potent analog, 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP).

Unlike direct agonists, this compound enhances the receptor's sensitivity to its natural ligand, ATP. This unique mechanism of action leads to a distinct pharmacological profile, notably a preferential induction of Interleukin-18 (IL-18) secretion over the more broadly pro-inflammatory Interleukin-1β (IL-1β), a common outcome of P2RX7 activation by canonical agonists. This targeted immunomodulatory effect positions this compound as a promising candidate for therapeutic interventions where a nuanced immune response is desirable.

Data Presentation: Quantitative Comparison of P2RX7 Agonists

The following tables summarize the key quantitative data comparing the efficacy of this compound, ATP, and BzATP in activating the P2X7 receptor.

Table 1: Potency of P2RX7 Agonists (EC50 values)

AgonistHuman P2RX7Rat P2RX7Mouse P2RX7
ATP ~100 - 1000 µM~123 µM~936 µM
BzATP ~7 µM~3.6 µM~285 µM

Note: EC50 values represent the concentration of an agonist that gives half-maximal response. Lower values indicate higher potency.

Table 2: Efficacy of this compound as a Positive Allosteric Modulator

ParameterConditionResult
Ca2+ Influx 333 µM ATP + 250 nM this compoundSignificant enhancement of Ca2+ influx compared to ATP alone[1]
Pore Formation (TO-PRO-3 Uptake) ATP + 25 nM this compound2.5-fold increase in large pore formation compared to ATP alone[1]
IL-18 Secretion In vivo (mouse model)Statistically significant increase in serum IL-18 levels[2]
IL-1β Secretion In vivo (mouse model)No significant change in serum IL-1β levels[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.

P2RX7_Signaling_Pathway cluster_agonists P2RX7 Ligands cluster_downstream Downstream Effects ATP ATP P2RX7 P2X7 Receptor ATP->P2RX7 Binds to orthosteric site BzATP BzATP BzATP->P2RX7 Binds to orthosteric site This compound This compound (PAM) This compound->P2RX7 Binds to allosteric site Ca_influx Ca²⁺ Influx P2RX7->Ca_influx K_efflux K⁺ Efflux P2RX7->K_efflux Pore_formation Pore Formation P2RX7->Pore_formation NLRP3 NLRP3 Inflammasome K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b IL18 IL-18 Release Caspase1->IL18

P2RX7 Signaling Pathway

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement Cell_culture Cell Culture (P2RX7-expressing cells) Dye_loading Dye Loading (e.g., Fluo-4 AM for Ca²⁺, YO-PRO-1 for pore formation) Cell_culture->Dye_loading Agonist_addition Agonist Addition (ATP, BzATP, or ATP + this compound) Dye_loading->Agonist_addition Fluorescence_reading Fluorescence Reading (Plate Reader/Microscope) Agonist_addition->Fluorescence_reading Data_analysis Data Analysis (EC50/IC50 calculation) Fluorescence_reading->Data_analysis

General Experimental Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

P2X7 Receptor-Mediated Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration following P2RX7 activation.

Materials:

  • HEK293 cells stably expressing P2RX7

  • Fluo-4 AM (calcium indicator dye)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • P2RX7 agonists (ATP, BzATP)

  • This compound

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HEK293-P2RX7 cells into 96-well plates and culture overnight.

  • Dye Loading: Wash cells with HBS and incubate with Fluo-4 AM and Pluronic F-127 in HBS for 45-60 minutes at 37°C.

  • Washing: Wash cells twice with HBS to remove extracellular dye.

  • Agonist Preparation: Prepare serial dilutions of agonists (ATP, BzATP) and this compound in HBS. For this compound co-treatment, prepare solutions containing a fixed concentration of ATP with varying concentrations of this compound.

  • Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence, then inject the agonist solutions. Continue recording to measure the peak fluorescence intensity.

  • Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Plot the response against agonist concentration to determine EC50 values.

P2X7 Receptor-Mediated Pore Formation (Dye Uptake) Assay

This assay quantifies the formation of the large pore associated with sustained P2RX7 activation, which allows the entry of fluorescent dyes like YO-PRO-1 or TO-PRO-3.

Materials:

  • Cells expressing P2RX7

  • YO-PRO-1 or TO-PRO-3 iodide

  • P2RX7 agonists (ATP, BzATP)

  • This compound

  • Assay buffer (e.g., PBS)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding: Seed cells into 96-well plates and culture overnight.

  • Assay Cocktail Preparation: Prepare a solution containing the fluorescent dye and the P2RX7 agonist (with or without this compound) in the assay buffer.

  • Treatment and Measurement: Add the assay cocktail to the cells. Immediately measure the fluorescence intensity over time using a plate reader or capture images using a fluorescence microscope.

  • Data Analysis: The rate of increase in fluorescence corresponds to the rate of dye uptake and pore formation.

Cytokine Release Assay (ELISA)

This protocol quantifies the release of IL-1β and IL-18 from immune cells following P2RX7 activation.

Materials:

  • Primary immune cells (e.g., macrophages or dendritic cells)

  • LPS (for priming, to induce pro-IL-1β and pro-IL-18 expression)

  • P2RX7 agonists (ATP, BzATP)

  • This compound

  • Human or mouse IL-1β and IL-18 ELISA kits

  • 96-well plates for cell culture

  • Microplate reader for absorbance measurement

Procedure:

  • Cell Priming: Plate immune cells and prime with LPS for 2-4 hours to induce the expression of pro-cytokines.

  • Agonist Treatment: Wash the cells to remove LPS and add fresh media containing the P2RX7 agonists (with or without this compound).

  • Incubation: Incubate the cells for a specified period (e.g., 30-60 minutes) to allow for cytokine processing and release.

  • Sample Collection: Centrifuge the plates and collect the cell culture supernatants.

  • ELISA: Perform the IL-1β and IL-18 ELISAs on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of each cytokine from the standard curve and compare the levels across different treatment groups.

Conclusion

This compound presents a novel approach to modulating P2X7 receptor activity. Its nature as a positive allosteric modulator allows for a more controlled and potentially safer activation of the receptor, as its effect is dependent on the presence of the endogenous ligand, ATP. The preferential stimulation of IL-18 release, a cytokine with important anti-tumor and anti-fibrotic properties, while avoiding a significant increase in the broadly inflammatory IL-1β, highlights its potential for targeted therapeutic applications. This comparative guide provides the foundational data and methodologies for researchers to further explore the promising therapeutic avenues of this compound and other P2X7 modulators.

References

HEI3090: A Novel P2RX7 Activator as a Potent Immunotherapy Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Traditional and Modern Adjuvants

In the landscape of immunotherapy, the choice of adjuvant is critical in shaping the magnitude and quality of the desired immune response. This guide provides a comparative overview of HEI3090, a novel small-molecule activator of the purinergic P2RX7 receptor, against established and emerging immunotherapy adjuvants. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of mechanisms of action, supporting experimental data, and methodologies to aid in the informed selection of adjuvants for preclinical and clinical development.

Introduction to this compound

This compound is a chemical positive modulator of the P2RX7 receptor.[1][2][3] Its mechanism of action centers on enhancing the activity of the P2RX7 receptor, an ATP-gated ion channel expressed on various immune cells, including dendritic cells (DCs).[1][2][3][4] Activation of P2RX7 by this compound in the presence of ATP triggers a signaling cascade that results in the production of pro-inflammatory cytokines, most notably Interleukin-18 (IL-18).[1][2][3][5] This, in turn, stimulates Natural Killer (NK) cells and CD4+ T cells to produce Interferon-gamma (IFN-γ), a key cytokine in cell-mediated immunity.[1][2][3][5] This unique mechanism of action positions this compound as a promising adjuvant for therapies requiring a robust Th1-biased and cytotoxic T-lymphocyte (CTL) response, particularly in the context of cancer immunotherapy.

Comparative Analysis of Immunotherapy Adjuvants

The following sections compare this compound with other widely used or investigated immunotherapy adjuvants, including aluminum salts (Alum), Toll-like receptor (TLR) agonists, and Stimulator of Interferon Genes (STING) agonists.

Mechanism of Action
Adjuvant ClassPrimary Cellular Target(s)Key Signaling Pathway(s)Predominant Immune Response
This compound Dendritic Cells, MacrophagesP2RX7 activation, NLRP3 inflammasome, IL-18 productionTh1-biased, CTL response
Aluminum Salts (Alum) Antigen Presenting Cells (APCs)NLRP3 inflammasome, Depot formationTh2-biased, strong humoral immunity[6][7][8][9]
TLR Agonists (e.g., CpG, MPLA) Dendritic Cells, Macrophages, B cellsMyD88-dependent and/or TRIF-dependent pathwaysTh1-biased (TLR9, TLR4) or mixed Th1/Th2[10][11][12][13]
STING Agonists (e.g., cGAMP) Dendritic Cells, MacrophagesSTING-TBK1-IRF3 pathwayStrong Type I IFN response, CTL activation[14][15][16][17]
Signaling Pathway Diagrams

Below are simplified diagrams illustrating the core signaling pathways activated by each adjuvant class.

HEI3090_Pathway cluster_cell Antigen Presenting Cell cluster_tcell NK Cell / T Cell ATP ATP P2RX7 P2RX7 Receptor ATP->P2RX7 This compound This compound This compound->P2RX7 NLRP3 NLRP3 Inflammasome P2RX7->NLRP3 activates Pro_IL18 Pro-IL-18 NLRP3->Pro_IL18 cleaves IL18 IL-18 Pro_IL18->IL18 IFNg IFN-γ IL18->IFNg stimulates production Alum_Pathway cluster_extracellular Extracellular cluster_cell Antigen Presenting Cell cluster_tcell T Helper Cell Alum_Ag Alum-Antigen Depot Phagocytosis Phagocytosis Alum_Ag->Phagocytosis NLRP3 NLRP3 Inflammasome Phagocytosis->NLRP3 activates IL1b IL-1β NLRP3->IL1b Th2 Th2 Differentiation IL1b->Th2 TLR_Pathway cluster_cell Antigen Presenting Cell cluster_tcell T Helper Cell TLR_agonist TLR Agonist TLR TLR (e.g., TLR9) TLR_agonist->TLR MyD88 MyD88 TLR->MyD88 NFkB NF-κB MyD88->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-12) NFkB->Pro_inflammatory_Cytokines Th1 Th1 Differentiation Pro_inflammatory_Cytokines->Th1 STING_Pathway cluster_cell Antigen Presenting Cell cluster_tcell CD8+ T Cell STING_agonist STING Agonist STING STING STING_agonist->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I IFN (IFN-α/β) IRF3->Type_I_IFN CTL CTL Activation Type_I_IFN->CTL Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Tumor Cell Implantation B Tumor Growth (e.g., 10-15 mm²) A->B C Randomization into Treatment Groups B->C D Adjuvant +/- Antigen Administration (e.g., daily) C->D E Tumor Size Measurement (e.g., every 2-3 days) D->E F Endpoint Analysis: Tumor Weight, Survival D->F E->D repeated G Immunological Analysis: Spleen/Tumor Infiltrating Lymphocytes (Flow Cytometry), Serum Cytokines (ELISA) F->G

References

Validating the Role of IL-18 in HEI3090's Anti-Tumor Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of HEI3090, a novel small-molecule positive allosteric modulator of the P2RX7 receptor, and validates the critical role of Interleukin-18 (IL-18) in its anti-tumor efficacy. Through a detailed comparison with alternative immunotherapeutic strategies and supporting experimental data, this document serves as a resource for researchers and drug development professionals in the field of oncology.

Abstract

This compound is a chemical positive modulator of the purinergic P2RX7 receptor that has demonstrated significant anti-tumor effects, particularly in non-small cell lung cancer (NSCLC) models.[1][2][3] Its mechanism of action is intrinsically linked to the stimulation of IL-18 production by dendritic cells (DCs), which in turn activates a robust anti-tumor immune response mediated by Natural Killer (NK) and CD4+ T cells.[1][2][3] This guide presents the experimental evidence supporting the IL-18-dependent anti-tumor activity of this compound and compares its performance with other immunotherapeutic agents.

This compound: Mechanism of Action

This compound acts as a positive allosteric modulator of the P2RX7 receptor, a key player in the tumor microenvironment (TME) that is activated by extracellular ATP (eATP).[1][2] The high concentration of eATP within the TME provides a targeted environment for this compound to enhance P2RX7 signaling specifically in this location.[1] This targeted activation initiates a downstream signaling cascade that is central to its anti-tumor effects.

The binding of this compound to P2RX7 on dendritic cells, in the presence of eATP, triggers the activation of the NLRP3 inflammasome.[1][4] This leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-IL-18 into its mature, biologically active form.[1] The secreted IL-18 then stimulates NK and CD4+ T cells to produce interferon-gamma (IFN-γ), a critical cytokine for increasing tumor immunogenicity.[1][2][3]

HEI3090_Signaling_Pathway This compound This compound P2RX7 P2RX7 Receptor (on Dendritic Cell) This compound->P2RX7 potentiates eATP eATP (in TME) eATP->P2RX7 activates NLRP3 NLRP3 Inflammasome Activation P2RX7->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL18 Mature IL-18 (Secreted) Caspase1->IL18 cleaves pro-IL-18 proIL18 pro-IL-18 NK_CD4 NK and CD4+ T Cells IL18->NK_CD4 stimulates IFNy IFN-γ Production NK_CD4->IFNy Tumor Tumor Cell IFNy->Tumor increases immunogenicity Immunity Anti-Tumor Immunity Tumor->Immunity leads to

Figure 1: this compound Signaling Pathway

Experimental Validation of IL-18's Role

The indispensable role of IL-18 in this compound's anti-tumor activity has been validated through a series of key experiments.

In Vivo Efficacy in Syngeneic Mouse Models

In preclinical studies using Lewis Lung Carcinoma (LLC) and B16-F10 melanoma syngeneic mouse models, this compound treatment significantly reduced tumor growth and weight.[1]

Table 1: In Vivo Efficacy of this compound Monotherapy

ModelTreatmentTumor Growth InhibitionReference
LLCThis compound (1.5 mg/kg, daily)>4-fold decrease in tumor weight[1]
B16-F10This compound (3 mg/kg, daily)Significant tumor growth inhibition and increased median survival by 2-fold[1]
IL-18 Neutralization and Knockout Studies

To directly assess the dependency on IL-18, experiments were conducted using neutralizing antibodies against IL-18 and in IL-18 deficient (il-18-/-) mice. The anti-tumor effect of this compound was completely abrogated in the presence of an IL-18 neutralizing antibody and in il-18-/- mice, confirming that IL-18 is essential for its therapeutic activity.[1] In contrast, neutralization of IL-1β, another cytokine that can be activated by the NLRP3 inflammasome, did not impact this compound's efficacy.[1]

Table 2: Validation of IL-18 Dependence

ExperimentObservationConclusionReference
This compound + IL-18 neutralizing antibody in LLC modelAnti-tumor effect of this compound was suppressed.IL-18 is required for this compound's anti-tumor activity.[1]
This compound in il-18-/- mice with LLC tumorsThis compound had no impact on tumor growth.IL-18 is essential for the therapeutic effect of this compound.[1]
This compound + IL-1β neutralizing antibody in LLC modelAnti-tumor activity of this compound was not affected.The anti-tumor effect of this compound is specific to the IL-18 pathway and not IL-1β.[1]
Combination Therapy with Anti-PD-1

This compound's ability to enhance the efficacy of immune checkpoint inhibitors has also been demonstrated. In the LLC tumor model, combination therapy of this compound with an anti-PD-1 antibody resulted in complete tumor regression in 80% of mice.[1][2][3] This was a significant improvement compared to anti-PD-1 monotherapy, where only 1 out of 16 mice showed tumor regression.[1] Furthermore, the cured mice developed a long-lasting anti-tumor memory response, as they were protected from tumor rechallenge.[1][3]

Table 3: Efficacy of this compound in Combination with Anti-PD-1

ModelTreatmentOutcomeReference
LLCThis compound + αPD-180% (13 out of 16) of mice were tumor-free.[1]
LLCαPD-1 alone6.25% (1 out of 16) of mice showed tumor regression.[1]
LSL-KrasG12DThis compound + αPD-160% reduction in tumor burden compared to αPD-1 alone.[1]

Comparison with Other P2RX7 Modulators

While direct comparative studies between this compound and other P2RX7 modulators are limited in the public domain, the unique characteristic of this compound is its function as a positive allosteric modulator. This allows it to selectively enhance the P2RX7 signaling in the high eATP tumor microenvironment, potentially minimizing off-target effects compared to direct agonists. Other P2RX7 modulators have been investigated in cancer, with both agonists and antagonists showing context-dependent anti-tumor effects.

Table 4: Comparison of P2RX7 Modulator Strategies in Oncology

Modulator TypeProposed Mechanism of ActionExamples (Preclinical/Clinical)Potential AdvantagesPotential Disadvantages
Positive Allosteric Modulator (e.g., this compound) Enhances endogenous ATP-mediated P2RX7 activation in the TME, leading to IL-18-dependent anti-tumor immunity.This compoundTME-selective activation, potentially lower systemic toxicity.Dependent on sufficient eATP levels in the TME.
Direct Agonist Directly activates P2RX7, inducing immunogenic cell death and pro-inflammatory cytokine release.BzATP (preclinical)Potent and direct activation of the receptor.Potential for systemic toxicity due to non-specific activation.
Antagonist Blocks P2RX7 signaling, which can inhibit tumor growth and metastasis in certain cancers where P2RX7 promotes proliferation.A-438079, AZD9056 (preclinical/clinical for other indications)May be effective in tumors where P2RX7 has a pro-tumoral role.May suppress beneficial anti-tumor immune responses mediated by P2RX7.

Experimental Protocols

In Vivo Tumor Models

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_monitoring Monitoring & Analysis CellCulture Tumor Cell Culture (LLC or B16-F10) Implantation Subcutaneous Implantation (C57BL/6 mice) CellCulture->Implantation HEI3090_Treat This compound Administration (i.p. daily) Implantation->HEI3090_Treat Combo_Treat Anti-PD-1 Administration (i.p. on specific days) Implantation->Combo_Treat Control_Treat Vehicle Control Implantation->Control_Treat Tumor_Measure Tumor Volume Measurement HEI3090_Treat->Tumor_Measure Combo_Treat->Tumor_Measure Control_Treat->Tumor_Measure Survival Survival Monitoring Tumor_Measure->Survival Tissue_Harvest Tumor & Spleen Harvest Survival->Tissue_Harvest Analysis Flow Cytometry, ELISA, Immunohistochemistry Tissue_Harvest->Analysis

Figure 2: In Vivo Tumor Model Workflow

Cell Lines and Mice: Lewis Lung Carcinoma (LLC) and B16-F10 melanoma cell lines are cultured under standard conditions. Syngeneic C57BL/6 mice are used for tumor implantation.

Tumor Implantation: 1 x 106 tumor cells are injected subcutaneously into the flank of the mice.

Treatment Regimen:

  • This compound Monotherapy: Daily intraperitoneal (i.p.) injection of this compound (1.5 mg/kg or 3 mg/kg) or vehicle control.

  • Combination Therapy: Daily i.p. injection of this compound and i.p. administration of anti-PD-1 antibody (e.g., 200 µg per mouse) on specified days (e.g., days 4, 7, 10, 13, and 16).

Monitoring and Endpoints:

  • Tumor size is measured regularly with calipers.

  • Survival is monitored daily.

  • At the end of the experiment, tumors and spleens are harvested for further analysis.

IL-18 ELISA

Sample Preparation:

  • Serum: Blood is collected and allowed to clot, followed by centrifugation to separate the serum.

  • Tissue Homogenates: Tumors are homogenized in lysis buffer containing protease inhibitors, followed by centrifugation to clear the lysate.

ELISA Procedure:

  • A 96-well plate is coated with a capture antibody specific for mouse IL-18.

  • Standards and samples are added to the wells and incubated.

  • A biotinylated detection antibody is added, followed by incubation.

  • Streptavidin-HRP is added, and the plate is incubated.

  • A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.

  • The absorbance is read at 450 nm, and the concentration of IL-18 is determined by comparison to the standard curve.

Flow Cytometry for Immune Cell Infiltration

Tissue Processing:

  • Tumors are mechanically dissociated and enzymatically digested to obtain a single-cell suspension.

  • Red blood cells are lysed.

Staining:

  • Cells are stained with a viability dye to exclude dead cells.

  • Fc receptors are blocked to prevent non-specific antibody binding.

  • Cells are stained with a cocktail of fluorescently-labeled antibodies against surface markers for different immune cell populations (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11c, Gr-1).

  • For intracellular staining (e.g., FoxP3 for regulatory T cells), cells are fixed and permeabilized before adding the intracellular antibody.

Data Acquisition and Analysis:

  • Stained cells are acquired on a flow cytometer.

  • Data is analyzed using appropriate software to quantify the different immune cell populations within the tumor microenvironment.

Conclusion

References

Comparative Guide to the Cross-reactivity of HEI3090 with P2RX7 Receptors from Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the cross-reactivity of HEI3090, a positive allosteric modulator of the P2X7 receptor (P2RX7), with P2RX7 from different species. The information is intended to assist researchers in designing experiments and interpreting data related to this compound.

Introduction to this compound

This compound is a novel small molecule that acts as a positive allosteric modulator (PAM) of the P2RX7 receptor.[1][2] Unlike direct agonists, this compound enhances the receptor's response to its endogenous ligand, adenosine (B11128) triphosphate (ATP), rather than activating it directly.[1] This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of P2RX7, particularly in contexts of inflammation and cancer immunology where it has shown promise in preclinical mouse models.[3][4][5]

Cross-Reactivity of this compound with P2RX7 Receptors

A critical aspect for the translational development of any pharmacological tool is its cross-reactivity across different species. This information is vital for validating preclinical findings and predicting clinical efficacy.

Murine P2RX7 Receptor

The activity of this compound has been primarily characterized on the mouse P2RX7 receptor. Specifically, studies have utilized human embryonic kidney (HEK293T) cells engineered to express the P2RX7 receptor from the C57Bl/6 mouse strain.[1][3] In this system, this compound has been shown to potentiate ATP-induced calcium influx and plasma membrane pore formation, two hallmark functions of P2RX7 activation.[3]

Human and Rat P2RX7 Receptors

As of the latest available scientific literature, there is a notable absence of published data on the activity of this compound on human or rat P2RX7 receptors. While the P2RX7 receptor is known to have species-specific pharmacological differences, direct comparative studies investigating the potency and efficacy of this compound on human and rat orthologs have not been reported. This lack of data represents a significant knowledge gap and underscores the need for further research to determine the translational potential of this compound.

Quantitative Data for this compound on Murine P2RX7

The following table summarizes the available quantitative data for this compound's activity on the mouse P2RX7 receptor expressed in HEK293T cells.

ParameterSpeciesCell LineAssay TypeAgonistThis compound Concentration for Maximal EffectReference
Potentiation of Ca2+ influxMouse (C57Bl/6)HEK293T-mP2RX7Calcium Imaging333 µM ATP250 nM[3]
Potentiation of dye uptakeMouse (C57Bl/6)HEK293T-mP2RX7TO-PRO-3 UptakeATP25 nM[3]

Experimental Protocols

To facilitate further research into the cross-reactivity of this compound, detailed protocols for key experiments are provided below. These methods are standard in the field for characterizing P2RX7 receptor modulators.[6][7][8]

Calcium Influx Assay

This assay measures the ability of a compound to modulate P2RX7-mediated intracellular calcium elevation.

Materials:

  • HEK293 cells stably expressing human, rat, or mouse P2RX7

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • ATP solution

  • This compound

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the P2RX7-expressing HEK293 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer) for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

  • Compound Incubation: Add assay buffer containing various concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at 37°C.

  • Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading for a few seconds.

  • Agonist Stimulation: Use the plate reader's injector to add a submaximal concentration of ATP to each well while continuously recording the fluorescence signal for several minutes.

  • Data Analysis: The change in fluorescence intensity (peak minus baseline) is calculated. Dose-response curves for this compound are generated to determine its EC50 for potentiation.

Dye Uptake Assay (Pore Formation)

This assay assesses the formation of the large-conductance pore characteristic of P2RX7 activation.

Materials:

  • HEK293 cells stably expressing human, rat, or mouse P2RX7

  • Culture medium

  • Assay buffer

  • Fluorescent dyes such as YO-PRO-1, TO-PRO-3, or ethidium (B1194527) bromide

  • ATP solution

  • This compound

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Seed cells as described for the calcium influx assay.

  • Compound and Dye Incubation: On the day of the experiment, replace the culture medium with assay buffer containing the fluorescent dye (e.g., 5 µM YO-PRO-1) and the desired concentrations of this compound or vehicle.

  • Agonist Stimulation: After a brief incubation (5-10 minutes), add ATP to the wells to stimulate the receptor.

  • Measurement: Immediately begin measuring the fluorescence intensity over time using a microplate reader. The uptake of the dye into the cells results in an increase in fluorescence.

  • Data Analysis: The rate of dye uptake (slope of the initial linear phase of the fluorescence curve) is determined. Dose-response curves for this compound are plotted to calculate its EC50 for enhancing pore formation.

Mandatory Visualizations

P2RX7 Signaling Pathway

P2RX7_Signaling_Pathway ATP Extracellular ATP P2RX7 P2RX7 Receptor ATP->P2RX7 Activates This compound This compound (PAM) This compound->P2RX7 Potentiates Ca_influx Ca²⁺ Influx P2RX7->Ca_influx Na_influx Na⁺ Influx P2RX7->Na_influx K_efflux K⁺ Efflux P2RX7->K_efflux Pore Pore Formation P2RX7->Pore Cell_Responses Downstream Cellular Responses (e.g., Inflammation, Cell Death) Ca_influx->Cell_Responses NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Pore->Cell_Responses Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Maturation & Release Casp1->IL1b IL18 IL-18 Maturation & Release Casp1->IL18 IL1b->Cell_Responses IL18->Cell_Responses experimental_workflow cluster_0 Cell Line Preparation cluster_1 Functional Assays cluster_2 Data Analysis HEK_human HEK293 cells + Human P2RX7 Calcium_Assay Calcium Influx Assay HEK_human->Calcium_Assay Dye_Uptake_Assay Dye Uptake Assay HEK_human->Dye_Uptake_Assay HEK_mouse HEK293 cells + Mouse P2RX7 HEK_mouse->Calcium_Assay HEK_mouse->Dye_Uptake_Assay HEK_rat HEK293 cells + Rat P2RX7 HEK_rat->Calcium_Assay HEK_rat->Dye_Uptake_Assay Dose_Response Dose-Response Curves Calcium_Assay->Dose_Response Dye_Uptake_Assay->Dose_Response EC50_calc EC50/IC50 Calculation Dose_Response->EC50_calc Comparison Species Comparison EC50_calc->Comparison

References

HEI3090: A Comparative Analysis in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

HEI3090 is a novel small-molecule positive allosteric modulator of the P2X7 receptor (P2RX7), an ATP-gated ion channel. Its role as a potential anti-cancer agent is an area of active investigation. This guide provides a comparative analysis of this compound's performance in various preclinical cancer models, supported by available experimental data. While extensive research has been conducted in non-small cell lung cancer (NSCLC) and melanoma models, data in other cancer types is limited. This analysis will focus on the well-documented models and provide an inferred comparison for other cancers based on the known role of its target, the P2RX7 receptor.

Performance of this compound in Preclinical Cancer Models

The primary evidence for this compound's anti-tumor activity comes from studies in murine models of NSCLC and melanoma. In these models, this compound has demonstrated significant efficacy, both as a monotherapy and in combination with immune checkpoint inhibitors.

Summary of Quantitative Data
Cancer ModelTreatment GroupKey FindingsReference
Lewis Lung Carcinoma (LLC) - Syngeneic Mouse Model This compound (1.5 mg/kg, daily)>4-fold decrease in tumor weight compared to vehicle.[1][1]
This compound (3 mg/kg, daily, therapeutic)2-fold increase in median survival.[1][1]
This compound + αPD-1Complete tumor regression in 13 out of 16 mice (81.25%).[1][2][1][2]
B16-F10 Melanoma - Syngeneic Mouse Model This compoundSignificant inhibition of tumor growth.[1][1]
This compound + αPD-1Increased survival compared to αPD-1 alone.[1][1]
KRAS-driven Lung Cancer (LSL-KrasG12D) - Genetically Engineered Mouse Model This compound + αPD-160% reduction in tumor burden compared to αPD-1 alone.[1][1]

Mechanism of Action: P2RX7-Mediated Anti-Tumor Immunity

This compound functions by potentiating the activity of the P2RX7 receptor on immune cells within the tumor microenvironment. This leads to a cascade of events that enhances the anti-tumor immune response.

The proposed signaling pathway is as follows:

HEI3090_Mechanism cluster_TME Tumor Microenvironment cluster_ImmuneResponse Anti-Tumor Immune Response This compound This compound P2RX7 P2RX7 This compound->P2RX7 Positive Modulation eATP eATP eATP->P2RX7 Activation DC Dendritic Cell NLRP3 NLRP3 Inflammasome DC->NLRP3 IL18 IL-18 NLRP3->IL18 Production NK_Cell NK Cell IL18->NK_Cell Activation CD4_T_Cell CD4+ T Cell IL18->CD4_T_Cell Activation IFNg IFN-γ NK_Cell->IFNg Production CD4_T_Cell->IFNg Production Tumor_Cell Tumor Cell IFNg->Tumor_Cell MHC1 MHC-I Expression Tumor_Cell->MHC1 PDL1 PD-L1 Expression Tumor_Cell->PDL1 Tumor_Immunogenicity Increased Tumor Immunogenicity MHC1->Tumor_Immunogenicity PDL1->Tumor_Immunogenicity experimental_workflow start Tumor Cell Implantation (Syngeneic Models) or Tumor Induction (GEMM) treatment Treatment Initiation: - Vehicle - this compound - αPD-1 - this compound + αPD-1 start->treatment monitoring Tumor Growth Monitoring (Calipers) and Survival Analysis treatment->monitoring endpoint Endpoint Analysis: - Tumor Weight - Histology - Immune Cell Infiltration monitoring->endpoint

References

Synergistic Effects of HEI3090 with Anti-PD-1 Checkpoint Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical performance of the novel P2RX7 receptor modulator, HEI3090, in combination with anti-PD-1 checkpoint inhibitors. The data presented herein is primarily derived from foundational studies on this compound's mechanism and efficacy, offering insights into its potential as a synergistic agent in cancer immunotherapy.

Executive Summary

This compound is a small-molecule positive allosteric modulator of the P2RX7 receptor.[1] Preclinical evidence robustly demonstrates that this compound, when combined with an anti-PD-1 antibody, leads to significant synergistic anti-tumor effects in non-small cell lung cancer (NSCLC) and melanoma models.[1][2] This synergy is attributed to a unique mechanism of action that enhances the tumor's sensitivity to checkpoint blockade. To date, published research has focused exclusively on the combination of this compound with anti-PD-1 therapy. There is currently no publicly available data on the synergistic effects of this compound with other checkpoint inhibitors such as anti-CTLA-4 or anti-LAG-3. The developmental stage of this compound is preclinical, and information regarding its developer or current clinical trial status is not widely available in the public domain.

Mechanism of Synergistic Action

The combination of this compound and anti-PD-1 therapy elicits a potent anti-tumor response through a multi-step immunological cascade. This compound enhances the activity of the P2RX7 receptor on dendritic cells (DCs) in the tumor microenvironment.[1] This stimulation leads to the production and release of Interleukin-18 (IL-18), a critical pro-inflammatory cytokine.[1] The elevated IL-18 levels, in turn, stimulate Natural Killer (NK) cells and CD4+ T cells to produce Interferon-gamma (IFN-γ).[1] This increase in IFN-γ enhances the immunogenicity of tumor cells, making them more susceptible to the cytotoxic effects of the immune system, which is further unleashed by the anti-PD-1 checkpoint inhibitor.[1]

G cluster_TME Tumor Microenvironment This compound This compound P2RX7 P2RX7 on Dendritic Cell This compound->P2RX7 enhances IL18 IL-18 Production P2RX7->IL18 stimulates NK_CD4 NK and CD4+ T Cells IL18->NK_CD4 activates IFNg IFN-γ Production NK_CD4->IFNg produce TumorCellDeath Tumor Cell Death NK_CD4->TumorCellDeath induce Tumor Tumor Cell IFNg->Tumor increases immunogenicity ImmuneEvasion Immune Evasion Tumor->ImmuneEvasion via AntiPD1 Anti-PD-1 Antibody PD1_PDL1 PD-1/PD-L1 Interaction AntiPD1->PD1_PDL1 blocks G cluster_workflow Experimental Workflow Start Start Tumor_Inoculation Tumor Cell Inoculation (LLC or B16-F10) Start->Tumor_Inoculation Tumor_Growth Tumor Growth to Palpable Size Tumor_Inoculation->Tumor_Growth Treatment_Initiation Treatment Initiation Tumor_Growth->Treatment_Initiation Treatment_Groups Treatment Groups: - Vehicle - this compound - Anti-PD-1 - Combination Treatment_Initiation->Treatment_Groups Monitoring Monitor Tumor Growth and Survival Treatment_Groups->Monitoring Endpoint Endpoint Analysis: - Tumor Weight - Survival Data Monitoring->Endpoint Finish Finish Endpoint->Finish

References

Evaluating the Long-Term Efficacy and Memory Response of HEI3090: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the long-term efficacy and memory response of novel therapeutic agents is paramount. This guide provides an objective comparison of HEI3090's performance with other alternatives, supported by experimental data. This compound is a small-molecule positive modulator of the P2RX7 receptor, which has shown significant promise in cancer immunotherapy, particularly in non-small cell lung cancer (NSCLC).

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound, both as a monotherapy and in combination with other treatments.

Table 1: Efficacy of this compound Monotherapy in LLC Tumor Model

Treatment GroupMetricResultStatistical Significance
VehicleMedian Survival~15 days-
This compound (3 mg/kg)Median Survival~30 days (twofold increase)p < 0.001
VehicleTumor Weight at Day 11Not specified-
This compound (1.5 mg/kg)Tumor Weight at Day 11Over fourfold decreasep < 0.001

Table 2: Efficacy of this compound in Combination with αPD-1 Antibody in LLC Tumor Model

Treatment GroupMetricResult
αPD-1 aloneTumor Regression1 out of 16 mice (6.25%)
This compound + αPD-1Tumor Regression13 out of 16 mice (81.25%)
This compound + αPD-1Long-term SurvivalAt least 340 days

Table 3: Immune Cell Depletion Impact on this compound Efficacy

Treatment GroupEffect on this compound Antitumor Activity
This compound + αCD8 depletionNo impact
This compound + αCD4 depletionPrevented tumor growth inhibition
This compound + αNK1.1 depletionPrevented tumor growth inhibition

Table 4: Long-Term Memory Response to this compound + αPD-1 Treatment

Experimental ConditionOutcome
Tumor re-challenge in cured miceAll long-term-recovered mice were protected
CD8+ T cell depletion in cured, re-challenged miceAbrogated the protective memory response

Comparative Analysis with Alternatives

This compound's mechanism as a P2RX7 positive modulator sets it apart from many standard cancer therapies. While direct head-to-head trials with all possible alternatives are not available, a qualitative comparison can be made based on existing data.

  • Immune Checkpoint Inhibitors (e.g., αPD-1 antibodies): While effective in a subset of patients, monotherapy with checkpoint inhibitors often has limited efficacy. The combination of this compound with an αPD-1 antibody demonstrated a synergistic effect, leading to a much higher rate of complete tumor regression and long-term survival than the checkpoint inhibitor alone.[1][2][3][4]

  • P2RX7 Antagonists: Some studies have explored P2RX7 antagonists for cancer treatment. However, in the preclinical models used to test this compound, a well-characterized P2RX7 antagonist (GSK1370319A) did not inhibit tumor growth.[1] This suggests that P2RX7 activation, rather than inhibition, may be a more promising strategy in this context.[1]

  • Standard Chemotherapy: While not directly compared in the provided studies, chemotherapy is a standard of care for many cancers. However, it is often associated with significant toxicity and may not induce a lasting memory immune response. This compound, by modulating the immune system, aims to create a durable, self-sustaining antitumor response.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the evaluation of this compound.

In Vivo Tumor Models:

  • Cell Lines and Tumor Inoculation: Lewis Lung Carcinoma (LLC) and B16-F10 melanoma cells were used.[1] Syngeneic C57BL/6 mice were injected subcutaneously with tumor cells.

  • Treatment Administration:

    • Prophylactic Model: this compound (1.5 mg/kg) or vehicle was administered daily, starting at the time of tumor cell injection.[1]

    • Therapeutic Model: Treatment with this compound (3 mg/kg) began once tumors reached a size of 10–15 mm².[1]

    • Combination Therapy: this compound was administered daily, and an αPD-1 antibody was given on days 4, 7, 10, 13, and 16 after tumor inoculation.[1]

  • Outcome Measures: Tumor growth was monitored by measuring tumor area. Survival was tracked over time.

Immune Memory Response Study:

  • Tumor Re-challenge: Mice that were cured of their primary tumors by the this compound and αPD-1 combination therapy were re-challenged with LLC tumor cells 90 days after the initial inoculation.[1]

  • Immune Cell Depletion: To identify the key immune cells involved in the memory response, specific cell populations (e.g., CD8+ T cells) were depleted using antibodies before the tumor re-challenge.

Immunological Analyses:

  • Cell Depletion Studies: To determine the immune cells responsible for the antitumor effect of this compound, antibodies were used to deplete CD4+ T cells, CD8+ T cells, and NK cells in tumor-bearing mice.[1]

  • Cytokine Neutralization: Neutralizing antibodies against IL-1β and IL-18 were used to assess their role in the this compound-mediated antitumor response.[1]

Visualizing the Mechanisms and Workflows

Signaling Pathway of this compound Action

Experimental_Workflow cluster_Phase1 Initial Treatment Phase cluster_Phase2 Memory Response Evaluation Phase Start Day 0: Inoculate Mice with LLC Tumor Cells Treatment Day 4-16: Treat with this compound + αPD-1 Start->Treatment Monitor Monitor Tumor Growth and Survival Treatment->Monitor Cured Identify Tumor-Free 'Cured' Mice Monitor->Cured Rest Day 90: Rest Period Cured->Rest 90-day wait Rechallenge Re-challenge Cured Mice with LLC Tumor Cells Rest->Rechallenge Observe Observe for Tumor Growth Rechallenge->Observe Outcome Outcome Assessment: Protection vs. Tumor Growth Observe->Outcome

References

HEI3090: A Comparative Analysis of its Effects on P2RX7-Deficient vs. Wild-Type Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the pharmacological effects of HEI3090, a novel positive modulator of the P2RX7 receptor, on cells expressing the receptor (wild-type) versus those lacking it (P2RX7-deficient). The data presented herein, derived from preclinical studies, highlights the specific P2RX7-dependent mechanism of action of this compound and its potential as a targeted immunomodulatory agent.

Introduction to this compound and P2RX7

This compound is a small molecule that acts as a positive allosteric modulator of the P2RX7 receptor.[1][2] This means it enhances the receptor's response to its natural ligand, extracellular adenosine (B11128) triphosphate (eATP), rather than activating it directly.[3][4] The P2RX7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and dendritic cells.[1][5] Its activation by high concentrations of eATP, often found in inflammatory microenvironments like tumors, triggers a cascade of downstream signaling events.[3][6] These include calcium influx, potassium efflux, and the formation of a large transmembrane pore, which can lead to the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines, notably Interleukin-18 (IL-18).[1][3]

Comparative Efficacy of this compound

The central finding of studies on this compound is its strict dependence on the presence of the P2RX7 receptor to exert its biological effects. In cells lacking P2RX7, this compound is functionally inert.

In Vitro Cellular Responses

Key cellular responses to this compound are entirely abrogated in P2RX7-deficient cells, demonstrating the compound's high specificity.

Parameter MeasuredWild-Type (P2RX7-Expressing) CellsP2RX7-Deficient CellsKey Findings
Intracellular Ca2+ Influx In the presence of ATP, this compound significantly enhances Ca2+ influx.[3]No increase in intracellular calcium concentration is observed, even in the presence of ATP and this compound.[3]This compound's potentiation of Ca2+ signaling is strictly P2RX7-dependent.
Macropore Formation This compound, with ATP, increases the uptake of fluorescent dyes like TO-PRO-3 by 2.5-fold, indicating large pore opening.[3]No uptake of TO-PRO-3 is detected in response to ATP and this compound treatment.[4]The formation of the characteristic P2RX7 macropore is a key downstream event of this compound action that is absent in knockout cells.
IL-18 Secretion Primary peritoneal macrophages and bone-marrow-derived dendritic cells (BMDCs) from wild-type mice produce significantly more IL-18 when treated with ATP and this compound.[3]Macrophages from p2rx7-/- mice fail to increase IL-18 secretion in response to this compound.[3]This compound-induced IL-18 release, a critical step for its anti-tumor immune response, is contingent on P2RX7 expression.
Cell Viability This compound alone does not exhibit toxic activity.[3][4] Its effect on cell viability is context-dependent and linked to the downstream consequences of P2RX7 activation.This compound has no effect on cell viability.The compound itself is not cytotoxic; its influence on cell fate is mediated through P2RX7 signaling.
In Vivo Anti-Tumor Activity

The requirement of P2RX7 for this compound's efficacy is further underscored in in vivo tumor models.

ModelWild-Type MiceP2RX7-Deficient (p2rx7-/-) MiceKey Findings
LLC Tumor Allograft Daily treatment with this compound efficiently blocks Lewis Lung Carcinoma (LLC) tumor growth.[7][8]This compound treatment is inefficient, with tumor growth being indistinguishable from untreated mice.[7][8]The anti-tumor effect of this compound in vivo is mediated through P2RX7 on host cells, not the tumor cells themselves.[2]
LLC Tumor Allograft with Adoptive Transfer N/AAdoptive transfer of wild-type splenocytes or dendritic cells into p2rx7-/- mice restores the anti-tumor efficacy of this compound.[7][8]This confirms that P2RX7 expression on immune cells is the critical target for this compound's therapeutic action.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling cascade initiated by this compound in wild-type cells and the lack thereof in P2RX7-deficient cells, along with a typical experimental workflow for assessing this compound's activity.

G cluster_wt Wild-Type Cells (P2RX7+/+) cluster_ko P2RX7-Deficient Cells (P2RX7-/-) ATP eATP P2RX7 P2RX7 Receptor ATP->P2RX7 This compound This compound This compound->P2RX7 Positive Modulation Ca_Influx Ca2+ Influx P2RX7->Ca_Influx Pore Macropore Formation P2RX7->Pore NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Pore->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL18 Mature IL-18 (Secretion) Casp1->IL18 Cleavage proIL18 pro-IL-18 proIL18->Casp1 Immune_Response Downstream Immune Response (e.g., IFN-γ) IL18->Immune_Response ATP_ko eATP No_P2RX7 No P2RX7 Receptor HEI3090_ko This compound No_Response No Downstream Signaling No_P2RX7->No_Response G cluster_assays Functional Assays start Start prep_cells Prepare Wild-Type (WT) and P2RX7-Deficient (-/-) Cells start->prep_cells treatment Treat cells with Vehicle, ATP alone, or ATP + this compound prep_cells->treatment ca_assay Calcium Influx Assay (e.g., Fluo-4 AM) treatment->ca_assay pore_assay Pore Formation Assay (e.g., TO-PRO-3 Uptake) treatment->pore_assay cytokine_assay Cytokine Measurement (e.g., IL-18 ELISA) treatment->cytokine_assay analysis Data Acquisition & Analysis (e.g., Plate Reader, Flow Cytometry) ca_assay->analysis pore_assay->analysis cytokine_assay->analysis comparison Compare responses between WT and P2RX7 -/- cells analysis->comparison conclusion Conclusion: This compound effect is P2RX7-dependent comparison->conclusion

References

Preclinical Profile of HEI3090: A Comparative Analysis in Immuno-oncology

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at the preclinical data supporting HEI3090, a novel positive allosteric modulator of the P2RX7 receptor, reveals its potential as a promising agent in cancer immunotherapy, particularly in sensitizing tumors to checkpoint inhibitors. While a formal meta-analysis of preclinical studies is not available, existing research provides a clear picture of its mechanism of action and anti-tumor efficacy, primarily in non-small cell lung cancer (NSCLC) models. This guide synthesizes the available data, comparing this compound's performance as a monotherapy and in combination with other agents, and details the experimental frameworks used in these pivotal studies.

Performance Data: this compound in Preclinical Cancer Models

This compound has been evaluated in various preclinical settings, demonstrating its ability to inhibit tumor growth and enhance the efficacy of immunotherapy. The primary comparator in these studies has been anti-PD-1 therapy, a standard immune checkpoint inhibitor.

Table 1: Efficacy of this compound Monotherapy in LLC Allograft Model

Treatment GroupNMean Tumor Area (mm²) ± SEMFinding
Vehicle28(Data not explicitly quantified in text)Control group
This compound32Significantly reduced vs. VehicleThis compound monotherapy inhibits tumor growth.[1][2]

Table 2: Efficacy of this compound in Combination with αPD-1 in LLC Allograft Model

Treatment GroupNOutcomeFinding
This compound + αPD-11680% complete tumor regressionCombination therapy is highly effective and triggers a long-lasting anti-tumor immune response.[3][4][5]
Cured Mice (re-challenged)-Protected against tumor re-challengeDemonstrates a CD8-dependent protective memory response.[3][4][5]

Table 3: this compound in an Oncogene-Induced Lung Tumor Model (LSL-KrasG12D Mice)

Treatment GroupNOutcomeFinding
Untreated4(Baseline tumor burden)Control group
Vehicle + αPD-14(Tumor burden data not explicitly quantified)αPD-1 monotherapy effect
This compound + αPD-16Reduced number and surface of ADC lesionsCombination therapy is effective in a genetic mouse model of NSCLC.[1]

Mechanism of Action: The ATP/P2RX7/NLRP3/IL-18 Pathway

This compound functions as a positive allosteric modulator of the P2RX7 receptor, meaning it enhances the receptor's activity in the presence of its natural ligand, ATP.[6] This potentiation of P2RX7 signaling, particularly in dendritic cells (DCs), triggers a downstream cascade involving the NLRP3 inflammasome and the release of the pro-inflammatory cytokine IL-18.[3][4][6] IL-18 then stimulates Natural Killer (NK) cells and CD4+ T cells to produce interferon-gamma (IFN-γ), a critical cytokine in the anti-tumor immune response.[1][2][3][4]

HEI3090_Mechanism_of_Action cluster_DC Dendritic Cell cluster_Immune_Cells NK and CD4+ T Cells ATP eATP P2RX7 P2RX7 Receptor ATP->P2RX7 NLRP3 NLRP3 Inflammasome P2RX7->NLRP3 activates This compound This compound This compound->P2RX7  enhances IL18 IL-18 NLRP3->IL18 cleaves pro-IL-18 to NK_CD4 NK & CD4+ T Cells IL18->NK_CD4 stimulates IFNg IFN-γ NK_CD4->IFNg produce Tumor Tumor Cell IFNg->Tumor Anti-tumor Immunity

Caption: this compound Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the key experimental protocols employed in the studies of this compound.

In Vitro P2RX7 Activation Assays
  • Cell Lines: HEK293T cells engineered to express mouse P2RX7 (HEK293T-mP2RX7) and control cells transfected with an empty plasmid (pcDNA6).[4]

  • Calcium Influx Assay:

    • Cells were loaded with the calcium indicator Fluo-4-AM.

    • Baseline fluorescence was measured for ten cycles.

    • ATP (333 µM) and this compound (at concentrations of 25 nM, 250 nM, and 2.5 µM) were injected.

    • Changes in intracellular Ca²⁺ concentration were monitored by measuring fluorescence intensity (F1/F0).[4]

  • Pore Formation Assay:

    • HEK293T-mP2RX7 cells were treated with ATP and this compound (25 nM).

    • The uptake of TO-PRO-3, a fluorescent dye that enters cells through large pores, was measured.

    • Fluorescence intensity (F1/F0) was quantified to assess pore opening.[4]

Animal Models and In Vivo Efficacy Studies
  • Animals: C57BL/6 wild-type mice, p2rx7-deficient (p2rx7−/−) mice, and il-18-deficient (il-18−/−) mice were used.[2] All animal studies were conducted in accordance with institutional and European guidelines.[2]

  • Tumor Models:

    • LLC Allograft Model: Lewis Lung Carcinoma (LLC) cells were subcutaneously injected into mice.[1][2]

    • Oncogene-Induced Model: LSL-KrasG12D mice, which spontaneously develop lung adenocarcinoma, were used.[1][2]

  • Treatment Regimens:

    • Prophylactic Administration: Daily treatment with this compound was initiated shortly after tumor cell implantation.[1]

    • Therapeutic Administration: this compound treatment began once tumors reached a size of 10–15 mm².[1][2]

    • Combination Therapy: this compound was administered in conjunction with an anti-PD-1 antibody (αPD-1).[1][2]

  • Efficacy Endpoints:

    • Tumor area and tumor weight were measured at specified time points or at the end of the study.[1][2]

    • Survival rates were monitored and analyzed using the Mantel-Cox test.[1][2]

  • Immune Cell Depletion Studies: To identify the immune cells mediating the anti-tumor effect, specific antibodies (αCD4, αCD8, αNK1.1) were used to deplete CD4+ T cells, CD8+ T cells, and NK cells, respectively.[2]

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints start Start tumor_model Select Tumor Model (LLC Allograft or LSL-KrasG12D) start->tumor_model animal_groups Randomize Mice into Treatment Groups tumor_model->animal_groups treatment Administer Treatment (Vehicle, this compound, αPD-1, Combo) animal_groups->treatment monitoring Monitor Tumor Growth & Survival treatment->monitoring analysis Endpoint Analysis: Tumor Weight, Immune Profiling monitoring->analysis end End analysis->end

Caption: In Vivo Efficacy Study Workflow

Concluding Remarks

The preclinical evidence strongly supports the therapeutic potential of this compound, particularly in combination with immune checkpoint inhibitors. Its well-defined mechanism of action, centered on the potentiation of the P2RX7-mediated anti-tumor immune response, provides a solid rationale for its further development. The data from mouse models of NSCLC are compelling, demonstrating not only tumor growth inhibition but also the induction of a durable, protective immune memory. Future studies, including formal meta-analyses of a broader range of preclinical models and eventual clinical trials, will be critical in fully elucidating the therapeutic value of this compound in oncology.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of HEI3090

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of HEI3090, a P2X7R activator used in research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Storage

Proper storage is the first step in safe chemical management. Below are the key physicochemical properties and recommended storage conditions for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₁₅Cl₃N₄O₃
Molecular Weight 441.70 g/mol
Appearance White to off-white solid powder
CAS Number 2377167-56-9
Solubility DMSO: ~50 mg/mL (~113.20 mM)

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure that all appropriate personal protective equipment is worn.

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber) are required. Given that Dimethyl Sulfoxide (DMSO) is a common solvent for this compound and can facilitate skin absorption of other chemicals, selecting the right gloves is crucial.[1]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Lab Coat: A lab coat must be worn to protect from skin contact.

  • Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[2]

Step-by-Step Disposal Procedure for this compound Waste

The following procedure outlines the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions. As this compound is a chlorinated organic compound, it must be treated as hazardous waste.

Step 1: Segregation of Waste

  • All waste contaminated with this compound must be segregated from general laboratory waste.

  • Keep halogenated solvent wastes separate from non-halogenated solvent wastes.[3] This is important as disposal methods and costs can differ.

  • Aqueous waste should be collected separately from organic solvent waste.[3]

Step 2: Waste Collection and Containerization

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.[4][5] The container must be compatible with the chemical waste (e.g., do not store acids in metal containers).[4]

  • The label must include the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream (e.g., DMSO, corn oil).[6] Do not use abbreviations.[5]

  • Keep the waste container closed at all times, except when adding waste.[3][5]

  • Do not fill containers to more than 90% capacity to avoid spills.[4]

  • Store the waste container in a designated, well-ventilated secondary containment area away from incompatible materials.[5]

Step 3: Disposal of this compound Solutions (e.g., in DMSO)

  • Solutions of this compound in DMSO should be collected as hazardous chemical waste.

  • Due to DMSO's ability to penetrate the skin, extra caution must be taken.[1][7] These solutions can carry this compound and other dissolved toxic substances into the body.[1][7]

  • This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[7]

Step 4: Managing Spills

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the area.[2] Remove all sources of ignition.[2]

  • Containment: For small spills, absorb the material with inert, non-combustible absorbent materials (e.g., sand, vermiculite).[2]

  • Collection: Carefully collect the absorbed material and place it into a designated hazardous waste container.[2]

  • Decontamination: Clean the spill area with soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.

  • Personal Contamination:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]

    • Eye Contact: Rinse eyes with water for at least 15 minutes.[2]

    • Seek medical attention if necessary.

Step 5: Disposal of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[5][8]

  • The rinsate must be collected and disposed of as hazardous waste.[5][8]

  • After triple-rinsing, deface the original label, and the container may be disposed of as regular trash or recycled, depending on institutional policies.[8]

Step 6: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][8]

  • High-temperature incineration is a common and effective method for the disposal of chlorinated organic residues.[9]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

HEI3090_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (e.g., contaminated labware) waste_type->solid Solid liquid Liquid Waste (e.g., this compound in DMSO) waste_type->liquid Liquid empty Empty Container waste_type->empty Container collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled, Compatible Liquid Waste Container liquid->collect_liquid rinse Triple-Rinse with Appropriate Solvent empty->rinse store Store in Secondary Containment in a Ventilated Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Defaced Container in Regular Trash rinse->dispose_container collect_rinsate->store contact_ehs Contact EHS for Pickup store->contact_ehs incineration High-Temperature Incineration by Licensed Facility contact_ehs->incineration

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling HEI3090

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling HEI3090, a potent P2X7R activator. Adherence to these protocols is essential to ensure personal safety and prevent contamination.

This compound is a small molecule compound designed for research purposes to activate the P2X7 receptor, a key player in inflammatory and immune responses.[1][2][3][4][5] Due to its potent biological activity, stringent safety measures are required during handling, storage, and disposal. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and waste disposal plans to minimize exposure risk.

Personal Protective Equipment (PPE) for this compound Handling

Given the potent nature of this compound and the absence of a specific Material Safety Data Sheet (MSDS), a conservative approach to PPE is mandatory. The following table summarizes the required equipment for each stage of the handling process.

Stage of HandlingRequired Personal Protective Equipment (PPE)
Receiving and Unpacking - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Laboratory coat
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving mandatory)- Chemical splash goggles- Full-face respirator with appropriate cartridges- Disposable gown or coveralls- Work within a certified chemical fume hood or containment ventilated enclosure (CVE)
Solution Preparation (in DMSO) - Nitrile gloves (double-gloving mandatory)- Chemical splash goggles- Laboratory coat- Work within a certified chemical fume hood
Administration/Use in Experiments - Nitrile gloves- Safety glasses- Laboratory coat
Waste Disposal - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal, emphasizing critical safety checkpoints.

HEI3090_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase Receiving Receiving this compound Storage Secure Storage (-20°C or -80°C) Receiving->Storage Verify Integrity Weighing Weighing & Aliquoting (in fume hood) Storage->Weighing Transport in Secondary Container Dissolving Dissolution in DMSO (in fume hood) Weighing->Dissolving Use Anti-Static Weighing Paper Experiment Experimental Use Dissolving->Experiment Label Clearly Decontamination Decontaminate Glassware & Surfaces Experiment->Decontamination Post-Experiment Waste_Collection Collect Waste (Solid & Liquid) Decontamination->Waste_Collection Waste_Disposal Dispose as Hazardous Chemical Waste Waste_Collection->Waste_Disposal Follow Institutional Guidelines

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.